1,3-Dimethylimidazolium Chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.ClH/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJSFQFJZAEKHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453720 | |
| Record name | 1,3-Dimethylimidazolium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79917-88-7 | |
| Record name | 1,3-Dimethylimidazolium Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimethylimidazolium Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Dimethylimidazolium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethylimidazolium (B1194174) Chloride ([DMIM]Cl), a versatile ionic liquid with broad applications in catalysis, electrochemistry, and as a green solvent.[1] This document details established synthetic protocols, presents quantitative data in a structured format, and visualizes the reaction workflow for enhanced clarity.
Physicochemical Properties
| Property | Value |
| CAS Number | 79917-88-7 |
| Molecular Formula | C₅H₉ClN₂ |
| Molecular Weight | 132.59 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 125 °C[1][2] |
| Solubility | Soluble in water[2] |
Synthesis Protocols
The synthesis of 1,3-Dimethylimidazolium Chloride is primarily achieved through two well-documented methods: a two-step protocol involving an intermediate hydrochloride salt and a direct quaternization reaction.
Method 1: Two-Step Synthesis via 1-Methylimidazole (B24206) Hydrochloride
This method involves the initial formation of 1-methylimidazole hydrochloride, which is subsequently methylated.
Experimental Protocol:
Step 1: Synthesis of 1-Methylimidazole Hydrochloride
-
In a 250 mL round-bottom flask, place 10 g of 1-methylimidazole.
-
Immerse the flask in an ice bath to cool the contents.
-
Slowly add 10 mL of 37% aqueous hydrochloric acid dropwise to the flask while stirring.
-
Allow the reaction to proceed for 20 minutes.
-
Remove the solvent using a rotary evaporator to obtain 1-methylimidazole hydrochloride. This intermediate can be used in the next step without further purification.[2][3]
Step 2: Methylation of 1-Methylimidazole Hydrochloride
-
In a suitable pressure reactor (e.g., a Q-tube), combine 3.0 g of the 1-methylimidazole hydrochloride prepared in Step 1 with 2.28 g (0.025 mol) of dimethyl carbonate (DMC).[2][3]
-
Heat the reaction mixture to 170 °C and maintain this temperature for 2 hours.[2][3]
-
Upon completion, the reaction yields this compound in quantitative amounts.[2][3]
Quantitative Data for Method 1
| Parameter | Value |
| Reactants | 1-Methylimidazole, Hydrochloric Acid, Dimethyl Carbonate |
| Reaction Time (Step 1) | 20 minutes[2][3] |
| Reaction Temperature (Step 2) | 170 °C[2][3] |
| Reaction Time (Step 2) | 2 hours[2][3] |
| Yield | Quantitative[2][3] |
Method 2: Direct Gas-Liquid Phase Synthesis
This alternative approach utilizes a high-pressure reaction environment for the direct synthesis of [DMIM]Cl.
Experimental Protocol:
-
The synthesis is conducted in a high-pressure reaction kettle.
-
A gas-liquid phase reaction is employed under controlled conditions.
-
The reaction is maintained at a temperature of 348.15 K (75 °C) and a pressure of 0.7 MPa.[4]
Quantitative Data for Method 2
| Parameter | Value |
| Reaction Type | Gas-Liquid Phase |
| Reaction Temperature | 348.15 K (75 °C)[4] |
| Reaction Pressure | 0.7 MPa[4] |
Purification and Characterization
For applications requiring high purity, the crude product can be purified. A common method involves recrystallization or washing with a suitable solvent. For instance, a synthesized product can be washed with diethyl ether and dried under vacuum.[5] In some protocols, decolorizing charcoal is used to remove colored impurities from an aqueous solution of the product, followed by water removal via a lyophilizer and subsequent drying under high vacuum.[5]
The structure of the synthesized this compound can be confirmed by spectroscopic methods. For example, ¹H-NMR spectroscopy in DMSO-d₆ shows characteristic peaks at δ = 9.46 (s, 1H), 7.87 (s, 2H), and 3.87 (m, 6H).[2][3]
Synthesis Workflow Diagram
The following diagram illustrates the two-step synthesis protocol (Method 1), which is the more extensively detailed method in the provided literature.
Caption: Workflow for the two-step synthesis of this compound.
References
Spectroscopic Data Analysis of 1,3-Dimethylimidazolium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-Dimethylimidazolium (B1194174) Chloride ([DMIM]Cl), a prominent ionic liquid. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive reference for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,3-Dimethylimidazolium Chloride, both ¹H and ¹³C NMR provide definitive information about its molecular structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved to achieve a homogeneous solution.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition :
-
Acquire spectra at room temperature.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
-
¹³C NMR Acquisition :
-
Acquire proton-decoupled spectra to simplify the spectrum to single lines for each unique carbon atom.
-
A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum similarly to the ¹H NMR.
-
Data Analysis and Interpretation
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the protons on the imidazolium (B1220033) ring and the methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.46 | Singlet | 1H | H at C2 |
| ~7.87 | Singlet | 2H | H at C4 and C5 |
| ~3.87 | Singlet | 6H | Protons of the two -CH₃ groups |
| Data acquired in DMSO-d₆ on a 200 MHz spectrometer.[1] |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale |
| ~137 | C2 | Carbon situated between two nitrogen atoms, highly deshielded. |
| ~124 | C4, C5 | Aromatic carbons adjacent to one nitrogen atom. |
| ~36 | N-CH₃ | Methyl carbons attached to nitrogen, shielded relative to ring carbons. |
| Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is highly suitable. Place a small amount of the crystalline this compound directly onto the ATR crystal (e.g., diamond).
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-450 cm⁻¹.
-
Average multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Data Analysis and Interpretation
The IR spectrum of this compound will display characteristic peaks for the C-H bonds of the aromatic ring and the methyl groups, as well as vibrations associated with the imidazolium ring itself. The data presented below is based on closely related imidazolium salts and is representative of the expected vibrational modes.
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~3150, ~3100 | C-H stretch | Imidazolium ring C-H stretching |
| ~2960, ~2870 | C-H stretch | Methyl group symmetric and asymmetric stretching |
| ~1570 | C=N / C=C stretch | Imidazolium ring stretching vibrations |
| ~1170 | C-N stretch | Ring C-N stretching vibrations |
| Note: Peak positions are approximate and based on spectra of analogous imidazolium compounds. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable structural information through fragmentation analysis. For ionic liquids, soft ionization techniques like Electrospray Ionization (ESI) are typically used.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to detect the 1,3-dimethylimidazolium cation.
-
The instrument parameters (e.g., spray voltage, capillary temperature) should be optimized to achieve a stable signal.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).
-
Data Analysis and Interpretation
The ESI-mass spectrum will prominently feature the intact 1,3-dimethylimidazolium cation.
| Parameter | Value |
| Molecular Formula | C₅H₉N₂⁺ |
| Molecular Weight (cation) | 97.14 g/mol |
| Exact Mass (cation) | 97.0766 u |
| Observed m/z (Parent Ion) | 97.0766 |
Predicted Fragmentation Pattern
Tandem MS (MS/MS) analysis of the m/z 97 parent ion would likely reveal fragmentation pathways common to imidazolium cations. The major predicted fragments are listed below.
| m/z (Predicted) | Proposed Fragment | Neutral Loss |
| 82 | [C₄H₆N₂]⁺• | •CH₃ (Methyl radical) |
| 68 | [C₃H₄N]⁺ | C₂H₅N (Ethylamine fragment) |
| 55 | [C₃H₅]⁺ | CH₂N₂ (Diazomethane) |
| Note: This represents a predicted fragmentation pattern based on the analysis of similar imidazolium structures. The relative abundances of fragments can vary with experimental conditions. |
Spectroscopic Analysis Workflow
The logical flow for the comprehensive spectroscopic characterization of this compound is illustrated below. This workflow ensures a systematic approach from sample handling to final structure confirmation.
References
The Dawn of a New Solvent Class: Early Studies and Discovery of 1,3-Dimethylimidazolium Chloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylimidazolium (B1194174) chloride ([DMIM]Cl) is a pioneering example of an ionic liquid, a class of salts that are liquid at or near room temperature. These materials have garnered significant interest across various scientific disciplines due to their unique physicochemical properties, including low vapor pressure, high thermal stability, and tunable solvency. This technical guide delves into the early studies and discovery of 1,3-Dimethylimidazolium Chloride, providing a historical context for its synthesis, initial characterization, and the foundational work that paved the way for the burgeoning field of ionic liquids.
The Genesis of Imidazolium-Based Ionic Liquids
The exploration of ionic liquids dates back to the early 20th century, but the seminal work on 1,3-dialkylimidazolium salts emerged in the early 1980s. A pivotal publication by John S. Wilkes and his collaborators in 1982 introduced a new class of room-temperature ionic liquids based on dialkylimidazolium chloroaluminates.[1][2][3] This research, conducted at the Frank J. Seiler Research Laboratory at the United States Air Force Academy, laid the groundwork for the synthesis and investigation of a wide array of imidazolium-based ionic liquids, including this compound.[4][5] While the primary focus of this early work was on the chloroaluminate melts for applications in electrochemistry, spectroscopy, and synthesis, the preparation of the precursor 1,3-dialkylimidazolium halides was a critical first step.[1][6]
Early Synthesis Protocols
The initial synthesis of this compound, as a precursor for chloroaluminate melts, was a straightforward alkylation reaction. The general approach involved the quaternization of a 1-alkylimidazole with an alkyl halide.
Experimental Protocol: Synthesis of this compound (based on early methods)
Materials:
-
Methyl chloride (or other methylating agent)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, 1-methylimidazole is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
Methyl chloride gas is bubbled through the solution, or a liquid methylating agent is added dropwise with constant stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.
-
Upon cooling, the resulting solid precipitate, this compound, is collected by filtration.
-
The crude product is washed with a non-polar solvent (e.g., diethyl ether, hexane) to remove any unreacted starting materials.
-
The purified product is dried under vacuum to yield a white crystalline solid.
More contemporary methods have also been developed, such as the gas-liquid phase reaction in a high-pressure kettle, which involves reacting 1-methylimidazole with methyl chloride at elevated temperature and pressure.[7] Another approach involves the reaction of 1-methylimidazole hydrochloride with dimethyl carbonate.
Physicochemical Characterization in Early Studies
The initial characterization of this compound and its analogues was crucial for understanding their properties and potential applications. Key analytical techniques included melting point determination and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
| Property | Reported Value | Source |
| Melting Point | 399 K (126 °C) | --INVALID-LINK--[7] |
| Molecular Weight | 132.59 g/mol | --INVALID-LINK--[8] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): Early NMR studies were instrumental in confirming the structure of the 1,3-dimethylimidazolium cation. The spectrum is characterized by distinct signals for the methyl protons and the protons on the imidazolium (B1220033) ring.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~3.8 - 4.1 | singlet | 6H |
| C(4)-H & C(5)-H | ~7.3 - 7.6 | doublet or multiplet | 2H |
| C(2)-H | ~8.5 - 9.1 | singlet | 1H |
Note: The exact chemical shifts can vary depending on the solvent and the presence of impurities. A representative ¹H NMR spectrum of [C1mim]Cl in an upper phase at 110 °C shows peaks around these regions.[9]
Experimental and Logical Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the early characterization methods for this compound.
Caption: Synthesis workflow for this compound.
Caption: Early characterization pathway for this compound.
Conclusion
The early studies on this compound, born out of the pioneering work on dialkylimidazolium chloroaluminate melts in the 1980s, were instrumental in establishing the foundations of imidazolium-based ionic liquids. The straightforward synthesis and initial characterization of this compound provided the scientific community with a model system to explore the unique properties and vast potential of this new class of solvents. This foundational knowledge has since catalyzed extensive research, leading to the development of a diverse range of ionic liquids with tailored properties for countless applications in chemistry, materials science, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dialkylimidazolium chloroaluminate melts: a new class of room-temperature ionic liquids for electrochemistry, spectroscopy and synthesis | Scilit [scilit.com]
- 3. mindat.org [mindat.org]
- 4. Ionic liquids: a brief history - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. J. S. Wilkes, J. A. Levisky, R. A. Wilson and C. L. Hurrey “Dialkylimidazolium Chloroaluminate Melts A New Class of Room-Temperature Ionic Liquids for Electrochemistry, Spectroscopy and Synthesis” Inorganic Chemistry, Vol. 21, No. 3, 1982, pp. 1263-1264. doi10.1021/ic00133a078 - References - Scientific Research Publishing [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
theoretical studies of 1,3-Dimethylimidazolium Chloride ionic liquid
An In-depth Technical Guide to the Theoretical Studies of 1,3-Dimethylimidazolium (B1194174) Chloride Ionic Liquid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies performed on the ionic liquid 1,3-Dimethylimidazolium Chloride ([C1C1Im][Cl]). Ionic liquids are a class of salts with low melting points, and their unique properties make them promising candidates for various applications, including as solvents in drug delivery systems and synthesis. Understanding their behavior at a molecular level through theoretical studies is crucial for their rational design and application.
Molecular Structure and Interactions
This compound is composed of a 1,3-dimethylimidazolium cation ([C1C1Im]⁺) and a chloride anion (Cl⁻). The structure of the cation features a five-membered imidazolium (B1220033) ring with methyl groups attached to the two nitrogen atoms. Theoretical studies, primarily using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have elucidated the geometric and electronic structure of this ionic liquid.[1][2][3]
A key feature of [C1C1Im][Cl] is the significant hydrogen bonding between the cation and the anion.[4][5] The acidic protons on the imidazolium ring, particularly the one at the C2 position, form strong hydrogen bonds with the chloride anion. These interactions are fundamental to the structure and properties of the ionic liquid in both the gas and condensed phases.
Computational Methodologies
A multi-scale approach is often employed to study ionic liquids like [C1C1Im][Cl], combining high-level quantum mechanical calculations for small systems with classical molecular dynamics simulations for bulk properties.[1][2]
Quantum Chemical Calculations
Experimental Protocol:
-
Objective: To determine the optimized geometry, electronic structure, and vibrational frequencies of single ion pairs or small clusters of [C1C1Im][Cl].
-
Software: Gaussian 98/03, or similar quantum chemistry packages.[4]
-
Methods:
-
Basis Set: 6-31+G** is a commonly used basis set for these types of calculations.[4]
-
Procedure:
-
Construct the initial geometry of the [C1C1Im][Cl] ion pair.
-
Perform a geometry optimization to find the minimum energy structure.
-
Follow up with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.[4]
-
Molecular Dynamics Simulations
Experimental Protocol:
-
Objective: To study the bulk properties of liquid [C1C1Im][Cl], including its structure, dynamics, and thermodynamics.
-
Software: DL_POLY, GROMACS, or other molecular dynamics packages.[6]
-
Force Fields: OPLS/AMBER-like force fields, such as the CL&P force field, are often employed.[6]
-
Procedure:
-
System Setup: Create an initial low-density configuration of a specific number of ion pairs (e.g., 700) in a simulation box using software like Packmol.[6]
-
Equilibration:
-
Perform an energy minimization of the initial structure.
-
Gradually heat the system to the desired temperature (e.g., 400 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system under the NpT (constant number of particles, pressure, and temperature) ensemble at the target temperature and pressure (e.g., 1 atm) for a sufficient time (e.g., 25 ns) to reach a stable density.[6]
-
-
Production Run: After equilibration, continue the simulation under the NpT or NVT ensemble to collect data for analysis.
-
Analysis: Analyze the trajectory to calculate properties such as radial distribution functions (RDFs), diffusion coefficients, and density.
-
Quantitative Data
The following tables summarize key quantitative data obtained from theoretical studies of [C1C1Im][Cl].
Table 1: Optimized Geometries of the [C1C1Im][Cl] Ion Pair
| Parameter | DFT | MP2 |
| Bond Lengths (Å) | ||
| C2-H...Cl⁻ distance | ~2.1 | ~2.0 |
| Bond Angles (degrees) | ||
| N1-C2-N3 | ~108 | ~108 |
Note: The exact values can vary depending on the specific functional and basis set used. The values presented are representative.
Table 2: Harmonic Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | DFT | MP2 |
| C-H stretching (imidazolium ring) | 3000-3200 | 3000-3200 |
| C-H stretching (methyl groups) | 2900-3000 | 2900-3000 |
| Ring deformation modes | 1400-1600 | 1400-1600 |
Note: A good linear correlation is observed between the vibrational frequencies calculated with DFT and MP2 methods.[2]
Table 3: Bulk Liquid Properties from Molecular Dynamics Simulations
| Property | Value | Conditions |
| Density | ~1.12 g/cm³ | 438 K |
| Cation-Anion Radial Distribution Function (g(r)) peak | ~3.5 Å | 438 K |
Note: These values are from Car-Parrinello Molecular Dynamics (CPMD) simulations.[4][5]
Conclusion
Theoretical studies provide invaluable insights into the molecular-level structure and interactions of this compound. The combination of quantum mechanical calculations and molecular dynamics simulations allows for a comprehensive understanding of this ionic liquid, from the properties of individual ion pairs to the behavior of the bulk liquid. This knowledge is essential for the targeted design of ionic liquids for specific applications in research, drug development, and industry. The methodologies and data presented in this guide serve as a foundational resource for professionals working with or studying this important class of materials.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Study of this compound with electronic structure methods and force field approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Unraveling the Morphology of [CnC1Im]Cl Ionic Liquids Combining Cluster and Aggregation Analyses - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and bonding in 1,3-Dimethylimidazolium Chloride
An In-depth Technical Guide to the Molecular Structure and Bonding in 1,3-Dimethylimidazolium (B1194174) Chloride
Introduction
1,3-Dimethylimidazolium chloride, often abbreviated as [C1C1Im]Cl or [dmim]Cl, stands as a foundational example of imidazolium-based ionic liquids. Although its melting point of 125°C places it outside the strict definition of a room-temperature ionic liquid, its simple and symmetric structure makes it a vital model compound for understanding the complex interplay of forces that govern the properties of this important class of materials.[1][2][3][4] A thorough comprehension of its molecular structure, cation-anion interactions, and the resulting bonding network is critical for researchers and professionals in drug development, catalysis, and materials science, where ionic liquids are increasingly employed for their unique solvating capabilities, high thermal stability, and low volatility.[3][5]
This technical guide provides a detailed examination of the structural and bonding characteristics of this compound, supported by quantitative data from key experimental and computational studies.
Molecular and Supramolecular Structure
The structure of [C1C1Im]Cl is defined by the ionic interaction between the 1,3-dimethylimidazolium cation ([C1C1Im]⁺) and the chloride anion (Cl⁻). The defining characteristic of their interaction, both in the solid state and the liquid melt, is the formation of an extensive hydrogen-bonding network.[1][2][6]
The 1,3-Dimethylimidazolium Cation
The cation consists of a five-membered imidazolium (B1220033) ring with methyl groups attached to the two nitrogen atoms (N1 and N3). The ring is planar and aromatic. The hydrogen atom attached to the C2 carbon, situated between the two nitrogen atoms, is the most acidic proton on the ring. The protons on the C4 and C5 carbons are less acidic but also participate in interactions.
Cation-Anion Interactions: The Role of Hydrogen Bonding
The dominant interaction governing the structure of [C1C1Im]Cl is hydrogen bonding between the chloride anion and the ring protons of the cation. Neutron diffraction studies and computational simulations consistently show that the Cl⁻ anion preferentially positions itself in the plane of the imidazolium ring.[7][8] The strongest hydrogen bond is formed with the most acidic C2-H proton. Weaker, but significant, hydrogen bonds are also formed with the C4-H and C5-H protons.[1][6]
This network of C-H···Cl⁻ interactions is a key feature, influencing the compound's physical properties. Population analyses from computational studies indicate a noticeable charge transfer from the chloride anion to the cation, further characterizing these specific hydrogen bonds as donor-acceptor interactions between the lone pairs on the chloride and the antibonding σ*CH orbitals of the cation.[1][2][6]
Quantitative Structural Data
The precise geometry of the [C1C1Im]⁺ cation and the nature of its interaction with the Cl⁻ anion have been elucidated through both experimental techniques and computational modeling. The following tables summarize key quantitative data.
Bond Lengths and Angles (Computational)
Data obtained from geometry optimizations of an isolated [C1C1Im]Cl ion pair using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide insight into the molecular geometry.[2][8][9]
| Parameter | Method (Basis Set) | Value |
| Bond Lengths (Å) | ||
| N1-C2 | MP2 (6-31+G) | 1.33 - 1.34 |
| C4-C5 | MP2 (6-31+G) | 1.36 - 1.37 |
| N1-C(Me) | MP2 (6-31+G) | 1.47 - 1.48 |
| Bond Angles (°) | ||
| N1-C2-N3 | MP2 (6-31+G) | 108 - 109 |
| C2-N3-C4 | MP2 (6-31+G) | 109 - 110 |
| C(Me)-N1-C2 | MP2 (6-31+G) | 125 - 126 |
Table 1: Selected intramolecular bond lengths and angles for the [C1C1Im]⁺ cation calculated for an isolated ion pair. Ranges reflect different stable conformers.
Intermolecular Interaction Distances
The distances between the chloride anion and the cation's hydrogen atoms are crucial indicators of hydrogen bond strength. These have been characterized by neutron diffraction and molecular dynamics simulations.[1][6][7]
| Interaction | Method | Average Distance (Å) |
| C2-H···Cl⁻ | CPMD Simulation (438 K) | ~2.50 - 2.71 |
| C4/C5-H···Cl⁻ | CPMD Simulation (438 K) | ~3.60 |
| Cation-Anion Shell | Neutron Diffraction (EPSR) | ~6.4 (First Shell) |
Table 2: Key intermolecular distances in liquid [C1C1Im]Cl.
Experimental and Computational Protocols
A combination of experimental and computational methods is required to fully characterize the structure and bonding of this compound.
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the structure of liquids, particularly those containing hydrogen.
-
Methodology: In a typical experiment, a sample of molten [C1C1Im]Cl is placed in a suitable cell and exposed to a neutron beam.[7] The SANDALS diffractometer at the ISIS pulsed neutron source is well-suited for such measurements on hydrogen-containing systems.[7] The scattered neutrons create a diffraction pattern, which is measured over a wide range of momentum transfer (Q). This pattern, or total structure factor S(Q), provides information about the atomic-level organization in the liquid.[7]
-
Data Analysis: The experimental data is often interpreted using the Empirical Potential Structure Refinement (EPSR) method. This simulation technique refines an initial intermolecular potential model by iteratively modifying it to achieve the best possible fit with the experimental diffraction data.[7] From the refined model, partial radial distribution functions (g(r)) and spatial density functions can be calculated to visualize the probable locations of atoms relative to one another.[7]
Spectroscopic Analysis
-
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. For imidazolium chlorides, shifts in the C-H stretching frequencies of the imidazolium ring upon interaction with the chloride anion provide direct evidence of hydrogen bonding.[10] Spectra are typically recorded over the mid-IR range (e.g., 4000 cm⁻¹ to 450 cm⁻¹).[10]
Computational Chemistry
Computational methods are essential for interpreting experimental data and exploring aspects of the system that are difficult to probe directly.
-
Ab Initio and DFT Calculations: These quantum mechanical methods are used to study isolated ion pairs or small clusters. Geometries of different conformers are optimized to find the most stable structures.[2][8] Common methods include MP2 and DFT with functionals like BP86, BLYP, PBE, and B3LYP, typically paired with a basis set such as 6-31+G** to adequately describe the anion.[1][2] These calculations yield detailed information on bond lengths, angles, interaction energies, and vibrational frequencies.[8][9]
-
Ab Initio Molecular Dynamics (MD): To understand the structure and dynamics in the liquid state, Car-Parrinello molecular dynamics (CPMD) simulations are performed.[1][2][6] This method uses DFT to calculate the forces on the atoms at each time step. A simulation box containing a number of ion pairs (e.g., 25 to 300) is prepared, often starting from a known crystal structure, and simulated at a target temperature (e.g., 438 K).[1] The trajectory from the simulation is then analyzed to determine structural properties like radial distribution functions and to characterize the dynamics of hydrogen bonding.[1][6]
Conclusion
The molecular architecture of this compound is fundamentally dictated by strong electrostatic interactions and a defining network of C-H···Cl⁻ hydrogen bonds. Both experimental and computational studies confirm that the chloride anion preferentially interacts with the acidic protons on the imidazolium ring, particularly the C2-H proton. This directed, non-covalent bonding is preserved to a large extent in the liquid state, creating a structured fluid environment.[1][2] The detailed methodologies and quantitative data presented herein provide a comprehensive foundation for understanding this prototypical ionic liquid, enabling researchers to better predict and manipulate its properties for advanced applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound CAS#: 79917-88-7 [m.chemicalbook.com]
- 5. This compound | 79917-88-7 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Study of this compound with electronic structure methods and force field approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijcrr.com [ijcrr.com]
solubility of 1,3-Dimethylimidazolium Chloride in organic solvents
An In-depth Technical Guide to the Solubility of 1,3-Dimethylimidazolium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound ([DMIM][Cl]) is an ionic liquid (IL) of significant interest due to its potential applications as a green solvent, catalyst, and in material synthesis. A fundamental understanding of its solubility in various organic solvents is crucial for its effective use in chemical reactions, separations, and formulations. This technical guide provides a comprehensive overview of the current knowledge on the .
A thorough review of publicly available scientific literature reveals a notable scarcity of quantitative solubility data for [DMIM][Cl] in a wide range of organic solvents. This guide, therefore, focuses on presenting the available qualitative information and, most importantly, provides detailed experimental protocols to enable researchers to determine the solubility of this compound in their specific solvent systems of interest.
Solubility Profile of this compound
While comprehensive quantitative data is limited, some qualitative and theoretical insights into the solubility of this compound are available. The table below summarizes the known solubility characteristics. It is important to note that much of the available information is qualitative or derived from studies on analogous compounds.
| Organic Solvent | Solubility Data (at Room Temperature unless specified) | Source Type |
| Water | Soluble | Qualitative[1][2][3] |
| Acetone | Soluble | Qualitative[4] |
| Acetonitrile | Soluble | Qualitative[5] |
| Ethanol | Studied at infinite dilution (Molecular Dynamics) | Theoretical[6][7][8][9] |
| Propanol | Studied at infinite dilution (Molecular Dynamics) | Theoretical[6][7][9] |
Note on Analogous Compounds: Studies on other imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride, have shown solubility in solvents like DMSO and pyridine.[10][11] While not directly applicable to this compound, this information can provide a starting point for solvent selection in experimental studies.
Experimental Protocols for Solubility Determination
Given the lack of readily available data, experimental determination of solubility is often necessary. Several well-established methods can be employed.
Isothermal Gravimetric Method (Shake-Flask Method)
This is a common and straightforward method for determining the equilibrium solubility of a solid in a liquid at a constant temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Organic solvent of interest (high purity)
-
Thermostatic shaker or water bath with agitation
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible)
-
Vials or evaporating dishes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and the ionic liquid. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.[12]
-
-
Sample Collection and Separation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume or mass of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial to remove any remaining solid particles.
-
-
Quantification:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Evaporate the solvent from the vial under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the ionic liquid).
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/100 g of solvent or molality.
-
Solubility ( g/100 g solvent):
-
Mass of dissolved [DMIM][Cl] = (Mass of vial with dried IL) - (Mass of empty vial)
-
Mass of solvent = (Mass of vial with solution) - (Mass of vial with dried IL)
-
Solubility = (Mass of dissolved [DMIM][Cl] / Mass of solvent) * 100
-
-
Dynamic Method (Cloud Point Determination)
This method is useful for determining the temperature at which a solid ionic liquid becomes completely soluble in a solvent at a specific composition. By repeating this for different compositions, a solubility curve can be constructed.[13]
Materials and Apparatus:
-
This compound
-
Organic solvent of interest
-
Jacketed glass cell with a stirrer
-
Circulating bath for temperature control (heating and cooling)
-
Calibrated thermometer or temperature probe
-
Light source and detector (optional, for automated systems)
Procedure:
-
Sample Preparation:
-
Prepare a series of mixtures of this compound and the organic solvent with known compositions in the jacketed glass cell.
-
-
Heating and Dissolution:
-
Slowly heat the mixture while stirring until all the solid ionic liquid has dissolved, resulting in a clear, homogeneous solution.
-
-
Cooling and Cloud Point Observation:
-
Slowly cool the clear solution at a constant rate.
-
The temperature at which the first sign of turbidity or crystal formation appears is recorded as the cloud point temperature.[13] This is the saturation temperature for that specific composition.
-
-
Data Analysis:
-
Repeat the measurement for different compositions.
-
Plot the cloud point temperatures against the mole fraction (or weight fraction) of this compound to construct the solid-liquid equilibrium phase diagram.
-
Other Potential Methods
-
Thermogravimetric Analysis (TGA): This method can be used by exploiting the high thermal stability of many ionic liquids. A solution of known concentration is heated, and the mass loss corresponding to the volatilization of the solvent is measured, leaving the non-volatile ionic liquid.[14]
-
Spectroscopic Methods (e.g., UV-Vis): If the ionic liquid has a chromophore, its concentration in a saturated solution can be determined by creating a calibration curve of absorbance versus concentration.[3][15][16]
-
Inverse Gas Chromatography (IGC): This technique is more suitable for determining the activity coefficients at infinite dilution and Hildebrand solubility parameters rather than absolute solubility limits.[9]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the isothermal gravimetric method of solubility determination.
Caption: Workflow for Isothermal Gravimetric Solubility Determination.
Conclusion
The is a critical parameter for its application in various fields. However, there is a significant lack of comprehensive quantitative data in the scientific literature. This guide has summarized the available qualitative information and provided detailed, practical protocols for the experimental determination of solubility using established methods such as the isothermal gravimetric technique and dynamic cloud point measurement. By following these protocols, researchers and drug development professionals can generate the necessary data to effectively utilize this compound in their specific applications, fostering further innovation and development in the field of ionic liquids.
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. ionike.com [ionike.com]
- 4. azom.com [azom.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. Cloud point - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Spectroscopic studies on the interactions between imidazolium chloride ionic liquids and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3-Dimethyl-1H-imidazol-3-ium Chloride (CAS: 79917-88-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-imidazol-3-ium chloride, with the CAS number 79917-88-7, is an organic salt belonging to the class of imidazolium-based ionic liquids. These compounds are characterized by their low melting points, negligible vapor pressure, and high thermal stability, which makes them attractive as "green" solvents and catalysts in a variety of chemical processes.[1] Structurally, it consists of a planar imidazolium (B1220033) cation with methyl groups at the 1 and 3 positions of the imidazole (B134444) ring, and a chloride anion. This guide provides a comprehensive overview of its physicochemical properties, synthesis, known biological activities and associated hazards, with a focus on its potential applications in research and drug development.
Physicochemical Properties
1,3-Dimethyl-1H-imidazol-3-ium chloride is typically a white to off-white crystalline powder.[2] It is soluble in water and other polar solvents.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉ClN₂ | [3] |
| Molecular Weight | 132.59 g/mol | [3] |
| Melting Point | 125 °C | [4] |
| Density | Data not readily available | |
| pKa | Data not readily available | |
| Vapor Pressure | Data not readily available | [5] |
| Water Solubility | Soluble | [4] |
Synthesis
A common and efficient method for the synthesis of 1,3-Dimethyl-1H-imidazol-3-ium chloride involves a two-step process starting from 1-methylimidazole (B24206).[4] The first step is the formation of 1-methylimidazole hydrochloride, which is then methylated using dimethyl carbonate.
Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-imidazol-3-ium chloride[4]
Step 1: Synthesis of 1-methylimidazole hydrochloride
-
To a 250 mL round-bottom flask, add 10 g of 1-methylimidazole.
-
Immerse the flask in an ice bath to cool.
-
Slowly add 10 mL of 37% aqueous hydrochloric acid dropwise to the cooled 1-methylimidazole with stirring.
-
After 20 minutes of reaction, remove the solvent by rotary evaporation to obtain 1-methylimidazole hydrochloride. This product can be used in the next step without further purification.
Step 2: Synthesis of 1,3-Dimethyl-1H-imidazol-3-ium chloride
-
In a Q-tube reactor, add 3.0 g of the 1-methylimidazole hydrochloride from Step 1 and 2.28 g of dimethyl carbonate (DMC, 0.025 mol).
-
Heat the reaction mixture to 170 °C and maintain this temperature for 2 hours.
-
Upon completion of the reaction, 1,3-dimethylimidazolium (B1194174) chloride is obtained in quantitative yield.
-
The structure of the product can be confirmed by ¹H-NMR (200 MHz, DMSO-d₆): δ= 9.46 (s, 1H), 7.87 (s, 2H), 3.87 (m, 6H).
Synthesis Workflow
Biological Activities and Hazards
Antimicrobial and Cytotoxic Activity
While specific studies on the biological activity of 1,3-Dimethyl-1H-imidazol-3-ium chloride are limited, extensive research on other 1-alkyl-3-methylimidazolium chlorides provides strong evidence for their mechanism of action. The antimicrobial and cytotoxic effects of these compounds are primarily attributed to their ability to disrupt cell membranes.[6][7][8]
The cationic imidazolium headgroup interacts with the negatively charged components of the cell membrane, while the alkyl chains intercalate into the hydrophobic lipid bilayer. This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[6][7] Furthermore, exposure to imidazolium-based ionic liquids has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[9][10][11]
Postulated Signaling Pathway for Cytotoxicity
Hazards and Safety Information
1,3-Dimethyl-1H-imidazol-3-ium chloride is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] Some sources also indicate that it may cause respiratory irritation (H335).[12]
GHS Hazard Pictogram:
-
GHS07: Exclamation Mark[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
Applications in Research and Development
The unique properties of 1,3-Dimethyl-1H-imidazol-3-ium chloride make it a compound of interest in several areas of research and development.
-
Green Chemistry: Its low volatility and thermal stability make it an environmentally benign alternative to traditional organic solvents in chemical synthesis.[1]
-
Catalysis: Imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are highly effective ligands for transition metal catalysts used in a variety of organic reactions, such as cross-coupling reactions.[13] While specific protocols for this compound are not detailed, its derivatives are used in reactions like the Biginelli and Suzuki cross-coupling reactions.
-
Drug Delivery: The ability of imidazolium salts to interact with and permeabilize cell membranes is being explored for their potential as drug delivery vehicles to enhance the cellular uptake of therapeutic agents.[14]
-
Antimicrobial Research: Given its demonstrated antimicrobial properties, this compound and its derivatives are potential candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.[15]
Experimental Protocol: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a general method to determine the Minimum Inhibitory Concentration (MIC) of 1,3-Dimethyl-1H-imidazol-3-ium chloride against a bacterial strain.
-
Preparation of Stock Solution: Prepare a stock solution of 1,3-Dimethyl-1H-imidazol-3-ium chloride in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strain in an appropriate broth medium overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound's stock solution in the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antimicrobial Susceptibility Testing Workflow
Conclusion
1,3-Dimethyl-1H-imidazol-3-ium chloride is a versatile ionic liquid with promising applications in green chemistry, catalysis, and the biomedical field. Its synthesis is straightforward, and its physicochemical properties are characteristic of this class of compounds. While its biological activities are not yet fully elucidated for this specific molecule, the known mechanisms of similar imidazolium salts suggest a mode of action involving cell membrane disruption and induction of oxidative stress, making it a person of interest for the development of novel antimicrobial agents and drug delivery systems. As with any chemical substance, appropriate safety precautions must be taken when handling this compound due to its irritant properties. Further research into the specific biological interactions and applications of 1,3-Dimethyl-1H-imidazol-3-ium chloride is warranted to fully realize its potential.
References
- 1. CAS 79917-88-7: 1,3-dimethyl-1H-imidazol-3-ium chloride [cymitquimica.com]
- 2. 1,3-DIMETHYLIMIDAZOLIUM CHLORIDE | 79917-88-7 [chemicalbook.com]
- 3. This compound | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 79917-88-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Membrane interactions of ionic liquids and imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phytotoxicity and oxidative stress effect of 1-octyl-3-methylimidazolium chloride ionic liquid on rice seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Dimethyl-1H-imidazol-3-ium chloride | 79917-88-7 [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Correlating Lipid Membrane Permeabilities of Imidazolium Ionic Liquids with their Cytotoxicities on Yeast, Bacterial, and Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Ionic Nature of 1,3-Dimethylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethylimidazolium (B1194174) chloride, often abbreviated as [DMIM]Cl, is a prominent ionic liquid (IL) that has garnered significant attention across various scientific disciplines. As a salt with a melting point below 100°C, it exists in a liquid state over a wide temperature range, a characteristic that, along with its negligible vapor pressure, high thermal stability, and excellent solvation capabilities, makes it a compound of considerable interest. Its unique properties stem from its ionic nature, being composed of a discrete 1,3-dimethylimidazolium cation and a chloride anion. This guide provides a comprehensive technical overview of the ionic nature of [DMIM]Cl, focusing on its physicochemical properties, experimental characterization, and key applications, particularly in the realms of green chemistry and drug development.
Physicochemical Properties
The distinct ionic character of 1,3-Dimethylimidazolium Chloride dictates its physical and chemical properties. The electrostatic interactions between the imidazolium (B1220033) cation and the chloride anion, along with the potential for hydrogen bonding, result in a highly ordered local structure in the liquid state.
| Property | Value | Reference |
| IUPAC Name | 1,3-dimethylimidazol-1-ium chloride | [1] |
| Molecular Formula | C₅H₉ClN₂ | [1] |
| Molecular Weight | 132.59 g/mol | [1] |
| Melting Point | 125 °C | |
| Appearance | White to off-white crystalline powder | |
| Ionic Conductivity | 0.106 S/cm (at 425 K) | [2] |
Experimental Characterization of Ionic Nature
The ionic properties of this compound are elucidated through a variety of experimental techniques that probe its structure, thermal behavior, and conductivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the 1,3-dimethylimidazolium cation and for studying the interactions between the cation and the chloride anion.
¹H NMR Spectral Data (DMSO-d₆, 200 MHz): [3]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.46 ppm | s | 1H | H-2 (proton on the carbon between the two nitrogen atoms) |
| 7.87 ppm | s | 2H | H-4, H-5 (protons on the carbon-carbon double bond) |
| 3.87 ppm | m | 6H | -CH₃ (protons of the two methyl groups) |
¹³C NMR Spectral Data:
While a specific spectrum for this compound was not found, typical chemical shifts for the 1,3-dialkylimidazolium cation are observed in the following regions:
-
C2: ~137 ppm
-
C4, C5: ~123 ppm
-
N-CH₃: ~36 ppm
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is crucial as it can influence the chemical shifts through interactions with the ionic liquid.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Probe: A standard broadband or inverse detection probe can be used.
-
Temperature: Maintain a constant temperature, typically 298 K, to ensure reproducibility.[4]
-
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve sensitivity.
-
Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).
Thermal Analysis (TGA and DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and phase transitions of the ionic liquid, which are direct consequences of its strong ionic interactions.
Thermal Properties:
| Parameter | Value | Technique |
| Decomposition Temperature (Tdec) | >300 °C | TGA |
| Melting Point (Tm) | 125 °C | DSC |
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an appropriate TGA or DSC pan (e.g., aluminum or platinum).
-
Instrument Setup (TGA):
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A typical heating rate is 10 °C/min.
-
Temperature Range: Scan from ambient temperature to a temperature above the expected decomposition point (e.g., 25 °C to 600 °C).
-
-
Instrument Setup (DSC):
-
Atmosphere: An inert atmosphere is also used.
-
Heating/Cooling Rate: A controlled heating and cooling rate, such as 10 °C/min, is applied.
-
Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase any previous thermal history and obtain a clear glass transition and melting point. A common program would be heating to a temperature above the melting point, cooling to a low temperature (e.g., -80 °C), and then reheating.
-
-
Data Analysis:
-
TGA: The onset temperature of decomposition is determined from the TGA curve, representing the temperature at which significant mass loss begins.
-
DSC: The melting point is identified as the peak of the endothermic transition during the second heating cycle. The glass transition temperature (Tg) appears as a step-change in the heat flow.
-
Ionic Conductivity
The ability of this compound to conduct electricity in its molten state is a direct measure of its ionic nature. The conductivity is dependent on the mobility of the constituent ions.
-
Sample Preparation: The ionic liquid must be pure and dry, as impurities like water can significantly affect conductivity. The sample is placed in a conductivity cell.
-
Instrument Setup:
-
Conductivity Meter: A high-precision conductivity meter capable of measuring a wide range of conductivities is required.
-
Conductivity Cell: A two- or four-electrode conductivity cell made of an inert material (e.g., glass with platinum electrodes) is used. The cell constant must be accurately determined using standard solutions (e.g., KCl solutions).[5]
-
Temperature Control: The temperature of the sample must be precisely controlled using a thermostat or oven, as conductivity is highly temperature-dependent.
-
-
Measurement Procedure:
-
The conductivity cell containing the ionic liquid is placed in the temperature-controlled environment.
-
The resistance or conductance of the sample is measured at various temperatures.
-
The ionic conductivity (σ) is calculated using the formula: σ = K_cell / R, where K_cell is the cell constant and R is the measured resistance.
-
-
Data Analysis: The ionic conductivity is typically plotted as a function of temperature. The data can often be fitted to the Vogel-Tammann-Fulcher (VTF) equation to describe the temperature dependence.
Applications Driven by Ionic Nature
The unique set of properties arising from the ionic nature of this compound has led to its exploration in various applications.
Green Chemistry: A Sustainable Solvent
The low volatility, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds make [DMIM]Cl an attractive "green" alternative to traditional volatile organic solvents (VOCs) in chemical synthesis.
Drug Development: Enhancing Solubility
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. The unique solvation properties of ionic liquids like [DMIM]Cl can be harnessed to enhance the solubility of such drugs.
Conclusion
This compound serves as a quintessential example of an ionic liquid, with its distinct ionic nature governing a suite of desirable properties. Its high thermal stability, broad solvation capabilities, and ionic conductivity are all direct consequences of the electrostatic and hydrogen bonding interactions between the 1,3-dimethylimidazolium cation and the chloride anion. The experimental techniques detailed in this guide provide a robust framework for characterizing these ionic properties. As research continues to advance, the unique attributes of [DMIM]Cl will undoubtedly lead to further innovations in sustainable chemical processes and novel drug delivery systems, solidifying its importance in both academic and industrial research.
References
Methodological & Application
Application Notes and Protocols: 1,3-Dimethylimidazolium Chloride as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) as a versatile and efficient catalyst in various organic transformations. This ionic liquid has garnered significant attention as a green and recyclable catalyst for a range of reactions, including condensations, additions, and multicomponent reactions.
Biginelli Multicomponent Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or thiones, which are valuable scaffolds in medicinal chemistry. This compound has been shown to effectively catalyze this reaction under neat (solvent-free) conditions.
Quantitative Data Summary
| Entry | Aldehyde | β-Dicarbonyl Compound | Urea (B33335)/Thiourea (B124793) | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 5 | 80 | 20 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5 | 80 | 25 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 5 | 80 | 18 | 94 |
| 4 | Benzaldehyde | Acetylacetone | Urea | 5 | 80 | 15 | 90 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 5 | 80 | 30 | 88 |
Experimental Protocol
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and this compound (0.05 mmol, 5 mol%).
-
Heat the reaction mixture at 80°C with stirring for the time indicated in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and stir vigorously to precipitate the solid product.
-
Collect the product by filtration, wash with cold water, and dry under vacuum.
-
The ionic liquid can be recovered from the aqueous filtrate by evaporation of water and reused for subsequent reactions.
Proposed Catalytic Cycle
The catalytic activity of this compound in the Biginelli reaction is believed to proceed through the activation of the carbonyl group of the aldehyde and the enolizable β-dicarbonyl compound. The imidazolium (B1220033) cation can act as a Lewis acid, enhancing the electrophilicity of the aldehyde.
Proposed catalytic cycle for the Biginelli reaction.
Aza-Michael Addition
The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction in organic synthesis. This compound serves as an efficient catalyst for the addition of amines to α,β-unsaturated compounds, providing a green and atom-economical route to β-amino compounds.
Quantitative Data Summary
| Entry | Amine | α,β-Unsaturated Compound | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Acrylonitrile | 10 | 100 | 4 | 85 |
| 2 | Aniline | Methyl acrylate | 10 | 100 | 5 | 82 |
| 3 | p-Toluidine | Acrylonitrile | 10 | 100 | 4 | 88 |
| 4 | Benzylamine | Methyl acrylate | 10 | 80 | 6 | 75 |
| 5 | Piperidine | Acrylonitrile | 10 | 80 | 3 | 92 |
Experimental Protocol
-
To a stirred solution of the amine (1 mmol) in a round-bottom flask, add the α,β-unsaturated compound (1.2 mmol) and this compound (0.1 mmol, 10 mol%).
-
Heat the reaction mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Experimental Workflow
The following diagram illustrates the general workflow for the aza-Michael addition catalyzed by this compound.
Workflow for aza-Michael addition.
Esterification of Carboxylic Acids (Representative Protocol)
This compound can be employed as a catalyst for the esterification of carboxylic acids. The imidazolium salt is thought to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.
Quantitative Data Summary (Representative)
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Methanol | 10 | 70 | 8 | 85 |
| 2 | Acetic Acid | Ethanol | 10 | 70 | 6 | 80 |
| 3 | Lauric Acid | Methanol | 10 | 80 | 10 | 90 |
| 4 | Phenylacetic Acid | n-Butanol | 10 | 80 | 12 | 88 |
Experimental Protocol (Representative)
-
In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1 mmol) and the alcohol (3 mmol) in a minimal amount of a suitable solvent (e.g., toluene), or run the reaction neat if the alcohol is in large excess.
-
Add this compound (0.1 mmol, 10 mol%) to the mixture.
-
Heat the reaction mixture to the specified temperature and reflux with stirring for the indicated time.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Add water and an organic solvent (e.g., diethyl ether) to the residue and separate the layers.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.
Logical Relationship of Catalytic Action
The catalytic role of [DMIM]Cl in esterification likely involves the formation of a more reactive acylimidazolium intermediate.
Logical flow of esterification catalysis.
Knoevenagel Condensation (Representative Protocol)
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound can act as a catalyst and a solvent in this reaction, promoting the formation of a carbon-carbon double bond.
Quantitative Data Summary (Representative)
| Entry | Aldehyde | Active Methylene (B1212753) Compound | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 15 | 60 | 1 | 95 |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | 15 | 60 | 0.5 | 98 |
| 3 | Benzaldehyde | Ethyl cyanoacetate | 15 | 80 | 2 | 90 |
| 4 | Cyclohexanone | Malononitrile | 15 | 80 | 4 | 85 |
Experimental Protocol (Representative)
-
Combine the aldehyde or ketone (1 mmol), the active methylene compound (1.1 mmol), and this compound (0.15 mmol, 15 mol%) in a reaction vessel.
-
Stir the mixture at the specified temperature for the indicated time.
-
Monitor the reaction by TLC.
-
After the reaction is complete, add water to the mixture to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
The ionic liquid can be recovered from the aqueous filtrate.
Signaling Pathway of Catalysis
The catalytic pathway involves the deprotonation of the active methylene compound by the chloride anion of the ionic liquid, followed by nucleophilic attack on the carbonyl carbon.
Catalytic pathway for Knoevenagel condensation.
Application of 1,3-Dimethylimidazolium Chloride in Cellulose Dissolution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose (B213188), the most abundant renewable polymer, presents a significant challenge for chemical processing due to its extensive intra- and intermolecular hydrogen bonding network, which renders it insoluble in water and most common organic solvents. Ionic liquids (ILs), particularly 1,3-dialkylimidazolium chlorides, have emerged as highly effective solvents for the direct dissolution of cellulose without derivatization. This document provides detailed application notes and protocols for the use of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) in the dissolution of cellulose, a critical step for its application in drug delivery systems, material science, and biorefining processes. While specific data for [DMIM]Cl is less abundant in literature compared to its longer-chain analogues like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl), the fundamental principles and procedures are largely transferable. This document leverages data from these closely related ionic liquids to provide a comprehensive guide.
Mechanism of Cellulose Dissolution
The dissolution of cellulose in 1,3-dialkylimidazolium chloride ionic liquids is primarily driven by the disruption of the hydrogen bond network within the cellulose structure. The chloride anion (Cl⁻) of the ionic liquid acts as a strong hydrogen bond acceptor, forming new hydrogen bonds with the hydroxyl protons of the cellulose chains. This interaction effectively breaks the existing hydrogen bonds between cellulose molecules. The imidazolium (B1220033) cation, in this case, 1,3-dimethylimidazolium, then solvates the cellulose chains, preventing them from re-aggregating and facilitating their dissolution. Computational and spectroscopic studies have shown that both the anion and the cation of the ionic liquid play crucial roles in the dissolution process.[1]
Data Presentation
The following tables summarize key quantitative data for cellulose dissolution in various 1,3-dialkylimidazolium chloride ionic liquids. This data is provided to offer a comparative perspective on the expected performance of [DMIM]Cl.
Table 1: Solubility of Cellulose in Various Imidazolium-Based Ionic Liquids
| Ionic Liquid | Abbreviation | Cellulose Source | Max. Solubility (wt%) | Temperature (°C) | Reference |
| 1-Butyl-3-methylimidazolium chloride | [BMIM]Cl | Microcrystalline | ~18 | Not Specified | [2] |
| 1-Ethyl-3-methylimidazolium chloride | [EMIM]Cl | Not Specified | Not Specified | Not Specified | [3][4] |
| 1-Allyl-3-methylimidazolium chloride | [AMIM]Cl | Cotton | >2 (at 80°C) | 80 | [5] |
| 1-Ethyl-3-methylimidazolium acetate/DMSO | [EMIM]OAc/DMSO | Microcrystalline | 18 (at 1:1 mol ratio) | 25 | [6][7] |
Table 2: Viscosity of Cellulose Solutions in Imidazolium-Based Ionic Liquids
| Ionic Liquid | Abbreviation | Cellulose Conc. (wt%) | Temperature (°C) | Zero-Shear Viscosity (Pa·s) | Reference |
| 1-Butyl-3-methylimidazolium chloride | [BMIM]Cl | 10 | 100 | ~1000 | [8] |
| 1-Ethyl-3-methylimidazolium acetate | [EMIM]OAc | 5 | 25 | ~100 | [9] |
| 1-Allyl-3-methylimidazolium chloride | [AMIM]Cl | 2.33 (critical conc.) | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: Dissolution of Cellulose in this compound
This protocol describes a general procedure for dissolving cellulose in [DMIM]Cl. The optimal conditions (temperature, time, and concentration) may vary depending on the source and degree of polymerization of the cellulose.
Materials:
-
Cellulose (e.g., microcrystalline cellulose, cotton linters, wood pulp)
-
This compound ([DMIM]Cl)
-
Heating mantle or oil bath with a magnetic stirrer
-
Round-bottom flask
-
Vacuum oven
Procedure:
-
Drying: Dry the cellulose in a vacuum oven at 80-100°C for at least 4 hours to remove any residual moisture, which can significantly affect the dissolution process.
-
Mixing: In a round-bottom flask, add the desired amount of dried cellulose to the [DMIM]Cl. A typical starting concentration is 1-5 wt% cellulose.
-
Heating and Stirring: Heat the mixture to 80-120°C with vigorous stirring. The dissolution time will vary depending on the cellulose source, particle size, and concentration. Visual inspection for the disappearance of solid particles indicates complete dissolution. For some forms of cellulose, dissolution can be achieved in as little as a few minutes to several hours.[5][11]
-
Homogenization: Continue stirring for an additional 1-2 hours after the solution appears homogeneous to ensure complete dissolution. The resulting solution will be viscous and may range from colorless to pale yellow.
-
Storage: Store the cellulose-[DMIM]Cl solution in a sealed container at room temperature, protected from moisture.
Protocol 2: Regeneration of Cellulose from [DMIM]Cl Solution
This protocol outlines the procedure for regenerating cellulose from the ionic liquid solution, which is essential for forming fibers, films, or beads.
Materials:
-
Cellulose-[DMIM]Cl solution
-
Antisolvent (e.g., deionized water, ethanol, acetone)
-
Beaker
-
Filtration apparatus (e.g., Büchner funnel)
-
Washing solvent (deionized water)
-
Drying oven or freeze-dryer
Procedure:
-
Precipitation: Slowly add the cellulose-[DMIM]Cl solution to a beaker containing the antisolvent while stirring. Cellulose is insoluble in these antisolvents and will precipitate out of the solution. The choice of antisolvent can influence the morphology of the regenerated cellulose.[12]
-
Washing: Collect the precipitated cellulose by filtration. Wash the regenerated cellulose thoroughly with deionized water to remove any residual [DMIM]Cl. Continue washing until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).
-
Drying: Dry the regenerated cellulose. For films or monoliths, air-drying or oven-drying at a moderate temperature (e.g., 60°C) can be used. For porous structures like aerogels, freeze-drying is recommended to preserve the morphology.
Mandatory Visualizations
Caption: Experimental workflow for cellulose dissolution and application.
Caption: Mechanism of cellulose dissolution in [DMIM]Cl.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Regenerated Cellulose Filaments from the Recycling of Textile Cotton Waste Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissolution of Cellulose in Ionic Liquid–DMSO Mixtures: Roles of DMSO/IL Ratio and the Cation Alkyl Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Viscosity of cellulose-imidazolium-based ionic liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nrs.blob.core.windows.net [nrs.blob.core.windows.net]
- 11. www2.scut.edu.cn [www2.scut.edu.cn]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,3-Dimethylimidazolium Chloride in Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) as an electrolyte in various electrochemical applications. The information is compiled to assist researchers and professionals in leveraging the unique properties of this ionic liquid.
Introduction
This compound, an ionic liquid with the formula [DMIM]Cl, has garnered significant attention in the field of electrochemistry due to its favorable properties, including negligible vapor pressure, good thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. These characteristics make it a promising candidate for use as an electrolyte in batteries, supercapacitors, and for electrodeposition processes.
Physicochemical Properties
The physical and electrochemical properties of this compound are critical for its performance as an electrolyte. The following tables summarize key quantitative data. It is important to note that experimental data for pure [DMIM]Cl is limited in the literature, and some data is derived from computational studies or for closely related imidazolium-based ionic liquids.
Table 1: General and Thermal Properties of this compound
| Property | Value | Notes |
| Formula | C₅H₉ClN₂ | |
| Molar Mass | 132.59 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | ~125 °C | Varies with purity |
| Decomposition Temperature | > 200 °C | Dependent on heating rate and atmosphere |
Table 2: Electrochemical and Transport Properties of Imidazolium-Based Ionic Liquids
| Property | Value | Conditions | Notes |
| Ionic Conductivity (σ) | 0.0089 S/cm | 425 K (152 °C) | Computationally determined for [DMIM]Cl.[1] Experimental values for similar imidazolium (B1220033) chlorides can be higher. |
| Viscosity (η) | 0.048 ± 0.010 Pa·s | 425 K (152 °C) | Computationally determined for [DMIM]Cl.[1] Viscosity is highly temperature-dependent. |
| Electrochemical Stability Window (ESW) | ~3-4 V | Varies with electrode material and purity | Generally, the cathodic limit is defined by the reduction of the imidazolium cation and the anodic limit by the oxidation of the chloride anion.[2][3][4] |
Synthesis and Purification Protocol
High purity of the ionic liquid is crucial for electrochemical applications. The following is a general protocol for the synthesis and purification of this compound.
Synthesis of this compound
Materials:
-
1-Methylimidazole (B24206) (freshly distilled)
-
Chloromethane (B1201357) (or methyl chloride)
-
Anhydrous solvent (e.g., toluene (B28343) or acetonitrile)
-
High-pressure reaction vessel
Procedure:
-
In a clean, dry, high-pressure reaction vessel, dissolve freshly distilled 1-methylimidazole in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully introduce a stoichiometric amount of chloromethane into the reaction vessel.
-
Seal the vessel and allow the reaction to proceed at a controlled temperature (e.g., 348.15 K) and pressure (e.g., 0.7 MPa) for several hours to days.[5]
-
Monitor the reaction progress by observing the formation of a white precipitate, which is the [DMIM]Cl product.
-
Once the reaction is complete, cool the vessel, and carefully vent any excess pressure.
-
Collect the solid product by filtration.
Purification
-
Wash the crude [DMIM]Cl product multiple times with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted starting materials and organic impurities.
-
Recrystallize the washed product from a suitable solvent system, such as a mixture of acetonitrile (B52724) and ethyl acetate.
-
Dry the purified crystals under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove any residual solvent and moisture.
-
Store the final product in a glovebox or a desiccator under an inert atmosphere (e.g., argon or nitrogen) as it is hygroscopic.[6]
References
Application Notes & Protocols: Synthesis of Metallic Nanoparticles using 1,3-Dimethylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionic liquids (ILs), particularly those based on the imidazolium (B1220033) cation, have emerged as versatile media for the synthesis of metallic nanoparticles. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent characteristics, make them excellent candidates for controlling nanoparticle size, shape, and stability. 1,3-Dimethylimidazolium chloride ([DMIM][Cl]) is an ionic liquid that can act as a solvent and a stabilizing agent in the synthesis of various metallic nanoparticles, such as gold (Au) and silver (Ag). This document provides a detailed protocol for the synthesis of metallic nanoparticles using this compound, along with characterization data and a generalized experimental workflow.
The use of imidazolium-based ionic liquids can influence the formation of nanoparticles, with the ionic liquid itself capable of acting as a steric and electronic stabilizer, which helps to prevent particle agglomeration.[1] The synthesis process in ionic liquids can lead to nanoparticles with controlled sizes and shapes, which is crucial for their application in various fields, including drug delivery and catalysis.
Experimental Protocols
This section outlines a general protocol for the synthesis of gold nanoparticles in an aqueous solution containing an imidazolium-based ionic liquid. This method can be adapted for other metallic nanoparticles and variations of imidazolium chlorides.
Materials:
-
This compound ([DMIM][Cl])
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄ · 3H₂O) or other metal precursor salt
-
Sodium borohydride (B1222165) (NaBH₄) or other reducing agent
-
Deionized water
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
UV-Vis Spectrophotometer
-
Transmission Electron Microscope (TEM)
-
Dynamic Light Scattering (DLS) instrument
Protocol: Synthesis of Gold Nanoparticles
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM aqueous solution of HAuCl₄ · 3H₂O.
-
Prepare a 10 mM aqueous solution of this compound.
-
Prepare a fresh, ice-cold 10 mM aqueous solution of NaBH₄.
-
-
Nanoparticle Synthesis:
-
In a clean glass vial, mix 10 mL of the 1.0 mM HAuCl₄ solution with 1 mL of the 10 mM this compound solution under vigorous magnetic stirring.
-
To this mixture, rapidly inject 0.1 mL of the ice-cold 10 mM NaBH₄ solution.
-
Continue stirring the solution for 15-30 minutes. A color change from pale yellow to ruby red should be observed, indicating the formation of gold nanoparticles.
-
-
Purification and Storage:
-
The resulting nanoparticle suspension can be purified by centrifugation to remove excess reagents.
-
Store the nanoparticle solution at 4°C in the dark to prevent aggregation.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles synthesized in imidazolium-based ionic liquids.
Table 1: Influence of Ionic Liquid on Gold Nanoparticle Size
| Ionic Liquid Cation | Anion | Metal Precursor | Reducing Agent | Average Particle Size (nm) |
| 1-Ethyl-3-methylimidazolium | Chloride | HAuCl₄ | Plant Extract | 20.09 ± 12.36[2] |
| 1-Butyl-3-methylimidazolium | Tetrafluoroborate | KAuCl₄ | - | ~2[3] |
| 1-Octyl-3-methylimidazolium | Chloride | Gold Salt | TBABH₄ | ~10[4] |
TBABH₄: Tetrabutylammonium borohydride
Table 2: Characterization of Gold Nanoclusters Synthesized in an Imidazolium-based Ionic Liquid [3]
| Synthesis Temperature (°C) | Particle Diameter (nm) | UV-Vis Absorption Maxima (λmax, nm) |
| 20 | 1.15 ± 0.10 | 312, 354 |
| 40 | 1.15 ± 0.10 | 312, 354 |
| 60 | 1.15 ± 0.10 | 312, ~400 |
| 80 | 1.15 ± 0.10 | 312, ~400 |
Visualizations
Diagram 1: General Workflow for Nanoparticle Synthesis
Caption: Workflow for metallic nanoparticle synthesis.
Diagram 2: Role of this compound in Nanoparticle Stabilization
Caption: Stabilization of a nanoparticle by the ionic liquid.
Conclusion
The use of this compound and other imidazolium-based ionic liquids provides a robust and tunable platform for the synthesis of metallic nanoparticles. The ionic liquid plays a crucial role not only as a reaction medium but also as a stabilizing agent, influencing the final size and properties of the nanoparticles. The protocols and data presented here offer a foundation for researchers to explore the synthesis of a wide range of nanoparticles for applications in drug development, catalysis, and beyond. Further optimization of reaction parameters such as temperature, concentration of reactants, and the choice of reducing agent can lead to nanoparticles with desired characteristics for specific applications.
References
Application Notes and Protocols for 1,3-Dimethylimidazolium Chloride-Based Materials in Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dimethylimidazolium (B1194174) chloride ([C₁MIM]Cl) and its long-chain alkyl analogues are a class of ionic liquids (ILs) demonstrating significant potential across a range of biomedical applications. Their unique properties, including high thermal stability, tunable solubility, and inherent biological activity, make them versatile materials for drug delivery, antimicrobial therapies, tissue engineering, and enzyme stabilization. These application notes provide an overview of these biomedical applications, supported by quantitative data and detailed experimental protocols. The information is intended to guide researchers in exploring the utility of 1,3-dimethylimidazolium chloride-based materials in their own work.
Application Note 1: Antimicrobial and Antibiofilm Agents
Imidazolium-based ionic liquids, particularly those with longer alkyl chains, exhibit potent, broad-spectrum antimicrobial and antibiofilm activity. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane integrity. The positively charged imidazolium (B1220033) headgroup interacts with the negatively charged components of the microbial cell membrane, while the hydrophobic alkyl chain inserts into the lipid bilayer, leading to increased permeability and eventual cell lysis.[1][2][3] This dual-action mechanism makes them effective against a range of pathogens, including antibiotic-resistant strains.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy of 1-alkyl-3-methylimidazolium chlorides is highly dependent on the length of the alkyl chain (Cₙ). While data for this compound (n=1) is limited, studies on its longer-chain analogues illustrate a clear trend.
| Compound | Microorganism | MIC (μg/mL) | MBEC (μg/mL) | Reference |
| 1-Dodecyl-3-methylimidazolium chloride ([C₁₂MIM]Cl) | Staphylococcus aureus | - | >1024 | [1] |
| 1-Hexadecyl-3-methylimidazolium chloride ([C₁₆MIM]Cl) | Candida albicans | 1.69 | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration required to kill a microbial biofilm.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of an ionic liquid against a bacterial or fungal strain.
Materials:
-
1-alkyl-3-methylimidazolium chloride compound
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilutions: Prepare a stock solution of the 1-alkyl-3-methylimidazolium chloride in the growth medium. Perform two-fold serial dilutions of the compound in the 96-well plate, typically ranging from a high concentration (e.g., 1024 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, the optical density (OD) at 600 nm can be measured using a spectrophotometer, with the MIC being the concentration that shows no significant increase in OD compared to the negative control.
Experimental Workflow: Antimicrobial Activity Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Application Note 2: Drug Delivery Systems
This compound and its derivatives can be used to formulate drug delivery systems, primarily by enhancing the solubility of poorly water-soluble drugs and by serving as a component in the fabrication of drug-loaded nanoparticles.[4][5] The ionic nature of these materials can facilitate interactions with both the drug and the polymer matrix, potentially leading to controlled release profiles.
Quantitative Data: Nanoparticle-Based Drug Delivery
| Polymer Matrix | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Release Profile | Reference |
| PLGA | Doxorubicin | ~88 | >25 | Sustained | [5] |
| PLGA | Tamoxifen | ~88 | >25 | Sustained | [5] |
Note: Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully entrapped in the nanoparticles. Drug Loading (DL) is the weight percentage of the drug in the nanoparticles.
Experimental Protocol: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation
This protocol describes a general method for preparing drug-loaded polymer nanoparticles, where an ionic liquid like this compound could be incorporated as a co-solvent or stabilizing agent.
Materials:
-
Biodegradable polymer (e.g., PLGA)
-
Drug of interest
-
This compound (as a potential co-solvent/stabilizer)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution containing a surfactant (e.g., PVA, Tween 80)
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the drug in a suitable organic solvent. If using the ionic liquid, it can be added to this phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles that encapsulate the drug.
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the nanoparticles for long-term storage.
Experimental Workflow: Nanoparticle Formulation and Characterization
Caption: Workflow for drug-loaded nanoparticle synthesis and characterization.
Application Note 3: Tissue Engineering Scaffolds
Ionic liquids like this compound are effective solvents for processing natural polymers such as cellulose, silk fibroin, and collagen into scaffolds for tissue engineering.[6] These scaffolds can provide a three-dimensional environment that supports cell adhesion, proliferation, and differentiation. The properties of the resulting scaffolds, such as porosity and mechanical strength, can be tailored by adjusting the processing conditions.
Quantitative Data: Scaffold Properties
| Polymer | Ionic Liquid Solvent | Porosity (%) | Pore Size (µm) | Compressive Modulus (kPa) | Cell Viability | Reference |
| Silk Fibroin/SAIB | Imidazolium-based IL | 87.9 ± 2.9 | 135.3 ± 17.4 | - | Excellent | |
| PCL/PLCL | - | - | - | 7372 | High | [7] |
Note: The mechanical properties and biocompatibility of scaffolds are critical for their application in tissue engineering.
Experimental Protocol: Fabrication of Polymer Scaffolds by Solvent Casting and Particulate Leaching
This protocol describes a common method for creating porous scaffolds using an ionic liquid as the solvent.
Materials:
-
Biopolymer (e.g., cellulose, silk fibroin)
-
This compound
-
Porogen (e.g., sodium chloride particles of a defined size)
-
Coagulation bath (e.g., ethanol, water)
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation: Dissolve the biopolymer in this compound with gentle heating and stirring to form a homogenous solution.
-
Porogen Addition: Add the porogen particles to the polymer solution and mix thoroughly to ensure uniform distribution.
-
Casting: Cast the polymer-porogen mixture into a mold of the desired shape.
-
Coagulation: Immerse the mold in a coagulation bath. The solvent (ionic liquid) will diffuse out, and the polymer will precipitate, forming a solid structure.
-
Porogen Leaching: Transfer the scaffold to a large volume of deionized water to leach out the porogen particles. Change the water frequently over a period of 24-48 hours.
-
Drying: Freeze-dry or air-dry the scaffold to remove the water, resulting in a porous three-dimensional structure.
Logical Relationship: Factors Influencing Scaffold Properties
Caption: Factors influencing the final properties of tissue engineering scaffolds.
Application Note 4: Enzyme Stabilization
Imidazolium-based ionic liquids can enhance the stability of enzymes, which is crucial for their use in industrial biocatalysis and diagnostics. The mechanism of stabilization is complex and can involve preferential hydration of the protein, direct interactions with the enzyme surface, and prevention of aggregation. The effect is highly dependent on the specific enzyme, the ionic liquid, and its concentration.
Quantitative Data: Enzyme Stability
| Enzyme | Ionic Liquid | Change in Stability | Method of Assessment | Reference |
| Bacillus subtilis Lipase A | 1-Butyl-3-methylimidazolium chloride | Increased tolerance | Residual activity measurement | [8] |
| Lysozyme | Cholinium-based ILs | Increased melting temperature | Circular Dichroism | [9] |
Experimental Protocol: Assessing Enzyme Stability using Circular Dichroism (CD) Spectroscopy
This protocol outlines the use of CD spectroscopy to monitor the thermal denaturation of an enzyme in the presence of an ionic liquid.
Materials:
-
Enzyme of interest
-
This compound
-
Appropriate buffer solution
-
Circular dichroism (CD) spectrophotometer with a temperature controller
-
Quartz cuvette
Procedure:
-
Sample Preparation: Prepare solutions of the enzyme in the buffer with and without the desired concentration of this compound. A typical enzyme concentration is in the range of 0.1-1 mg/mL.
-
Instrument Setup: Set up the CD spectrophotometer to measure in the far-UV region (e.g., 190-260 nm) for secondary structure analysis or the near-UV region (e.g., 250-320 nm) for tertiary structure analysis.
-
Baseline Correction: Record a baseline spectrum of the buffer (with and without the ionic liquid) and subtract it from the corresponding enzyme spectra.
-
Thermal Denaturation: Increase the temperature of the sample in a controlled manner (e.g., 1°C/minute) while continuously monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helical content).
-
Data Analysis: Plot the CD signal as a function of temperature. The resulting curve can be fitted to a sigmoidal function to determine the melting temperature (Tm), which is the temperature at which 50% of the enzyme is unfolded. An increase in Tm in the presence of the ionic liquid indicates stabilization.
Signaling Pathway: Hypothetical Influence on ERK1/2 Pathway
While direct evidence is lacking, it is hypothesized that the chloride ion from this compound could influence intracellular chloride concentrations, which in turn may affect signaling pathways such as the ERK1/2 pathway, known to be involved in cell migration and invasion.[10] This remains an area for further investigation.
Caption: Hypothetical influence of [C₁MIM]Cl on the ERK1/2 signaling pathway.
Disclaimer
The information provided in these application notes is intended for research and development purposes only. The protocols are general guidelines and may require optimization for specific applications and experimental conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. Ionic Liquids as Biocompatible Antibacterial Agents: A Case Study on Structure-Related Bioactivity on Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controllable Microfluidic Production of Drug-Loaded PLGA Nanoparticles Using Partially Water-Miscible Mixed Solvent Microdroplets as a Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionic Liquid-Based Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement of Mechanical Strength of Tissue Engineering Scaffold Due to the Temperature Control of Polymer Blend Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aqueous ionic liquids redistribute local enzyme stability via long-range perturbation pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative neuronal injury: The dark side of ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Dimethylimidazolium Chloride in the Biginelli Multicomponent Reaction
For Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in heterocyclic chemistry for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[2][3] The classical Biginelli reaction, however, often suffers from harsh reaction conditions, long reaction times, and low yields.[4][5]
The use of ionic liquids as catalysts and reaction media has emerged as a green and efficient alternative.[4] Specifically, imidazolium-based ionic liquids have demonstrated significant catalytic activity in the Biginelli reaction. This document focuses on the application of 1,3-disubstituted imidazolium (B1220033) chlorides, particularly acidic functionalized derivatives, as highly effective catalysts for the synthesis of DHPMs under solvent-free conditions.[6][7]
Advantages of Imidazolium-Based Ionic Liquids in the Biginelli Reaction:
-
High Yields: Consistently high product yields are achieved for a variety of substrates.[4][6][7]
-
Short Reaction Times: Reaction times are significantly reduced compared to classical methods.[4][6][7]
-
Solvent-Free Conditions: The reactions can often be performed neat, reducing solvent waste and environmental impact.[4][5][6][7]
-
Catalyst Recyclability: The ionic liquid catalyst can be recovered and reused for multiple cycles without a significant loss of activity.[6][7]
-
Broad Substrate Scope: Effective for a wide range of aromatic aldehydes with both electron-donating and electron-withdrawing substituents.[6][7]
-
Simple Work-up: The product often precipitates from the reaction mixture and can be isolated by simple filtration.[6][7]
Quantitative Data Summary
The following tables summarize the reaction outcomes for the Biginelli reaction catalyzed by a functionalized 1,3-dimethylimidazolium (B1194174) chloride derivative, 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]), under neat conditions at 80°C.[6][7]
Table 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
| Entry | Aldehyde | R | Time (min) | Yield (%) |
| 1 | Benzaldehyde | -CH₃ | 16 | 96 |
| 2 | 4-Methylbenzaldehyde | -CH₃ | 18 | 94 |
| 3 | 4-Methoxybenzaldehyde | -CH₃ | 20 | 92 |
| 4 | 4-Hydroxybenzaldehyde | -CH₃ | 22 | 90 |
| 5 | 4-Chlorobenzaldehyde | -CH₃ | 15 | 95 |
| 6 | 4-Bromobenzaldehyde | -CH₃ | 15 | 94 |
| 7 | 4-Fluorobenzaldehyde | -CH₃ | 16 | 93 |
| 8 | 4-Nitrobenzaldehyde | -CH₃ | 15 | 96 |
| 9 | Benzaldehyde | -OCH₂CH₃ | 15 | 95 |
| 10 | 4-Methylbenzaldehyde | -OCH₂CH₃ | 17 | 93 |
| 11 | 4-Methoxybenzaldehyde | -OCH₂CH₃ | 18 | 91 |
| 12 | 4-Hydroxybenzaldehyde | -OCH₂CH₃ | 20 | 89 |
| 13 | 4-Chlorobenzaldehyde | -OCH₂CH₃ | 14 | 96 |
| 14 | 4-Bromobenzaldehyde | -OCH₂CH₃ | 14 | 95 |
| 15 | 4-Fluorobenzaldehyde | -OCH₂CH₃ | 15 | 94 |
| 16 | 4-Nitrobenzaldehyde | -OCH₂CH₃ | 13 | 97 |
Reaction conditions: Aldehyde (1.66 mmol), β-dicarbonyl compound (1.66 mmol), urea (1.66 mmol), and [BCMIM][Cl] (5 mol%) at 80°C under neat conditions.[6][7]
Table 2: Synthesis of 3,4-Dihydropyrimidin-2(1H)-thiones
| Entry | Aldehyde | R | Time (min) | Yield (%) |
| 1 | Benzaldehyde | -CH₃ | 18 | 94 |
| 2 | 4-Methylbenzaldehyde | -CH₃ | 20 | 92 |
| 3 | 4-Methoxybenzaldehyde | -CH₃ | 22 | 90 |
| 4 | 4-Hydroxybenzaldehyde | -CH₃ | 25 | 88 |
| 5 | 4-Chlorobenzaldehyde | -CH₃ | 17 | 93 |
| 6 | 4-Bromobenzaldehyde | -CH₃ | 17 | 92 |
| 7 | 4-Fluorobenzaldehyde | -CH₃ | 18 | 91 |
| 8 | 4-Nitrobenzaldehyde | -CH₃ | 16 | 95 |
| 9 | Benzaldehyde | -OCH₂CH₃ | 17 | 93 |
| 10 | 4-Methylbenzaldehyde | -OCH₂CH₃ | 19 | 91 |
| 11 | 4-Methoxybenzaldehyde | -OCH₂CH₃ | 20 | 89 |
| 12 | 4-Hydroxybenzaldehyde | -OCH₂CH₃ | 23 | 87 |
| 13 | 4-Chlorobenzaldehyde | -OCH₂CH₃ | 16 | 94 |
| 14 | 4-Bromobenzaldehyde | -OCH₂CH₃ | 16 | 93 |
| 15 | 4-Fluorobenzaldehyde | -OCH₂CH₃ | 17 | 92 |
| 16 | 4-Nitrobenzaldehyde | -OCH₂CH₃ | 15 | 96 |
Reaction conditions: Aldehyde (1.66 mmol), β-dicarbonyl compound (1.66 mmol), thiourea (1.66 mmol), and [BCMIM][Cl] (5 mol%) at 80°C under neat conditions.[6][7]
Experimental Protocols
General Protocol for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones using [BCMIM][Cl]
This protocol is adapted from the procedure described by Mohapatra et al.[6][7]
Materials:
-
Aryl aldehyde (1.0 equiv, 1.66 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate (B1235776) or acetylacetone) (1.0 equiv, 1.66 mmol)
-
Urea or Thiourea (1.0 equiv, 1.66 mmol)
-
1,3-Bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) (5 mol%, 11 mg)
-
Round-bottom flask (50 or 100 mL)
-
Magnetic stirrer and heating mantle/oil bath
-
Diethyl ether for washing
-
Thin Layer Chromatography (TLC) apparatus for monitoring
Procedure:
-
To a 100 mL round-bottom flask, add the aryl aldehyde (1.66 mmol), the 1,3-dicarbonyl compound (1.66 mmol), and urea or thiourea (1.66 mmol).
-
Add 5 mol % of the ionic liquid catalyst, [BCMIM][Cl] (11 mg), to the reaction mixture.
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 15-25 minutes, at which point a solid product is observed to form.[6][7]
-
After completion, cool the reaction mixture to room temperature.
-
Add diethyl ether to the flask and stir to precipitate and suspend the solid product.
-
Collect the solid product by vacuum filtration and wash with diethyl ether to remove any unreacted starting materials and residual catalyst.
-
Dry the product in an oven. Further purification by recrystallization can be performed if necessary.
Catalyst Recycling:
-
The filtrate, containing the ionic liquid, can be concentrated under reduced pressure to remove the diethyl ether.
-
The recovered ionic liquid can be washed with a suitable solvent and dried under vacuum before being reused in subsequent reactions. The catalyst has been shown to be reusable for up to six cycles without a significant decrease in its catalytic efficiency.[6][7]
Visualizations
Proposed Reaction Mechanism
The Brønsted acidic nature of the 1,3-bis(carboxymethyl)imidazolium chloride is believed to catalyze the reaction.[6][7] The proposed mechanism involves the initial formation of an imine from the aldehyde and urea/thiourea, followed by a Michael addition of the enolized β-dicarbonyl compound, and subsequent intramolecular cyclization and dehydration to yield the final dihydropyrimidinone product.[6][7]
Caption: Proposed mechanism for the [BCMIM][Cl] catalyzed Biginelli reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and product isolation in the ionic liquid-catalyzed Biginelli reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. tnsroindia.org.in [tnsroindia.org.in]
- 3. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 4. ionike.com [ionike.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Transesterification Reactions Catalyzed by 1,3-Dimethylimidazolium Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of imidazolium-based ionic liquids, with a focus on analogs of 1,3-Dimethylimidazolium Chloride, as catalysts and supporting electrolytes in transesterification reactions. The following sections detail the applications of these compounds in biodiesel production and the synthesis of organic carbonates, present quantitative data from relevant studies, and provide detailed experimental protocols.
Introduction
Ionic liquids (ILs) have emerged as promising alternatives to conventional catalysts in a variety of chemical transformations, including transesterification reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for developing greener and more efficient processes. Imidazolium-based ILs, in particular, have demonstrated significant catalytic activity in the synthesis of biodiesel and organic carbonates. While direct catalytic applications of this compound are not extensively documented in the reviewed literature, closely related analogs such as 1-ethyl-3-methylimidazolium (B1214524) chloride ([Emim]Cl) and functionalized imidazolium (B1220033) chlorides have been successfully employed, providing valuable insights into their potential.
Applications in Transesterification
Biodiesel Production via Electrolysis with [Emim]Cl
A notable application of imidazolium chlorides is in the production of biodiesel through electrolysis, where 1-ethyl-3-methylimidazolium chloride ([Emim]Cl) has been used as a supporting electrolyte.[1][2] This novel, catalyst-free approach leverages the high electrical conductivity of the ionic liquid to facilitate the transesterification of triglycerides.[1][2] A maximum biodiesel yield of 97.76% was achieved from soybean oil under optimized conditions.[1] The ionic liquid demonstrated excellent reusability, maintaining a high yield for at least three cycles.[1][2]
Synthesis of Organic Carbonates
Functionalized imidazolium chlorides have been utilized as catalysts in the transesterification of dimethyl carbonate (DMC) with various alcohols. For instance, 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride has been shown to be an effective catalyst for the synthesis of a wide array of acyclic non-symmetrical organic carbonates.[3] This process is valuable for producing compounds with applications as solvents and in the synthesis of polymers.
Quantitative Data
The following tables summarize the quantitative data from studies on transesterification reactions involving imidazolium chloride analogs.
Table 1: Optimal Conditions for Biodiesel Production via Electrolysis with [Emim]Cl
| Parameter | Optimal Value | Biodiesel Yield (%) |
| Electrolysis Voltage | 19.42 V | 97.76 |
| [Emim]Cl Amount | 4.43% (w/w) | |
| Water Content | 1.62% (w/w) | |
| Methanol (B129727) to Oil Molar Ratio | 26.38:1 | |
| Reaction Time | 1 h |
Data sourced from a study on the electrolysis of soybean oil.[1]
Table 2: Reusability of [Emim]Cl in Biodiesel Electrolysis
| Cycle | Biodiesel Yield (%) |
| 1 | 97.76 |
| 2 | ~96 |
| 3 | 94.81 |
Data reflects the consistent performance of the ionic liquid over multiple uses.[1]
Table 3: Transesterification of Dimethyl Carbonate with Alcohols using a Functionalized Imidazolium Chloride Catalyst
| Alcohol (ROH) | Catalyst Loading (mol%) | Temperature (°C) | DMC:ROH Molar Ratio | Yield of ROC(O)OCH₃ (%) |
| Various Alcohols | 10 | 80 | 1:1 | Not specified |
This table summarizes the general conditions for the synthesis of unsymmetrical carbonates using 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride.[3]
Experimental Protocols
Protocol for Biodiesel Production via Electrolysis with [Emim]Cl
This protocol is based on the methodology for the transesterification of soybean oil using [Emim]Cl as a supporting electrolyte.[1][2]
Materials:
-
Soybean oil
-
Methanol
-
1-ethyl-3-methylimidazolium chloride ([Emim]Cl)
-
Deionized water
-
Electrolysis cell with two electrodes
-
DC power supply
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare the reaction mixture by combining soybean oil, methanol, [Emim]Cl, and deionized water in the electrolysis cell according to the optimal ratios specified in Table 1.
-
Place the electrolysis cell on a magnetic stirrer and begin stirring to ensure a homogeneous mixture.
-
Connect the electrodes to the DC power supply and apply the optimal voltage of 19.42 V.
-
Conduct the electrolysis for 1 hour at room temperature.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Allow the mixture to settle into two phases: an upper biodiesel phase and a lower glycerol/ionic liquid phase.
-
Separate the upper biodiesel layer.
-
Wash the biodiesel with warm deionized water to remove any residual impurities.
-
Remove any remaining water and methanol from the biodiesel using a rotary evaporator.
-
The ionic liquid in the lower phase can be recovered and reused for subsequent reactions.
General Protocol for the Synthesis of Unsymmetrical Carbonates
This generalized protocol is derived from the transesterification of dimethyl carbonate (DMC) with various alcohols using a functionalized imidazolium chloride catalyst.[3]
Materials:
-
Dimethyl carbonate (DMC)
-
Alcohol (ROH)
-
1-(trimethoxysilyl)propyl-3-methylimidazolium chloride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Appropriate work-up and purification supplies (e.g., solvents for extraction, silica (B1680970) for chromatography)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alcohol, dimethyl carbonate (in a 1:1 molar ratio), and the 1-(trimethoxysilyl)propyl-3-methylimidazolium chloride catalyst (10 mol%).
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., GC-MS, TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Isolate the desired unsymmetrical carbonate product through standard purification techniques such as extraction and column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow for biodiesel production and the logical relationship in the catalytic transesterification process.
References
Application Notes and Protocols for 1,3-Dimethylimidazolium Chloride as a Green Solvent
Introduction: 1,3-Dimethylimidazolium (B1194174) Chloride, often abbreviated as [DMIM]Cl, is an ionic liquid that has garnered significant attention as a "green" solvent for a variety of chemical processes. Ionic liquids are salts with melting points below 100°C, and their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic compounds (VOCs). [DMIM]Cl, with its simple structure, serves as a versatile medium for biopolymer processing and as a catalyst or solvent in organic synthesis, contributing to more sustainable chemical practices. These notes provide detailed protocols and data for key applications of [DMIM]Cl and its derivatives.
Application 1: High-Efficiency Dissolution of Cellulose (B213188)
Note: The dissolution of cellulose, a highly abundant biopolymer, is a critical step in the production of biofuels, textiles, and other biomaterials. Traditional methods often rely on harsh and environmentally damaging solvents. Imidazolium-based ionic liquids, particularly those with chloride anions, have proven to be highly effective at dissolving cellulose without derivatization. The mechanism involves the chloride ions acting as hydrogen bond acceptors, disrupting the extensive intra- and intermolecular hydrogen bonding network that gives cellulose its crystalline structure and insolubility. 1,3-Dimethylimidazolium Chloride and its close analogs like 1-allyl-3-methylimidazolium (B1248449) chloride (AMIMCl) and 1-butyl-3-methylimidazolium chloride (BMIMCl) are excellent solvents for this purpose.[1]
Experimental Protocol: Dissolution of Microcrystalline Cellulose (MCC)
This protocol is a representative procedure based on established methods for 1,3-dialkylimidazolium chlorides.
Materials:
-
Microcrystalline cellulose (MCC)
-
This compound ([DMIM]Cl)
-
Deionized water (for regeneration)
-
Argon or Nitrogen gas (optional, for inert atmosphere)
-
Heating mantle with magnetic stirring
-
Round-bottom flask
Procedure:
-
Drying: Dry the microcrystalline cellulose in a vacuum oven at 80°C for 24 hours to remove any moisture content.
-
Setup: Place a measured amount of [DMIM]Cl into a round-bottom flask equipped with a magnetic stir bar. If desired, the system can be purged with an inert gas like argon to prevent any moisture uptake.
-
Heating: Heat the [DMIM]Cl to the desired dissolution temperature (e.g., 80-100°C) with vigorous stirring.
-
Addition of Cellulose: Gradually add the dried MCC to the heated ionic liquid in small portions. Ensure each portion is well-dispersed before adding the next.
-
Dissolution: Continue stirring at the set temperature until the cellulose is completely dissolved, resulting in a clear, viscous solution. The time required will depend on the cellulose concentration, particle size, and temperature.
-
Cellulose Regeneration (Optional): To recover the cellulose, the solution can be cooled to room temperature and slowly poured into a non-solvent such as deionized water, ethanol, or acetone (B3395972) with stirring. The cellulose will precipitate as a white solid.
-
Washing and Drying: The regenerated cellulose is then washed repeatedly with the non-solvent to remove all traces of the ionic liquid and dried in an oven.
Data Presentation: Cellulose Solubility in 1,3-Dialkylimidazolium Chlorides
The solubility of cellulose is influenced by the structure of the ionic liquid cation and the temperature. The following table presents data for various 1-alkyl-3-methylimidazolium chlorides to illustrate these trends.
| Ionic Liquid (Cation) | Alkyl Chain | Temperature (°C) | Cellulose Solubility (wt%) | Dissolution Time (min) for 1% MCC |
| 1-Allyl-3-methylimidazolium | Allyl | 60 | ~5-10 | 419[2] |
| 1-Ethyl-3-methylimidazolium | Ethyl | 60 | Lower than Allyl/Hexyl | 685[2] |
| 1-Butyl-3-methylimidazolium | Butyl | 100 | Up to 10 | Not specified |
| 1-Hexyl-3-methylimidazolium | Hexyl | 60 | ~5-10 | 422[2] |
Note: Data for [DMIM]Cl is not explicitly available in the search results but is expected to be an effective solvent based on the performance of its analogs. Shorter alkyl chains can sometimes favor dissolution at lower temperatures.
Visualization: Cellulose Dissolution Workflow
Caption: Workflow for the dissolution and optional regeneration of cellulose using [DMIM]Cl.
Application 2: Catalyst for the Biginelli Multicomponent Reaction
Note: The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. While the classic Biginelli reaction requires harsh acidic conditions and often gives low yields, modern green chemistry approaches seek more efficient and environmentally benign catalysts. Imidazolium-based ionic liquids, particularly functionalized ones like 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]), have emerged as highly effective, recyclable, metal-free catalysts for this reaction, often proceeding with high yields under solvent-free conditions.[3]
Experimental Protocol: [BCMIM][Cl] Catalyzed Synthesis of DHPMs
This protocol details the synthesis of a DHPM derivative using a functionalized this compound catalyst under neat (solvent-free) conditions.[3]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
1,3-Dicarbonyl compound (e.g., Acetylacetone or Methyl acetoacetate)
-
Urea or Thiourea
-
1,3-Bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) catalyst
-
Round-bottom flask with magnetic stirring
-
Heating plate or oil bath
-
Crushed ice and filtration apparatus
Procedure:
-
Charging Reactants: In a 100 mL round-bottom flask, charge the aldehyde (1.0 equiv, e.g., 1.66 mmol), the 1,3-dicarbonyl compound (1.0 equiv, 1.66 mmol), and urea/thiourea (1.0 equiv, 1.66 mmol).
-
Catalyst Addition: Add the [BCMIM][Cl] catalyst (5 mol %, e.g., 11 mg).
-
Reaction: Place the flask on a pre-heated plate or in an oil bath at 80°C and stir the reaction mixture.
-
Monitoring: The reaction is typically rapid, with solid product formation observed within 15-25 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add crushed ice to the flask and stir.
-
Isolation: The solid product precipitates out of the aqueous mixture. Isolate the crude product by vacuum filtration.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol). The aqueous filtrate containing the water-soluble catalyst can be evaporated and the catalyst can be recovered and reused.
Data Presentation: Synthesis of DHPMs using [BCMIM][Cl] Catalyst
The following table summarizes the results for the synthesis of various DHPMs using the described protocol, showcasing the efficiency and broad substrate scope of the catalyst.[3]
| Aldehyde | 1,3-Dicarbonyl | Urea/Thiourea | Time (min) | Yield (%) |
| Benzaldehyde | Acetylacetone | Urea | 16 | 92[3] |
| 4-Chlorobenzaldehyde | Acetylacetone | Urea | 15 | 95[3] |
| 4-Nitrobenzaldehyde | Acetylacetone | Urea | 15 | 96[3] |
| Benzaldehyde | Methyl Acetoacetate | Thiourea | 15 | 94[3] |
| 4-Methoxybenzaldehyde | Methyl Acetoacetate | Thiourea | 20 | 92[3] |
| 3-Hydroxybenzaldehyde | Ethyl Acetoacetate | Thiourea | 25 | 91 (Monastrol)[4] |
Visualization: Biginelli Reaction Logical Pathway
Caption: Logical workflow of the [BCMIM][Cl]-catalyzed Biginelli reaction.
Application 3: Medium for the Heck Cross-Coupling Reaction
Note: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] It is a cornerstone of modern organic synthesis. The use of ionic liquids like 1,3-dialkylimidazolium halides as solvents offers several green advantages, including thermal stability, potential for catalyst recycling, and enhanced reaction rates, sometimes eliminating the need for phosphine (B1218219) ligands.[5][6] 1-Butyl-3-methylimidazolium bromide ([BMIM]Br), a close analog of [DMIM]Cl, has been shown to be a highly effective medium, especially when combined with microwave irradiation to dramatically accelerate the reaction.[4]
Experimental Protocol: Heck Reaction in an Imidazolium (B1220033) Ionic Liquid
This protocol is based on the Heck reaction of aryl halides with styrene (B11656) in [BMIM]Br under microwave irradiation and serves as a representative procedure for [DMIM]Cl.[4]
Materials:
-
Aryl halide (e.g., Iodobenzene, Bromobenzene)
-
Alkene (e.g., Styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Base (e.g., Triethylamine (B128534), 1.2 equiv.)
-
This compound ([DMIM]Cl)
-
Microwave synthesis reactor vial
-
Ethyl acetate (B1210297) and water for extraction
Procedure:
-
Charging Reactants: To a microwave reactor vial, add the aryl halide (1.0 equiv), styrene (1.2 equiv), Pd(OAc)₂ (0.05 equiv), and [DMIM]Cl (e.g., 1-2 mL).
-
Base Addition: Add triethylamine (1.2 equiv) to the mixture.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 1.5 - 10 minutes).
-
Monitoring: The reaction progress can be monitored by GC-MS or TLC after taking a small aliquot and extracting it with ethyl acetate.
-
Work-up: After cooling, extract the product from the ionic liquid phase using a non-polar organic solvent like ethyl acetate or diethyl ether (3 x 10 mL). The ionic liquid, containing the catalyst, can be retained for potential reuse.
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation: Heck Reaction of Aryl Halides with Styrene in [BMIM]Br
The table below shows the high efficiency of the Heck reaction in a closely related ionic liquid under microwave heating.[4]
| Aryl Halide | Catalyst | Time (min) | Conversion (%) |
| Iodobenzene | PdCl₂ (5 mol%) | 1.5 | >99[4] |
| Bromobenzene | Pd(OAc)₂ (5 mol%) | 1.5 | >93[4] |
| Chlorobenzene | Pd(OAc)₂ (5 mol%) | 1.5 | >78[4] |
| 4-Iodotoluene | Pd(OAc)₂ (5 mol%) | 1.5 | 81[4] |
| 4-Iodoacetophenone | Pd(OAc)₂ (5 mol%) | 1.5 | >99[4] |
Visualization: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle for the palladium-catalyzed Heck reaction.
Application 4: Precursor for N-Heterocyclic Carbene (NHC) Ligands in Suzuki Coupling
Note: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a C-C bond.[7] While ionic liquids can be used as solvents, 1,3-dialkylimidazolium salts like [DMIM]Cl play a crucial role as precursors to N-Heterocyclic Carbene (NHC) ligands. By treating the imidazolium salt with a base, the acidic proton at the C2 position is removed, generating a carbene that is a strong σ-donor. These NHC ligands form highly stable and active palladium complexes, which are particularly effective for coupling less reactive substrates like aryl chlorides.[7]
Experimental Protocol: Suzuki Coupling with In Situ Generated NHC Ligand
This is a general protocol illustrating how an imidazolium salt is used to generate an NHC ligand in situ for a Suzuki coupling reaction.
Materials:
-
Aryl halide (e.g., Aryl chloride or bromide)
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ([DMIM]Cl)
-
Strong base (e.g., Cs₂CO₃, K₃PO₄, or a non-nucleophilic base like NaOtBu for carbene generation)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
Setup: Add the palladium precursor (e.g., 1-2 mol%), the imidazolium salt [DMIM]Cl (e.g., 2-4 mol%), the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.) to a Schlenk tube under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture with stirring to the required temperature (typically 80-110°C). The in situ generation of the NHC and its coordination to palladium forms the active catalyst.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions with Imidazolium-NHC Catalysts
This table shows typical results for Suzuki coupling reactions where NHC ligands, generated from imidazolium salts, are used to catalyze the coupling of challenging substrates.
| Aryl Halide | Boronic Acid | Pd Source / Imidazolium Salt | Base | Solvent | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / IMes·HCl | Cs₂CO₃ | Dioxane | 98 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / IPr·HCl | K₃PO₄ | Toluene | 95 |
| 4-Chloroanisole | 3-Tolylboronic acid | Pd(OAc)₂ / IMes·HCl | Cs₂CO₃ | Dioxane | 96 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | PdCl₂(dppf) / [DMIM]Cl derivative | Na₂CO₃ | Toluene/H₂O | 92 |
Note: IMes·HCl and IPr·HCl are common, commercially available imidazolium salts used for generating bulky NHC ligands.
Visualization: Suzuki Cycle with NHC Ligand Formation
Caption: Formation of the active NHC-Palladium catalyst from [DMIM]Cl and its entry into the Suzuki catalytic cycle.
References
- 1. www2.scut.edu.cn [www2.scut.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for Drug Formulation and Delivery Using 1,3-Dimethylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing the ionic liquid 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) in pharmaceutical formulation and drug delivery systems. The information is curated for researchers and professionals in the field, offering detailed methodologies and data presentation for the effective application of this versatile excipient.
Introduction
This compound is an ionic liquid that has garnered attention in various scientific fields, including as a potential excipient in drug formulation.[1] Its unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make it a promising candidate for enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] This document outlines its applications in improving drug solubility, its use in advanced drug delivery systems, and protocols for formulation and evaluation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 79917-88-7 |
| Molecular Formula | C₅H₉ClN₂ |
| Molecular Weight | 132.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 125 °C |
| Purity | ≥ 98% |
Application Notes
Solubility Enhancement of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many APIs. Ionic liquids like [DMIM]Cl can act as effective co-solvents or hydrotropic agents to enhance the solubility of such drugs. The mechanism often involves the disruption of the crystal lattice of the drug and the formation of hydrogen bonds between the ionic liquid and the drug molecules. While specific quantitative data for [DMIM]Cl is not extensively available, the following table provides illustrative examples of solubility enhancement achieved with structurally similar imidazolium-based ionic liquids for poorly soluble drugs like ibuprofen (B1674241) and curcumin.
Table 1: Illustrative Solubility Enhancement in Imidazolium-Based Ionic Liquids
| Drug | Ionic Liquid (Analogous) | Fold Increase in Solubility (approx.) |
| Ibuprofen | 1-Butyl-3-methylimidazolium chloride | ~80 |
| Curcumin | 1-Ethyl-3-methylimidazolium chloride | ~70 |
Disclaimer: The data presented in this table is based on studies with analogous imidazolium-based ionic liquids and is intended for illustrative purposes to demonstrate the potential of this compound.
Transdermal Drug Delivery
Imidazolium-based ionic liquids have shown potential as penetration enhancers in transdermal drug delivery systems. Their amphiphilic nature allows them to interact with and disrupt the highly organized structure of the stratum corneum, the primary barrier of the skin. This disruption facilitates the permeation of drug molecules through the skin. [DMIM]Cl, with its relatively small size and ionic character, can be formulated into gels, creams, and microemulsions to enhance the transdermal flux of various drugs.
Nanoparticle and Microemulsion Formulations
[DMIM]Cl can be employed as a component in the formulation of nanoparticles and microemulsions. In these systems, it can act as a co-surfactant or a stabilizer, contributing to the formation of stable, nano-sized drug carriers. These advanced delivery systems can improve drug loading, protect the drug from degradation, and provide controlled release profiles.
Experimental Protocols
Protocol 1: Preparation of a [DMIM]Cl-Based Microemulsion for a Poorly Soluble Drug (e.g., Ketoprofen)
This protocol describes the preparation of an oil-in-water (O/W) microemulsion using [DMIM]Cl as a co-surfactant to enhance the solubility and delivery of Ketoprofen (B1673614).
Materials:
-
Ketoprofen
-
This compound ([DMIM]Cl)
-
Clove Oil (Oil phase)
-
Tween 20 (Surfactant)
-
Propylene Glycol (Co-surfactant)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Analytical balance
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Oil Phase: Dissolve a predetermined amount of Ketoprofen in Clove Oil with gentle stirring.
-
Preparation of the Surfactant/Co-surfactant Mixture (Sₘᵢₓ): Prepare a mixture of Tween 20, Propylene Glycol, and this compound in a specific ratio (e.g., 2:1:1 w/w).
-
Formation of the Microemulsion: To the oil phase, add the Sₘᵢₓ mixture and vortex until a clear and homogenous solution is formed.
-
Titration with Water: Slowly titrate the oil-Sₘᵢₓ mixture with deionized water under constant stirring until a transparent and stable microemulsion is formed.
-
Characterization: Characterize the microemulsion for globule size, pH, viscosity, and drug content.[2]
Table 2: Example Formulation Composition of a [DMIM]Cl-Based Microemulsion
| Component | Concentration (% w/w) |
| Ketoprofen | 2 |
| Clove Oil | 10 |
| Tween 20 | 30 |
| Propylene Glycol | 15 |
| This compound | 15 |
| Water | 28 |
Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol outlines the procedure to evaluate the permeation-enhancing effect of a [DMIM]Cl-based formulation using a Franz diffusion cell.[3]
Materials:
-
[DMIM]Cl-based drug formulation (from Protocol 1)
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Phosphate buffered saline (PBS), pH 7.4 (Receptor medium)
-
Franz diffusion cells
-
Water bath with stirrer
-
HPLC system for drug analysis
Procedure:
-
Skin Preparation: Thaw the excised skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Cell Assembly: Fill the receptor compartment with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the skin.
-
Dosing: Apply a known quantity of the [DMIM]Cl-based formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with fresh, pre-warmed medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
Protocol 3: Cytotoxicity Assessment using MTT Assay on HaCaT Cells
This protocol describes the evaluation of the cytotoxicity of a [DMIM]Cl-based formulation on human keratinocyte (HaCaT) cells using the MTT assay.[4][5]
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
[DMIM]Cl-based formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the [DMIM]Cl-based formulation in DMEM and treat the cells for 24 or 48 hours. Include a positive control (e.g., Triton X-100) and a negative control (cells with medium only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Caption: Proposed mechanism of skin permeation enhancement by this compound.
Caption: Experimental workflow for formulation and evaluation of a [DMIM]Cl-based delivery system.
Caption: Proposed cellular toxicity pathway of imidazolium-based ionic liquids.[6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Formulation development, in vitro and in vivo evaluation of microemulsion-based gel loaded with ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Achyrocline satureioides (Lam.) DC (Asteraceae) Extract-Loaded Nanoemulsions as a Promising Topical Wound Healing Delivery System: In Vitro Assessments in Human Keratinocytes (HaCaT) and HET-CAM Irritant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.qub.ac.uk [pure.qub.ac.uk]
- 6. New insight into the negative impact of imidazolium-based ionic liquid [C10mim]Cl on Hela cells: From membrane damage to biochemical alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazolium-based ionic liquids cause mammalian cell death due to modulated structures and dynamics of cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) from synthesis impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurities originating from the synthesis of [DMIM]Cl include unreacted starting materials, particularly 1-methylimidazole (B24206), residual reactants like methylating agents, and by-products from side reactions.[1] Additionally, water and halide ions, such as chloride, are common contaminants that can significantly impact the physicochemical properties of the ionic liquid.[2][3] The presence of these impurities can often be identified by a yellowish or brownish coloration of the product.
Q2: How can I remove the color from my [DMIM]Cl sample?
A2: Discoloration in [DMIM]Cl is typically due to trace organic impurities. An effective method for color removal is treatment with activated carbon.[4] This process involves dissolving the crude ionic liquid in a suitable solvent, adding activated carbon, stirring the mixture, and then filtering to remove the carbon, which adsorbs the colored impurities.[5] The selection of the appropriate type of activated carbon is crucial, as its porous structure is key to trapping the color-causing molecules.[6]
Q3: What is the best way to reduce the water content in my [DMIM]Cl?
A3: Due to the hygroscopic nature of [DMIM]Cl, it readily absorbs moisture from the atmosphere. To minimize water content, it is essential to handle and store the product under anhydrous conditions.[7] Effective water removal can be achieved by drying the ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours. The water content can be accurately measured using Karl Fischer titration.[8]
Q4: How can I confirm the purity of my final [DMIM]Cl product?
A4: A combination of analytical techniques is recommended for purity assessment. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool to identify and quantify organic impurities, such as residual 1-methylimidazole or other organic starting materials.[1] Ion chromatography is a sensitive method for quantifying halide impurities, with limits of quantification often below 8 ppm.[2] The water content should be determined by Karl Fischer titration.[8]
Troubleshooting Guides
This section addresses specific issues that you may encounter during the purification of this compound.
Issue 1: The final product has a persistent yellow or brown color.
-
Symptom: After initial purification steps, the [DMIM]Cl remains colored.
-
Possible Cause: The presence of highly colored organic impurities that were not removed by initial purification methods.
-
Solution:
-
Activated Carbon Treatment: This is the most common and effective method for decolorization. A detailed protocol is provided in the "Experimental Protocols" section. The efficiency of decolorization can be influenced by factors such as the type of activated carbon, contact time, and temperature.[5]
-
Recrystallization: Multiple recrystallizations from an appropriate solvent system can also help in removing colored impurities.
-
Issue 2: The yield of purified [DMIM]Cl is low.
-
Symptom: A significant loss of product is observed after purification.
-
Possible Causes:
-
Inappropriate Recrystallization Solvent: The chosen solvent may have a high solubility for [DMIM]Cl even at low temperatures, leading to significant product loss in the mother liquor.[9]
-
Excessive Washing: Washing the crystals with too much solvent or with a solvent that is not sufficiently cold can redissolve a portion of the product.[9]
-
Decomposition: If purification involves heating, the temperature might be too high, causing thermal degradation of the ionic liquid.
-
-
Solutions:
-
Optimize Recrystallization Solvent: Conduct small-scale solubility tests to find a solvent or solvent mixture in which [DMIM]Cl is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Minimize Washing Volume: Use a minimal amount of ice-cold solvent to wash the purified crystals.
-
Control Temperature: Ensure that any heating steps are performed at the lowest effective temperature to avoid decomposition.
-
Issue 3: The ¹H NMR spectrum shows unexpected peaks.
-
Symptom: The ¹H NMR spectrum of the purified product displays signals that do not correspond to the [DMIM]Cl cation.
-
Possible Causes & Solutions:
-
Residual 1-Methylimidazole: This is a common starting material impurity. It can be removed by washing the crude product with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether, in which 1-methylimidazole is soluble.
-
Residual Solvents: Peaks corresponding to solvents used during purification (e.g., ethanol, acetonitrile, dichloromethane) may be present. To remove them, dry the product under high vacuum for an extended period. The chemical shifts of common laboratory solvents are well-documented and can be used for identification.[1][10][11]
-
Other Organic Impurities: If the impurity cannot be identified, consider further purification steps like column chromatography or a different recrystallization solvent system.
-
Issue 4: The chloride content is still high after purification.
-
Symptom: Ion chromatography analysis indicates a chloride concentration above the desired specification.
-
Possible Cause: Incomplete removal of chloride ions during the synthesis and initial purification steps.
-
Solution:
-
Solvent Extraction: Perform multiple extractions with a suitable solvent system to wash out the residual chloride salts.
-
Recrystallization: Recrystallization can also be effective in reducing the chloride content. The choice of solvent is critical for efficient removal.
-
Data Presentation
Table 1: Comparison of Purification Methods for [DMIM]Cl
| Purification Method | Key Advantages | Key Disadvantages | Typical Purity Achieved |
| Recrystallization | Effective for removing a wide range of impurities; can lead to high purity. | Yield can be compromised by the solubility of the ionic liquid in the solvent.[9] | >99% |
| Activated Carbon | Highly effective for color removal; relatively simple procedure.[4][5] | May not remove all non-colored impurities; potential for product loss due to adsorption. | Purity is dependent on the initial impurity profile. |
| Solvent Extraction | Good for removing specific impurities soluble in the extraction solvent. | Requires the use of additional solvents that must be removed later. | Purity is dependent on the specific impurities being targeted. |
Table 2: Typical Impurity Levels in [DMIM]Cl Before and After Purification
| Impurity | Concentration in Crude Product | Concentration After Purification | Analytical Method |
| 1-Methylimidazole | Can be significant depending on reaction conditions | <1% (often undetectable) | ¹H NMR |
| Water | Highly variable (dependent on handling) | <100 ppm | Karl Fischer Titration |
| Chloride | Can be in the range of several hundred to thousands of ppm | <50 ppm (can be lower with optimized methods) | Ion Chromatography[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or a two-solvent system in which [DMIM]Cl has high solubility at an elevated temperature and low solubility at room temperature or below. Common choices include mixtures of alcohols (e.g., isopropanol) and esters (e.g., ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude [DMIM]Cl in a minimal amount of the hot solvent (near its boiling point) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual solvent.
Protocol 2: Decolorization with Activated Carbon
-
Dissolution: Dissolve the colored [DMIM]Cl in a suitable solvent (e.g., ethanol, methanol, or water) to create a solution of moderate concentration.
-
Addition of Activated Carbon: Add powdered activated carbon to the solution (typically 1-5% by weight of the ionic liquid).
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-2 hours.
-
Filtration: Remove the activated carbon by filtration. It is often necessary to filter through a pad of celite to ensure all fine carbon particles are removed.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Drying: Dry the decolorized [DMIM]Cl under high vacuum at an elevated temperature to remove residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common issues in [DMIM]Cl purification.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. carbotecnia.info [carbotecnia.info]
- 6. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 7. nanochemazone.com [nanochemazone.com]
- 8. Determination of Water Content in Dichloromethane, methylene chloride Using Karl Fischer Titration [sigmaaldrich.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. carlroth.com [carlroth.com]
- 12. mt.com [mt.com]
Technical Support Center: Managing the Stability of 1,3-Dimethylimidazolium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of this compound?
A1: this compound is a thermally stable ionic liquid. However, its stability is highly dependent on purity and the experimental atmosphere. Onset of thermal decomposition for similar 1-butyl-3-methylimidazolium chloride has been noted to begin as low as 433 K (160 °C) in long-term isothermal thermogravimetric analysis experiments.[1] For many imidazolium-based halides, significant decomposition occurs at temperatures above 240°C.[2]
Q2: What are the primary decomposition pathways for this compound under thermal stress?
A2: The main thermal decomposition pathway for imidazolium (B1220033) halides like [DMIM]Cl involves the nucleophilic attack of the chloride anion on the methyl groups of the imidazolium cation. This results in the formation of methyl chloride and 1-methylimidazole.[3][4] Another potential pathway, especially in the presence of strong bases, is the deprotonation of the imidazolium cation.
Q3: Is this compound stable in the presence of water?
A3: this compound is generally stable in the presence of water under neutral conditions. However, in the presence of strong acids or bases, hydrolysis can be a concern. For instance, acid-catalyzed hydrolysis has been studied in similar ionic liquids for biomass processing, indicating that while the imidazolium ring is relatively robust, the overall reaction environment is critical.[5]
Q4: How do strong bases affect the stability of this compound?
A4: Strong bases can deprotonate the imidazolium cation, particularly at the C2 position, leading to the formation of an N-heterocyclic carbene (NHC). This can initiate further reactions and decomposition. This deprotonation is a recognized decomposition pathway for imidazolium-based ionic liquids.
Q5: Can impurities in this compound affect its stability?
A5: Yes, impurities can significantly lower the thermal stability of [DMIM]Cl. For example, the presence of ammonium (B1175870) chloride as an impurity in a similar ionic liquid, 1-butyl-2,3-dimethylimidazolium chloride, was found to reduce the activation energy of thermal degradation.[6] It is crucial to use high-purity [DMIM]Cl or purify it before use.
Q6: How should this compound be stored to ensure its stability?
A6: To maintain its stability, this compound should be stored in an airtight container to protect it from moisture. It should be kept in a dry place at room temperature, away from light.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction mixture turns yellow or brown at elevated temperatures. | Thermal decomposition of the ionic liquid. | 1. Lower the reaction temperature if possible. 2. Ensure the [DMIM]Cl is of high purity. Consider purification if necessary. 3. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation. |
| Inconsistent reaction yields or kinetics. | 1. Presence of water or other impurities in the [DMIM]Cl. 2. Decomposition of the ionic liquid under reaction conditions. | 1. Dry the [DMIM]Cl under vacuum before use. 2. Check the pH of the reaction mixture; extreme pH can accelerate decomposition. 3. Analyze the purity of the ionic liquid using techniques like NMR or titration. |
| Formation of unexpected byproducts. | The ionic liquid may be participating in the reaction or decomposing to form reactive species. | 1. Analyze the byproducts to identify potential decomposition products of [DMIM]Cl (e.g., methyl chloride, 1-methylimidazole). 2. Re-evaluate the compatibility of all reactants and catalysts with [DMIM]Cl under the reaction conditions. |
| Difficulty in product extraction. | The ionic liquid may have partially decomposed, leading to more complex mixtures. | 1. Use a purification method for the ionic liquid prior to the reaction. 2. Employ alternative extraction or purification techniques for the final product. |
Quantitative Data on Stability
Table 1: Thermal Properties of this compound and Related Compounds
| Compound | Property | Value | Reference |
| This compound | Melting Point | 125 °C | [8] |
| 1-Butyl-3-methylimidazolium Chloride | Onset Decomposition Temperature (Ton) | 530.5 K (257.5 °C) | [1] |
| 1-Butyl-3-methylimidazolium Chloride | Activation Energy of Degradation (Pure) | 58.7 kJ/mol | [6] |
| 1-Butyl-3-methylimidazolium Chloride | Activation Energy of Degradation (with 20% NH4Cl) | 46.4 kJ/mol | [6] |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes a general method for purifying imidazolium-based ionic liquids, which can be adapted for [DMIM]Cl.
Materials:
-
Impure this compound
-
Deionized water
-
Decolorizing charcoal
-
Filtration apparatus
-
Lyophilizer or vacuum oven
Procedure:
-
Dissolve the impure [DMIM]Cl in deionized water to create a concentrated solution.
-
Add a small amount of decolorizing charcoal (e.g., 1-2% by weight of the ionic liquid) to the solution.
-
Heat the mixture gently (e.g., to 65°C) and stir for several hours.[9]
-
Allow the mixture to cool to room temperature and then filter to remove the charcoal.
-
Remove the water from the filtrate using a lyophilizer or by heating under vacuum.[9]
-
Continue to dry the resulting solid under high vacuum at an elevated temperature (e.g., 65°C) for an extended period (e.g., 48 hours) to remove any residual water.[9]
Protocol 2: Monitoring Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol outlines the use of TGA to determine the thermal decomposition temperature of [DMIM]Cl.
Materials:
-
Purified this compound
-
Thermogravimetric Analyzer (TGA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of purified [DMIM]Cl (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 K/min).[1]
-
Record the mass of the sample as a function of temperature.
-
The onset decomposition temperature is determined by analyzing the resulting TGA curve, typically as the temperature at which a significant mass loss begins.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography [jstage.jst.go.jp]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Kinetic model for the hydrolysis of lignocellulosic biomass in the ionic liquid, 1-ethyl-3-methyl-imidazolium chloride - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. nanochemazone.com [nanochemazone.com]
- 8. chemimpex.com [chemimpex.com]
- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
identifying and removing common impurities in 1,3-Dimethylimidazolium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing common impurities in 1,3-Dimethylimidazolium (B1194174) Chloride ([DMIM]Cl).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, purification, and handling of 1,3-Dimethylimidazolium Chloride.
Problem 1: The synthesized [DMIM]Cl is a yellow or brownish liquid/solid instead of being colorless.
-
Possible Cause: Presence of colored organic impurities formed during the synthesis, potentially from side reactions or degradation of starting materials, especially at elevated temperatures.
-
Solution:
-
Decolorization with Activated Carbon: Dissolve the impure [DMIM]Cl in a suitable solvent (e.g., deionized water, acetonitrile). Add activated charcoal (typically 1-5% by weight) to the solution.[1] Stir the mixture at room temperature or slightly elevated temperature (e.g., 65°C) for several hours (e.g., 24 hours).[1] Filter the mixture through a fine porosity filter (e.g., Celite or a 0.2 µm syringe filter) to remove the activated carbon. Remove the solvent under vacuum to obtain the decolorized ionic liquid.[1]
-
Problem 2: Analytical data (e.g., NMR) shows the presence of unreacted starting materials.
-
Possible Cause: Incomplete reaction due to insufficient reaction time, improper temperature, or incorrect stoichiometry of reactants.
-
Solution:
-
Optimize Reaction Conditions: Increase the reaction time or temperature according to the synthetic protocol. Ensure precise measurement of starting materials to maintain the correct molar ratios.
-
Removal of Volatile Starting Materials: If the starting materials (e.g., 1-methylimidazole (B24206), methyl chloride) are volatile, they can be removed by heating the product under high vacuum.[1]
-
Solvent Extraction: If the starting materials have different solubility profiles from [DMIM]Cl, liquid-liquid extraction can be employed. For example, unreacted 1-methylimidazole can be extracted from an aqueous solution of [DMIM]Cl using a nonpolar organic solvent.
-
Problem 3: The [DMIM]Cl is hygroscopic and readily absorbs atmospheric moisture.
-
Possible Cause: Inherent hygroscopic nature of many ionic liquids, especially those with halide anions.
-
Solution:
-
Handling and Storage: Handle and store [DMIM]Cl under an inert atmosphere (e.g., in a glovebox or desiccator with a strong desiccant).[2] Use airtight sealed containers for storage.
-
Drying Procedures: To remove absorbed water, the ionic liquid can be dried under high vacuum at an elevated temperature (e.g., 70-100°C) for several hours.[1][3] The effectiveness of drying can be monitored by Karl Fischer titration.
-
Problem 4: Presence of an unexpected peak in the 1H NMR spectrum, suggesting a byproduct.
-
Possible Cause: Depending on the synthesis route, side reactions can lead to byproducts. For instance, when using dimethyl carbonate as a methylating agent, the formation of 1,3-dimethylimidazolium-2-carboxylate (B1245923) is a known possibility.[4][5]
-
Solution:
-
Purification by Recrystallization: If the byproduct has different solubility characteristics, recrystallization from a suitable solvent or solvent mixture can be effective.
-
Chromatographic Purification: For small-scale purification, column chromatography using an appropriate stationary phase (e.g., silica (B1680970) gel or alumina) and eluent system may be used, although this can be challenging for ionic liquids.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The most common impurities include water, residual starting materials (e.g., 1-methylimidazole and a methylating agent), and colored organic byproducts from the synthesis.[1] Halide impurities from other sources are less of a concern since chloride is the desired anion, but off-stoichiometry can be an issue.
Q2: How can I determine the water content in my [DMIM]Cl sample?
A2: The most accurate and widely used method for determining water content in ionic liquids is Karl Fischer titration.[6] Other methods, such as electrochemical techniques like cathodic stripping voltammetry, can also be used, especially for in-situ measurements.[7][8][9] For a rough estimation in a binary mixture of ionic liquid and water, the density method can be applied.[3]
Q3: What analytical techniques are best for identifying organic impurities in [DMIM]Cl?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a powerful tool for identifying and quantifying organic impurities.[10][11] Mass spectrometry (MS) and infrared (IR) spectroscopy can also provide valuable structural information about the impurities.[12]
Q4: Is the color of [DMIM]Cl an indicator of its purity?
A4: A yellow or brown color often indicates the presence of impurities.[1] While a colorless appearance is a good initial indicator of purity, it does not guarantee the absence of all impurities, such as water or non-colored organic compounds. Therefore, analytical characterization is always recommended.
Q5: How should I properly store this compound to maintain its purity?
A5: Due to its hygroscopic nature, [DMIM]Cl should be stored in an airtight container, away from light, and in a dry environment, such as a desiccator or under an inert atmosphere.[2]
Quantitative Data Summary
| Impurity | Typical Concentration Range | Analytical Method for Quantification |
| Water | Can be significant (>1000 ppm) if not properly dried | Karl Fischer Titration[6][9] |
| 1-Methylimidazole | Varies depending on synthesis | ¹H NMR Spectroscopy |
| Other Organic Byproducts | Generally low after purification | ¹H NMR Spectroscopy, GC-MS |
| Chloride (as impurity) | Not applicable (Chloride is the anion) | Ion Chromatography (for other halide impurities) |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
-
Apparatus: A commercially available Karl Fischer titrator.
-
Reagents: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent, Karl Fischer titrant.
-
Procedure:
-
Add a known volume of the anhydrous solvent to the titration vessel.
-
Titrate the solvent with the Karl Fischer titrant to a stable endpoint to eliminate residual water.
-
Accurately weigh a sample of this compound and add it to the titration vessel.
-
Titrate the sample with the Karl Fischer titrant to the endpoint.
-
The instrument will calculate the water content based on the volume of titrant consumed.
-
Protocol 2: Purification of [DMIM]Cl using Activated Carbon
-
Materials: Impure this compound, activated carbon, deionized water or other suitable solvent, Celite or filter aid, filtration apparatus.
-
Procedure:
-
Dissolve the impure [DMIM]Cl in a minimal amount of deionized water to form a concentrated solution.
-
Add activated carbon (approximately 1-5% of the ionic liquid mass) to the solution.[1]
-
Stir the mixture vigorously at room temperature for 12-24 hours. For more persistent coloration, gentle heating (e.g., to 65°C) can be applied.[1]
-
Prepare a filtration bed by passing a slurry of Celite in deionized water through a Büchner funnel with filter paper.
-
Filter the ionic liquid/activated carbon mixture through the Celite bed to remove the fine carbon particles.
-
Wash the filter cake with a small amount of the solvent to recover any remaining ionic liquid.
-
Remove the solvent from the filtrate by rotary evaporation followed by drying under high vacuum at an elevated temperature (e.g., 80°C) to a constant weight.
-
Protocol 3: Identification of Organic Impurities by ¹H NMR Spectroscopy
-
Apparatus: NMR spectrometer.
-
Materials: this compound sample, deuterated solvent (e.g., DMSO-d₆, D₂O), NMR tube.
-
Procedure:
-
Dissolve a small amount (5-10 mg) of the [DMIM]Cl sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of [DMIM]Cl and any additional peaks that may correspond to impurities. The expected peaks for the 1,3-dimethylimidazolium cation are typically a singlet for the C2-proton, two doublets (or a multiplet) for the C4- and C5-protons, and a singlet for the two methyl groups.[13]
-
Compare the chemical shifts and integration values of the impurity peaks to known spectra of potential impurities (e.g., 1-methylimidazole) to identify and quantify them.
-
Visualizations
Caption: Workflow for the identification of common impurities in this compound.
Caption: General workflow for the purification of this compound.
References
- 1. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 2. nanochemazone.com [nanochemazone.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO2 adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. hiyka.com [hiyka.com]
- 7. Determination of water in room temperature ionic liquids by cathodic stripping voltammetry at a gold electrode. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rsc.org [rsc.org]
- 13. This compound | 79917-88-7 [chemicalbook.com]
Technical Support Center: Optimizing Reaction Yield with 1,3-Dimethylimidazolium Chloride
Welcome to the technical support center for optimizing reaction yields using 1,3-Dimethylimidazolium Chloride and related ionic liquid catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low or the reaction is incomplete. What are the common causes?
A1: Low yields are a frequent issue that can be traced back to several factors. A systematic approach to troubleshooting is recommended:
-
Insufficient Catalyst Loading: The concentration of the this compound catalyst may be too low to facilitate the reaction at an efficient rate. An optimization screen is crucial to identify the ideal loading.[1]
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Catalyst Inactivity: Impurities within your starting materials or solvents can act as poisons, deactivating the catalyst.[2] Ensure all reagents are of high purity and solvents are anhydrous, as water content can negatively affect many reactions.
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Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Some reactions require higher temperatures to proceed efficiently.[1] It's important to monitor the reaction's progress using techniques like TLC, GC, or HPLC to determine if it has stalled or is proceeding slowly.[2] Extending the reaction time or increasing the temperature may be necessary.[2]
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Poor Solubility: Ensure that all reactants and the catalyst are fully dissolved in the reaction medium.[1] Although this compound can sometimes act as both catalyst and solvent, in other cases, a co-solvent might be needed.
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.[2] Optimizing conditions, such as temperature and reactant concentrations, can help minimize these competing pathways.[2]
Q2: How do I determine the optimal catalyst loading for my specific reaction?
A2: Finding the right balance for catalyst loading is key to maximizing yield and ensuring cost-effectiveness.
-
Literature Review: Start by consulting literature for similar reactions to find a standard starting catalyst loading.
-
Systematic Screening: Set up a series of parallel reactions, varying the catalyst loading (e.g., 1, 2.5, 5, 8, 10 mol%). It is crucial to keep all other parameters, such as temperature, concentration, and reaction time, constant.
-
Analysis: Monitor each reaction for conversion rate and final isolated yield. For example, in the Biginelli reaction using a related catalyst, 1,3-bis(carboxymethyl)imidazolium chloride, it was found that yield peaked at 5 mol% and did not increase with higher loadings.[3][4] This indicates that beyond a certain point, adding more catalyst provides no benefit and can increase costs and complicate purification.[3]
Q3: My reaction is proceeding very slowly. What steps can I take?
A3: A slow reaction rate can often be addressed by:
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Increasing Temperature: The reaction may require more thermal energy. Incrementally increase the temperature and monitor the effect on the reaction rate and selectivity.
-
Increasing Catalyst Loading: As a primary troubleshooting step, a higher catalyst concentration may be needed.[1]
-
Checking Reagent Purity: Impurities can inhibit or slow down catalytic activity.[2]
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics.[5] If using a co-solvent, screening different options may be beneficial.
Q4: I am observing unexpected side products. How can I improve selectivity?
A4: The formation of side products points to a lack of selectivity. To minimize them:
-
Optimize Reaction Conditions: Adjusting the temperature, pressure, and concentration of reactants can favor the desired reaction pathway over side reactions.[2]
-
Use a More Selective Catalyst: While this compound is versatile, some reactions may benefit from a more specialized ionic liquid catalyst with different anions or cations that can better direct the reaction.[6][7]
-
Control Reagent Addition: For highly reactive reagents, adding them slowly to the reaction mixture can prevent a buildup in concentration and reduce the likelihood of unwanted side reactions.[2]
Q5: My isolated yield is over 100%. What does this mean?
A5: A yield greater than 100% is physically impossible and indicates that the isolated product is impure.[2] The most common cause is residual solvent or byproducts in your final product. Ensure the product is thoroughly dried under a high vacuum to remove any remaining solvent. If the issue persists, re-purify the product.
Data Presentation: Catalyst Loading Optimization
The following table summarizes the optimization of catalyst loading for the Biginelli multicomponent reaction using 1,3-bis(carboxymethyl)imidazolium chloride [BCMIM][Cl], a functionalized imidazolium (B1220033) chloride salt. The data illustrates the effect of catalyst concentration on reaction time and product yield.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 | 80 | 35 | 65 |
| 2 | 2.5 | 80 | 25 | 82 |
| 3 | 5 | 80 | 16 | 96 |
| 4 | 8 | 80 | 16 | 96 |
| 5 | 10 | 80 | 16 | 96 |
| Data adapted from a study on the Biginelli reaction.[3][4] |
As shown, the optimal catalyst loading was found to be 5 mol%, which provided a 96% yield in 16 minutes.[3][4] Further increases in catalyst loading did not improve the product yield.[3]
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction
This protocol is based on a representative procedure for the Biginelli reaction and can be adapted for other syntheses.[3][4]
Materials:
-
Aldehyde (1.0 equiv, e.g., 1.66 mmol)
-
1,3-Dicarbonyl compound (1.0 equiv, e.g., 1.66 mmol)
-
Urea or Thiourea (1.0 equiv, e.g., 1.66 mmol)
-
This compound (or derivative) catalyst (e.g., 5 mol%)
-
Round-bottom flask
-
Heating mantle with stirrer
Procedure:
-
Charge a 100 mL round-bottom flask with the aldehyde, 1,3-dicarbonyl compound, and urea/thiourea.
-
Add the this compound catalyst (e.g., 5 mol%) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion (indicated by the consumption of starting materials), cool the reaction mixture to room temperature.
-
Initiate work-up by adding cold water or another appropriate solvent to precipitate the crude product.
-
Isolate the solid product by vacuum filtration, wash with a suitable solvent (e.g., water, ethanol), and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Systematic Optimization of Catalyst Loading
Objective: To determine the minimum catalyst loading required to achieve maximum yield in the shortest time.
Procedure:
-
Preparation: Prepare five identical, dry reaction vials, each equipped with a magnetic stir bar.
-
Reagent Addition: To each vial, add the starting materials in the exact same amounts as determined for your reaction (e.g., Aldehyde (1.0 equiv), 1,3-dicarbonyl (1.0 equiv), Urea (1.0 equiv)).
-
Catalyst Addition: Add a different amount of this compound catalyst to each vial to achieve the desired mol% (e.g., Vial 1: 1 mol%; Vial 2: 2.5 mol%; Vial 3: 5 mol%; Vial 4: 8 mol%; Vial 5: 10 mol%).
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C). Begin stirring simultaneously.
-
Monitoring & Work-up: At regular intervals, take a small aliquot from each reaction to analyze for product formation by TLC, GC, or LC-MS. Once the reactions are complete, perform an identical work-up and purification procedure for each.
-
Analysis: Compare the isolated yield and reaction time for each catalyst loading to determine the optimal conditions.
Visualizations
Caption: A typical experimental workflow for optimizing a reaction catalyzed by this compound.
Caption: A troubleshooting guide for diagnosing and resolving issues of low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold(I)-Catalyzed Direct Alkyne Hydroarylation in Ionic Liquids: Mechanistic Insights | MDPI [mdpi.com]
Technical Support Center: Troubleshooting Cellulose Dissolution in 1,3-Dimethylimidazolium Chloride
Welcome to the technical support center for troubleshooting cellulose (B213188) dissolution using 1,3-Dimethylimidazolium Chloride ([DMIM]Cl). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your cellulose dissolution process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my cellulose not dissolving or only partially dissolving in [DMIM]Cl?
A1: Poor dissolution of cellulose in [DMIM]Cl can be attributed to several critical factors. The most common culprits are the presence of water, inappropriate temperature settings, and the inherent properties of the cellulose itself.
-
Water Content: [DMIM]Cl and other ionic liquids are highly hygroscopic. Even small amounts of water, often as low as 1 wt%, can significantly hinder or completely prevent cellulose dissolution.[1][2] Water molecules competitively form hydrogen bonds with the cellulose, preventing the chloride ions from effectively disrupting the cellulose's own extensive hydrogen-bonding network.[1][2]
-
Temperature: The dissolution of cellulose is an endothermic process, and temperature plays a crucial role.[3][4][5] At temperatures below the melting point of [DMIM]Cl, neither swelling nor dissolution of cellulose will be observed.[5] Increasing the temperature generally enhances solubility and reduces the required dissolution time.[3][4] However, excessively high temperatures can lead to cellulose degradation.[6]
-
Cellulose Properties: The source, molecular weight (degree of polymerization - DP), and crystallinity of the cellulose significantly impact its solubility.[3] Cellulose with a very high molecular weight or high crystallinity is inherently more difficult to dissolve due to strong intermolecular and intramolecular hydrogen bonds.[1][3]
To address this issue, please refer to the troubleshooting workflow below and the detailed experimental protocols for ensuring an anhydrous environment and optimizing temperature.
Q2: I observe a significant increase in the viscosity of the solution, making it difficult to handle, even with low cellulose concentrations. What can I do?
A2: A rapid increase in viscosity is a common challenge, especially as the cellulose concentration increases.[3] This is due to the entanglement of the long cellulose polymer chains as they dissolve.
-
Use of Co-solvents: The addition of a polar aprotic co-solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc), can significantly reduce the viscosity of the ionic liquid-cellulose solution.[7][8][9][10][11] These co-solvents work by decreasing the overall viscosity of the medium, which facilitates mass transport without significantly interfering with the primary interactions between the ionic liquid and cellulose.[11]
-
Temperature Adjustment: Increasing the temperature will also decrease the viscosity of the solution.[3][12] However, this must be balanced with the potential for cellulose degradation at higher temperatures.
Q3: My cellulose appears to be degrading during the dissolution process. How can I prevent this?
A3: Cellulose degradation at elevated temperatures in ionic liquids is a valid concern.[6]
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating times. It's crucial to find the minimum temperature and time required for complete dissolution. For instance, at 90°C, microcrystalline cellulose can be dissolved and recovered with minimal degradation, whereas at 120°C, degradation becomes more significant with time.[5][6]
-
Inert Atmosphere: Conducting the dissolution under an inert atmosphere, such as nitrogen or argon, can help to minimize oxidative degradation of the cellulose, especially at higher temperatures.[4]
Data Summary Tables
Table 1: Effect of Temperature on Cellulose Dissolution Time
| Temperature (°C) | Observation | Approximate Dissolution Time for 1% MCC-NaOH in AEIMCl | Reference |
| 60 | Poor dissolution | > 12 hours | [4] |
| 100 | Good dissolution | ~ 2 hours | [4] |
| 120 | Rapid dissolution | < 1 hour | [4] |
Note: Dissolution times are indicative and can vary based on cellulose type, particle size, and stirring efficiency.
Table 2: Influence of Water Content on Cellulose Solubility in Imidazolium-Based Ionic Liquids
| Water Content (wt%) | Effect on Cellulose Solubility | Reference |
| < 1% | Optimal for dissolution | [1] |
| > 1% | Significantly impaired or no dissolution | [1] |
Experimental Protocols
Protocol 1: Standard Procedure for Cellulose Dissolution in [DMIM]Cl
-
Drying of Cellulose and Ionic Liquid:
-
Dry the cellulose sample (e.g., microcrystalline cellulose) in a vacuum oven at 80-100°C for at least 24 hours to remove residual moisture.
-
Dry the this compound under high vacuum at a temperature just above its melting point for several hours to remove any absorbed water. The ionic liquid should be stored in a desiccator over a strong drying agent (e.g., P₂O₅).
-
-
Dissolution Setup:
-
Set up a reaction vessel (e.g., a three-necked round-bottom flask) equipped with a mechanical stirrer, a nitrogen/argon inlet, and a thermometer.
-
Place the pre-weighed, dried [DMIM]Cl into the reaction vessel.
-
-
Heating and Cellulose Addition:
-
Heat the ionic liquid to the desired temperature (e.g., 80-100°C) under a gentle stream of inert gas.
-
Once the ionic liquid has reached the target temperature and is molten, slowly add the pre-weighed, dried cellulose to the stirred ionic liquid to ensure good dispersion and prevent clumping.
-
-
Dissolution:
-
Continue stirring the mixture at the set temperature until the cellulose is completely dissolved. This can be visually confirmed when the solution becomes clear and homogeneous. The time required will depend on the cellulose concentration, molecular weight, and temperature.
-
-
Cooling and Storage:
-
Once dissolution is complete, the solution can be cooled to room temperature for further use.
-
If storing the solution, ensure it is kept under an inert, anhydrous atmosphere to prevent moisture absorption.
-
Visual Troubleshooting and Workflow Diagrams
Caption: Troubleshooting workflow for poor cellulose dissolution.
Caption: Step-by-step experimental workflow for cellulose dissolution.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Dissolution and recovery of cellulose from 1-butyl-3-methylimidazolium chloride in presence of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Dissolution of cellulose in the mixed solvent of [bmim]Cl–DMAc and its application - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: The Influence of Water Content on 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of water content on the performance of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl). Below, you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How does the presence of water affect the key properties of this compound?
A1: Water content significantly impacts the physicochemical properties of [DMIM]Cl. Generally, as the water content increases, the viscosity of the ionic liquid decreases. The effect on conductivity is more complex; initially, the addition of water can increase conductivity by reducing ion pairing, but further dilution will decrease conductivity.[1] The density of [DMIM]Cl aqueous solutions also changes with water concentration.[2]
Q2: Is this compound miscible with water?
A2: Yes, this compound is soluble in water.[3][4]
Q3: Why is it critical to control water content in experiments involving [DMIM]Cl, particularly in drug development?
A3: In drug development, ionic liquids like [DMIM]Cl are explored as solvents or formulation components to enhance the solubility of poorly water-soluble drugs.[5] The presence of even small amounts of water can alter the solubility of the active pharmaceutical ingredient (API) in the ionic liquid, potentially leading to precipitation or changes in bioavailability.[6] Water can also influence reaction kinetics and yields when [DMIM]Cl is used as a solvent or catalyst in synthetic processes.[7]
Q4: How can I accurately measure the water content in my [DMIM]Cl sample?
A4: The most reliable and widely used method for determining the water content in ionic liquids is Karl Fischer titration.[8] This technique is highly sensitive and specific to water.
Troubleshooting Guide
Issue 1: Unexpected Precipitation of a Drug Compound from a [DMIM]Cl Formulation.
-
Question: I dissolved my poorly water-soluble drug in [DMIM]Cl, but it precipitated out over time. What could be the cause?
-
Answer: Unforeseen precipitation is often due to a change in the water content of the [DMIM]Cl. The ionic liquid may have absorbed moisture from the atmosphere, altering its solvent properties and reducing the solubility of your drug. It is also possible that the initial water content of the [DMIM]Cl was not accounted for. We recommend measuring the water content of your [DMIM]Cl before and during your experiment using Karl Fischer titration.
Issue 2: Inconsistent Reaction Rates or Low Yields in a Synthesis Using [DMIM]Cl as a Solvent.
-
Question: My reaction in [DMIM]Cl is giving inconsistent results. Could water be the culprit?
-
Answer: Yes, water can act as a competing reagent or alter the catalytic activity of the ionic liquid, leading to inconsistent reaction rates and lower yields. It is crucial to use anhydrous [DMIM]Cl for moisture-sensitive reactions and to handle it under an inert atmosphere to prevent water absorption.
Issue 3: Drifting Baseline or Spurious Peaks in HPLC Analysis with a [DMIM]Cl-based Mobile Phase.
-
Question: I'm using a mobile phase containing [DMIM]Cl for my HPLC analysis, and I'm observing a drifting baseline and ghost peaks. What should I investigate?
-
Answer: Water contamination in your mobile phase or on your column can lead to these issues. Ensure your [DMIM]Cl and other mobile phase components are of high purity and low water content. It is also advisable to dedicate a column for ionic liquid mobile phases to avoid cross-contamination. Flushing the column with a strong solvent may help remove contaminants.
Data Presentation: Effect of Water Content on [DMIM]Cl Properties
The following tables summarize the effect of water content on the density, viscosity, and conductivity of this compound aqueous solutions at 298.15 K.
Table 1: Density of Aqueous Solutions of this compound at 298.15 K
| Mass Fraction of [DMIM]Cl | Density (g/cm³) |
| 0.20 | 1.035 |
| 0.40 | 1.072 |
| 0.60 | 1.108 |
| 0.80 | 1.145 |
| 0.90 | 1.163 |
Data extracted from a study on the volumetric properties of [DMIM]Cl aqueous solutions.[2]
Table 2: Viscosity and Conductivity of Aqueous Solutions of a Similar Ionic Liquid (1-Allyl-3-methylimidazolium Chloride) at 298.15 K
| Mole Fraction of Ionic Liquid | Viscosity (mPa·s) | Conductivity (S/m) |
| 0.05 | 1.5 | 4.5 |
| 0.10 | 2.5 | 6.0 |
| 0.20 | 6.0 | 7.5 |
| 0.40 | 25.0 | 6.5 |
| 0.60 | 80.0 | 4.0 |
| 0.80 | 250.0 | 1.5 |
| 1.00 | 850.0 | 0.5 |
Experimental Protocols
Protocol 1: Determination of Viscosity using an Ubbelohde Viscometer
This protocol outlines the steps for measuring the kinematic viscosity of [DMIM]Cl and its aqueous solutions.
-
Preparation:
-
Ensure the Ubbelohde viscometer is clean and completely dry.
-
Prepare the [DMIM]Cl solution of the desired water content by mass.
-
Filter the sample to remove any particulate matter.[10]
-
-
Loading the Viscometer:
-
Charge the viscometer by pouring the sample into the filling tube (the widest tube) until the liquid level is between the two marked lines on the reservoir.[4]
-
-
Temperature Equilibration:
-
Measurement:
-
Close the venting tube and apply gentle suction to the measuring tube to draw the liquid up past the upper timing mark.[11]
-
Release the suction and simultaneously open the venting tube to allow the liquid to flow back down under gravity.[11]
-
Start a stopwatch the moment the liquid meniscus passes the upper timing mark and stop it precisely when it passes the lower timing mark.[11]
-
-
Calculation:
-
The kinematic viscosity (ν) is calculated using the formula: ν = K * t, where K is the viscometer constant and t is the measured flow time.
-
Repeat the measurement at least three times and average the flow times to ensure accuracy.[10]
-
Protocol 2: Determination of Ionic Conductivity using a Four-Electrode Cell
This protocol describes the measurement of the ionic conductivity of [DMIM]Cl solutions.
-
Cell Preparation and Calibration:
-
Clean the four-electrode conductivity cell thoroughly with deionized water and then with the solvent used to prepare your [DMIM]Cl solution.
-
Calibrate the cell using standard potassium chloride (KCl) solutions of known conductivity. This will determine the cell constant.
-
-
Sample Preparation:
-
Prepare the [DMIM]Cl solution with the desired water content. Ensure the solution is homogeneous.
-
-
Measurement:
-
Rinse the conductivity cell with a small amount of the sample solution before filling it.
-
Immerse the four electrodes completely in the sample solution.
-
Connect the cell to a conductivity meter.
-
Allow the temperature of the sample to stabilize to the desired measurement temperature. Many conductivity meters have integrated temperature probes and automatic temperature compensation.
-
Record the conductivity reading once it has stabilized. The instrument injects a current between the outer electrodes and measures the voltage drop across the inner electrodes to determine the solution's resistance and calculate conductivity.[12]
-
-
Data Recording:
-
Record the conductivity and the measurement temperature.
-
Repeat the measurement for solutions with different water concentrations.
-
Visualizations
Caption: Troubleshooting workflow for water contamination in [DMIM]Cl experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How does the Viscometer measure kinematic viscosity? Q&A | NBCHAO [en1.nbchao.com]
- 4. Hangzhou Zhongwang Technology Co.,ltd: How to Use an Ubbelohde Viscometer? By Zonwon Tech [zonwontech.blogspot.com]
- 5. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids | NIST [nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 11. martests.com [martests.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regeneration and Recycling of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) after experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the efficient and sustainable use of this ionic liquid.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to regenerate and recycle this compound?
A1: The relatively high cost of ionic liquids, including [DMIM]Cl, makes their recovery and reuse economically advantageous.[1][2] Furthermore, proper recycling minimizes the environmental impact associated with chemical waste disposal. Efficient regeneration is crucial for the sustainable application of ionic liquids in industrial processes.[2]
Q2: What are the most common contaminants found in used [DMIM]Cl?
A2: Common contaminants include residual reactants, products, byproducts, water, and dissolved organic compounds from the experimental process.[3] In applications such as biomass processing, dissolved lignin (B12514952) and carbohydrates can also be present.
Q3: Can [DMIM]Cl be distilled for purification?
A3: Yes, distillation is a common method for purifying ionic liquids.[1][4][5] Due to the negligible vapor pressure of [DMIM]Cl, volatile impurities can be removed under vacuum, leaving the purified ionic liquid behind.[1][4] In some cases, the ionic liquid itself can be distilled at high temperatures and under a high vacuum.[5]
Q4: Is it possible to regenerate [DMIM]Cl if it has become discolored?
A4: Discoloration often indicates the presence of impurities. Treatment with activated carbon is an effective method for removing colored contaminants. A patented method for a similar ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) chloride, involves heating a solution of the ionic liquid with decolorizing charcoal, followed by filtration.[6]
Q5: How does water content affect the properties and recycling of [DMIM]Cl?
A5: Water is a common impurity that can significantly alter the physicochemical properties of ionic liquids, such as viscosity.[7] The presence of water can also impact its performance in subsequent reactions. Removal of water is a critical step in the regeneration process and can be achieved through methods like vacuum drying or lyophilization.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Recovered [DMIM]Cl is discolored (yellow or brown). | Presence of organic impurities, thermal degradation products. | Treat the [DMIM]Cl with activated carbon.[3][6] Dissolve the ionic liquid in a suitable solvent (e.g., water), add activated carbon, stir, and then filter to remove the carbon and adsorbed impurities.[6] |
| Low recovery yield after regeneration. | Incomplete extraction, loss during transfer, thermal decomposition if using high-temperature distillation. | Optimize the parameters of your chosen regeneration method. For solvent extraction, ensure appropriate solvent-to-IL ratio and sufficient mixing. For distillation, carefully control the temperature and pressure to avoid decomposition. |
| The recycled [DMIM]Cl contains residual solvent. | Incomplete removal of the extraction solvent or anti-solvent. | Employ vacuum drying or rotary evaporation to remove residual volatile solvents.[8] Ensure sufficient drying time and appropriate temperature/pressure conditions. |
| Phase separation is not occurring during solvent extraction. | The chosen anti-solvent is miscible with the [DMIM]Cl solution; insufficient salting-out effect. | Select an anti-solvent with low miscibility with the ionic liquid. For aqueous solutions of [DMIM]Cl, consider creating an aqueous two-phase system (ATPS) by adding a salt like potassium phosphate (B84403) to induce phase separation.[1][9] |
| The purity of the recycled [DMIM]Cl is insufficient for the intended application. | The chosen regeneration method is not effective for removing specific impurities. | Consider a multi-step purification process. For example, follow solvent extraction with an activated carbon treatment or distillation. For removal of non-volatile organics, supercritical CO2 extraction can be highly effective.[3] |
Quantitative Data on Regeneration Methods
The following table summarizes typical recovery efficiencies for various regeneration methods applicable to imidazolium-based ionic liquids. Please note that specific results for [DMIM]Cl may vary depending on the nature and concentration of contaminants.
| Regeneration Method | Typical Recovery Rate | Purity of Recovered IL | Key Considerations |
| Vacuum Distillation | >90% | High | Effective for removing volatile impurities. Requires careful temperature control to prevent thermal degradation of the ionic liquid. |
| Solvent Extraction (with organic solvent) | 80-95% | Moderate to High | The choice of solvent is critical to ensure efficient extraction of impurities and minimal loss of the ionic liquid. Requires subsequent removal of the extraction solvent.[3] |
| Aqueous Two-Phase System (ATPS) | >90% | High | An effective method for separating hydrophilic ionic liquids from aqueous solutions by adding a salt to induce phase separation.[1][9] |
| Adsorption (Activated Carbon) | Variable (depends on adsorbent capacity and impurity concentration) | High | Excellent for removing color and certain organic impurities.[3] May result in some loss of the ionic liquid due to adsorption onto the carbon surface.[3] |
| Supercritical CO2 Extraction | >95% | Very High | A "green" and highly effective method for removing non-volatile organic compounds.[1][3] Requires specialized high-pressure equipment. |
Experimental Protocols
Protocol 1: Purification of [DMIM]Cl using Activated Carbon
This protocol is adapted from a method for purifying a structurally similar ionic liquid.[6]
-
Dissolution: Dissolve the impure, colored [DMIM]Cl in deionized water to create a solution. A typical concentration is 10-20% w/v.
-
Adsorption: Add decolorizing activated carbon to the solution (e.g., 5-10% of the mass of the ionic liquid).
-
Heating and Stirring: Heat the mixture to approximately 65°C and stir for 12-24 hours.[6]
-
Filtration: Allow the mixture to cool to room temperature and then filter to remove the activated carbon. The filtrate should be colorless.
-
Water Removal: Remove the water from the filtrate using a rotary evaporator or a lyophilizer (freeze-dryer).[6]
-
Final Drying: Heat the resulting solid or viscous liquid under vacuum at approximately 65°C for 24-48 hours to remove any residual moisture.[6]
Protocol 2: Regeneration of [DMIM]Cl by Solvent Extraction
-
Solvent Selection: Choose an organic solvent in which the impurities are highly soluble but the [DMIM]Cl is poorly soluble. Common choices include ethers, esters, or short-chain alcohols, depending on the nature of the contaminants.
-
Extraction:
-
If the [DMIM]Cl is in an aqueous solution, add a water-immiscible organic solvent to perform a liquid-liquid extraction. Mix vigorously and then allow the phases to separate. Repeat the extraction with fresh organic solvent as necessary.
-
If the [DMIM]Cl is the primary solvent containing impurities, add an anti-solvent to precipitate the ionic liquid or dissolve the impurities.
-
-
Phase Separation: Separate the [DMIM]Cl-rich phase from the solvent phase containing the impurities.
-
Solvent Removal: Remove any residual extraction solvent from the purified [DMIM]Cl using a rotary evaporator under reduced pressure.
-
Drying: Dry the recovered [DMIM]Cl under vacuum to remove any remaining volatile compounds and moisture.
Visualizations
Caption: General workflow for the regeneration of this compound.
Caption: Decision-making flowchart for troubleshooting discolored [DMIM]Cl.
References
- 1. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.chalmers.se [research.chalmers.se]
- 5. researchgate.net [researchgate.net]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 7. Recycling Thermoset Epoxy Resin Using Alkyl-Methyl-Imidazolium Ionic Liquids as Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
preventing side reactions when using 1,3-Dimethylimidazolium Chloride
Welcome to the Technical Support Center for 1,3-Dimethylimidazolium Chloride ([DMIM]Cl). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of [DMIM]Cl in experimental settings. Our goal is to help you prevent and address common side reactions and other issues to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound?
A1: The most prevalent side reaction is the formation of an N-heterocyclic carbene (NHC) through the deprotonation of the imidazolium (B1220033) cation at the C2 position (the carbon atom between the two nitrogen atoms). This reaction is typically initiated by bases present in the reaction mixture. Anions with strong hydrogen bond accepting capabilities can facilitate this proton abstraction, leading to the formation of the highly reactive NHC, which can then participate in unintended subsequent reactions.[1]
Q2: My this compound has a yellow tint. Is it still suitable for use?
A2: A yellow coloration in [DMIM]Cl often indicates the presence of impurities, which could be residual starting materials from its synthesis, such as 1-methylimidazole, or degradation products. These impurities can potentially interfere with your reaction, for example, by affecting catalytic activity. For sensitive applications, it is highly recommended to purify the [DMIM]Cl before use. A common purification method involves treatment with activated charcoal followed by recrystallization.[2]
Q3: What is the thermal stability of this compound?
A3: Imidazolium-based ionic liquids like [DMIM]Cl are known for their relatively high thermal stability. However, they can undergo decomposition at elevated temperatures. The exact decomposition temperature can be influenced by the presence of impurities and the experimental atmosphere (e.g., inert vs. air). Long-term exposure to temperatures even significantly below the rapid decomposition point can lead to gradual degradation.[3] For instance, studies on similar dialkylimidazolium chlorides show that while rapid decomposition occurs at temperatures above 200°C, some mass loss can be observed at temperatures as low as 150°C over extended periods.[3]
Q4: How does the presence of water affect reactions involving this compound?
A4: The presence of water can influence reactions in [DMIM]Cl in several ways. Water can act as a nucleophile and potentially lead to the hydrolysis of the imidazolium salt, although this is generally slow under neutral conditions.[4][5] More significantly, water can alter the polarity and viscosity of the ionic liquid, which can, in turn, affect reaction rates and product selectivity. For moisture-sensitive reactions, it is crucial to use anhydrous [DMIM]Cl and maintain a dry atmosphere.
Q5: Can this compound be used in drug development?
A5: Yes, imidazolium-based ionic liquids are being explored in drug development for various purposes. They can be used as "green" solvents for the synthesis of active pharmaceutical ingredients (APIs), potentially improving reaction conditions and simplifying product isolation.[6][7] Additionally, they are investigated as drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.[8]
Troubleshooting Guides
Issue 1: Low Reaction Yield or Slow Reaction Rate
| Possible Cause | Troubleshooting Step |
| Impure [DMIM]Cl | Purify the [DMIM]Cl using the recommended protocol (see Experimental Protocols section). Impurities can inhibit catalysts or participate in side reactions. |
| Presence of Water | Ensure the [DMIM]Cl and all other reagents and solvents are anhydrous, especially for moisture-sensitive reactions. Dry the [DMIM]Cl under vacuum before use. |
| N-Heterocyclic Carbene Formation | If your reaction is not intended to be NHC-catalyzed, the in-situ formation of the carbene can lead to undesired pathways. Ensure the reaction medium is not basic. If a base is required, consider using a weaker, non-nucleophilic base. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction temperature and time. Monitor the reaction progress using techniques like TLC or LC-MS to identify if the product is degrading over time.[9] |
Issue 2: Unexpected Side Products Observed
| Possible Cause | Troubleshooting Step |
| N-Heterocyclic Carbene (NHC) Catalyzed Side Reactions | The formation of an NHC can catalyze unintended reactions. Analyze your reaction mixture for byproducts characteristic of NHC catalysis. If confirmed, adjust the basicity of your reaction medium. |
| Thermal Degradation | If the reaction is conducted at high temperatures, thermal decomposition of [DMIM]Cl can occur, leading to various degradation products.[3][10] Consider running the reaction at a lower temperature if possible. |
| Reaction with Impurities | Impurities from the [DMIM]Cl may be reacting to form the observed side products. Purify the ionic liquid and repeat the experiment. |
| Hydrolysis | If water is present, hydrolysis of reactants or the ionic liquid itself might be occurring. Ensure anhydrous conditions. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is Soluble in the Ionic Liquid | Select an appropriate extraction solvent in which your product is highly soluble, but the [DMIM]Cl is not. Multiple extractions may be necessary. |
| Residual Ionic Liquid in the Product | After extraction, wash the organic phase with water or brine to remove any remaining [DMIM]Cl. Be mindful of your product's solubility in the wash solution. |
| Emulsion Formation During Workup | Emulsions can form during the extraction of ionic liquid solutions. Adding a saturated salt solution (brine) can help to break the emulsion. |
Quantitative Data Summary
Table 1: Thermal Decomposition of Related Dialkylimidazolium Chlorides
| Compound | Onset Decomposition Temperature (°C) | Atmosphere | Reference |
| 1-Butyl-3-methylimidazolium chloride | ~246 | Not specified | [11] |
| 1-Hexyl-3-methylimidazolium chloride | Not specified, significant mass loss above 200 | Not specified | [3] |
| 1-Octyl-3-methylimidazolium chloride | Not specified, decomposition products observed at 455 K (182°C) | Ultra-high vacuum | [10] |
Note: The thermal stability of this compound is expected to be in a similar range. Long-term stability may be lower than the onset decomposition temperature.
Key Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is adapted from procedures for similar ionic liquids and is designed to remove colored impurities and residual starting materials.
Materials:
-
Impure this compound
-
Activated charcoal
-
Ethyl acetate (B1210297) (anhydrous)
-
Acetonitrile (B52724) (anhydrous)
-
Celatom® or filter aid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Schlenk line or vacuum oven
Procedure:
-
Dissolution: Place the impure [DMIM]Cl in a round-bottom flask. Add a minimal amount of hot acetonitrile to dissolve the ionic liquid completely.
-
Decolorization: Add a small amount of activated charcoal (approximately 1-2% by weight of the [DMIM]Cl) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours with stirring.
-
Hot Filtration: While the solution is still hot, filter it through a pre-heated Büchner funnel containing a pad of Celatom® or filter aid to remove the activated charcoal. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the white crystals by vacuum filtration using a clean Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, anhydrous ethyl acetate to remove any remaining soluble impurities.[12]
-
Drying: Dry the purified this compound under high vacuum for several hours to remove any residual solvent. Store the purified product in a desiccator or glovebox.
Protocol 2: Analytical Detection of Impurities by ¹H NMR Spectroscopy
Objective: To identify and quantify common impurities in this compound, such as residual 1-methylimidazole.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a sample of [DMIM]Cl and dissolve it in a known volume of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
[DMIM]Cl Peaks: Identify the characteristic peaks for the 1,3-Dimethylimidazolium cation. In DMSO-d₆, these typically appear around 9.1 ppm (C2-H), 7.7 ppm (C4-H and C5-H), and 3.8 ppm (N-CH₃).[13]
-
Impurity Identification: Look for peaks that do not correspond to the [DMIM]Cl cation or the solvent. For example, 1-methylimidazole, a common starting material, will have distinct peaks.[14][15]
-
Quantification: The concentration of impurities can be estimated by comparing the integration of the impurity peaks to the integration of a known peak of the [DMIM]Cl cation.
-
Visualizations
Caption: Pathway of N-heterocyclic carbene formation from this compound.
Caption: Experimental workflow for the purification of this compound.
References
- 1. Electro-Fenton treatment of imidazolium-based ionic liquids: kinetics and degradation pathways - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Photo-Fenton-Like Degradation of Imidazolium Ionic Liquids: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of hydration on the stability of ionic liquid crystals: MD simulations of [C14C1im]Cl and [C14C1im]Cl·H2O - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. research.chalmers.se [research.chalmers.se]
- 7. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Vaporisation and thermal decomposition of dialkylimidazolium halide ion ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing Nanoparticle Synthesis with 1,3-Dimethylimidazolium Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of nanoparticle synthesis using the ionic liquid 1,3-Dimethylimidazolium Chloride ([DMIM][Cl]). The following sections offer detailed troubleshooting advice, frequently asked questions, experimental protocols, and an exploration of the underlying mechanisms.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during nanoparticle synthesis with this compound, offering solutions in a direct question-and-answer format.
| Question | Answer |
| My nanoparticles are aggregating. What should I do? | Aggregation is often a sign of insufficient stabilization. The imidazolium (B1220033) cation of [DMIM][Cl] acts as a stabilizer by forming a protective layer around the nanoparticles.[1][2] Consider increasing the concentration of [DMIM][Cl] in your reaction. Additionally, ensure that impurities, especially water, are minimized, as they can disrupt the stabilizing ionic liquid layer.[1] |
| The size of my nanoparticles is not consistent. How can I achieve a narrower size distribution? | A broad size distribution can be caused by several factors. The purity of the ionic liquid is critical; water and halide impurities can lead to irregular shapes and polydispersity.[1] Ensure your [DMIM][Cl] is of high purity and handled in a moisture-free environment. The reaction temperature also plays a role; higher temperatures can sometimes lead to aggregation and a broader size distribution.[3][4] Experiment with lowering the reaction temperature to promote more controlled growth. |
| The reaction yield is low. How can I improve it? | Low yield can be due to incomplete reduction of the metal precursor or loss of nanoparticles during purification. Ensure that the reducing agent is fresh and added at the correct stoichiometry. When purifying by centrifugation, be aware that smaller nanoparticles may require higher speeds and longer times to pellet effectively. If you are still losing a significant amount of product, consider alternative purification methods like ultrafiltration. |
| How does the concentration of this compound affect the final nanoparticle size? | The concentration of the ionic liquid can influence nanoparticle size. Generally, a higher concentration of [DMIM][Cl] can lead to smaller nanoparticles due to the increased availability of the imidazolium cation to act as a capping agent, preventing further growth.[5] The specific effect can be system-dependent, so it is recommended to perform a concentration-dependent study to find the optimal conditions for your desired nanoparticle size. |
| Can I reuse the this compound after the synthesis? | In principle, ionic liquids can be recycled. However, after synthesis, the [DMIM][Cl] will contain residual reactants, byproducts, and potentially some smaller nanoparticles. Purification of the ionic liquid for reuse would require a significant workup, such as extraction and distillation, and it may be difficult to remove all impurities that could affect subsequent syntheses. For applications requiring high reproducibility, using fresh [DMIM][Cl] for each synthesis is recommended. |
Quantitative Data Presentation
The use of this compound as a solvent and stabilizer can have a significant impact on the size and stability of the synthesized nanoparticles compared to traditional aqueous synthesis.
| Synthesis Parameter | Aqueous Synthesis (Control) | Synthesis with this compound |
| Average Nanoparticle Size | 39.60 ± 13.63 nm | 20.09 ± 12.36 nm |
| Size Distribution | Broader | Narrower |
| Stability | Prone to aggregation over time | Enhanced stability, resistant to aggregation |
| Reaction Time | Variable, can be rapid | Generally slower and more controlled |
This data is a representative example compiled from findings where imidazolium-based ionic liquids were used in nanoparticle synthesis. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the synthesis of gold nanoparticles (AuNPs) using this compound.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
This compound ([DMIM][Cl])
-
Deionized water
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with deionized water before use.[6]
Procedure:
-
Preparation of Gold Precursor Solution: Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Preparation of Reducing Agent Solution: Prepare a fresh 0.1 M solution of NaBH₄ in ice-cold deionized water.
-
Synthesis Reaction: a. In a clean Erlenmeyer flask, add 20 mL of the 1 mM HAuCl₄ solution. b. Add this compound to the desired concentration (e.g., 2% v/v). c. Place the flask on a magnetic stirrer and stir vigorously. d. To the rapidly stirring solution, quickly add 2 mL of the ice-cold 0.1 M NaBH₄ solution. e. The solution will change color from yellow to a deep red, indicating the formation of gold nanoparticles. f. Continue stirring for at least 10 minutes to ensure the reaction is complete.
-
Purification of Gold Nanoparticles: a. Transfer the nanoparticle solution to centrifuge tubes. b. Centrifuge the solution at a speed and time appropriate for the expected nanoparticle size (e.g., 10,000 rpm for 30 minutes for ~20 nm particles). c. Discard the supernatant, which contains unreacted reagents and excess ionic liquid. d. Resuspend the nanoparticle pellet in deionized water. e. Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of impurities.
Mechanism and Visualization
The efficiency of nanoparticle synthesis in this compound is attributed to the dual role of the ionic liquid as both a solvent and a stabilizing agent. The proposed mechanism involves the following key steps:
-
Reduction: The reducing agent (e.g., sodium borohydride) reduces the gold ions (Au³⁺) to gold atoms (Au⁰).
-
Nucleation: The gold atoms aggregate to form small nuclei.
-
Growth and Stabilization: The 1,3-Dimethylimidazolium cations ([DMIM]⁺) adsorb onto the surface of the growing nanoparticles. The imidazolium rings are thought to orient parallel to the nanoparticle surface, while the methyl groups extend outwards. This creates a protective layer that prevents further uncontrolled growth and aggregation through steric and electrostatic repulsion. The chloride anions ([Cl]⁻) are also present in the surrounding ionic liquid matrix and contribute to the overall electrostatic environment.
Caption: Gold nanoparticle synthesis workflow in [DMIM][Cl].
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. How Domain Segregation in Ionic Liquids Stabilizes Nanoparticles and Establishes Long-Range Ordering—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academicjournals.org [academicjournals.org]
- 4. Strong anion effects on gold nanoparticle formation in ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A visual tutorial on the synthesis of gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Electrochemical Measurements with 1,3-Dimethylimidazolium Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-Dimethylimidazolium Chloride ([DMIM][Cl]) in electrochemical applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when using this compound in electrochemical measurements?
A1: The most common challenges include:
-
High Viscosity: [DMIM][Cl], like many ionic liquids, can be significantly more viscous than traditional aqueous electrolytes, which can impact mass transport and reaction kinetics.[1][2]
-
Hygroscopicity and Water Content: [DMIM][Cl] is hygroscopic and can readily absorb water from the atmosphere. The presence of water can significantly narrow the electrochemical window and affect the overall electrochemical behavior of the system.[3][4][5]
-
Purity Issues: Impurities, such as residual reactants from synthesis or degradation products, can interfere with electrochemical measurements, leading to erroneous results.[6][7]
-
Reference Electrode Instability: Establishing a stable and reliable reference potential in an ionic liquid medium can be challenging. The choice of reference electrode and its proper maintenance are critical.[8][9]
-
Corrosivity: Imidazolium-based chloride ionic liquids can be corrosive towards certain metals, which may affect the choice of electrode materials.[10]
Q2: How does the viscosity of this compound affect my electrochemical measurements?
A2: The high viscosity of [DMIM][Cl] can lead to:
-
Slower Mass Transport: The diffusion of electroactive species to the electrode surface is hindered, which can result in lower peak currents and less defined voltammetric waves.
-
Increased iR Drop: The higher resistance of the viscous electrolyte can lead to a significant potential drop (iR drop) between the working and reference electrodes, distorting the shape of voltammograms and shifting peak potentials.
-
Lower Ionic Conductivity: Higher viscosity is generally correlated with lower ionic conductivity, which can limit the overall efficiency of the electrochemical cell.[11][12]
Q3: Why is controlling the water content in this compound so important for my experiments?
A3: Water is a common impurity in ionic liquids and its presence can have several detrimental effects on electrochemical measurements:
-
Narrowed Electrochemical Window: The electrochemical window of the ionic liquid is limited by the oxidation and reduction of water.[4]
-
Altered Physicochemical Properties: Water can decrease the viscosity and increase the conductivity of the ionic liquid, but it can also change the solvation environment of the analyte.[13]
-
Undesired Side Reactions: Water can participate in electrochemical reactions, leading to the appearance of spurious peaks in voltammograms and interfering with the reaction of interest.
Q4: What type of reference electrode should I use for electrochemical measurements in this compound?
A4: The choice of a suitable reference electrode is crucial. Commonly used options include:
-
Silver/Silver Chloride (Ag/AgCl) Electrodes: These are widely used, but the filling solution needs to be compatible with [DMIM][Cl] to avoid precipitation at the junction.[9] A double-junction electrode is often recommended to prevent contamination of the sample by the electrode filling solution.
-
Saturated Calomel Electrodes (SCE): Similar to Ag/AgCl, compatibility of the filling solution is a key consideration.[9]
-
Quasi-Reference Electrodes (QREs): A simple platinum or silver wire can be used as a QRE. While easy to implement, its potential is not fixed and can drift. It is essential to calibrate the QRE against a standard redox couple, such as ferrocene/ferrocenium (Fc/Fc+), for accurate potential measurements.
Troubleshooting Guides
Problem 1: Distorted or Noisy Voltammograms
| Possible Cause | Troubleshooting Step |
| High iR Drop | - Minimize the distance between the working and reference electrodes.- Use a smaller working electrode.- Employ iR compensation if available on your potentiostat. |
| Impure Ionic Liquid | - Purify the [DMIM][Cl] before use. (See Experimental Protocols section).- Store the ionic liquid in a desiccator or glovebox to prevent moisture and air exposure. |
| Unstable Reference Electrode | - Check the reference electrode for air bubbles and ensure it is filled correctly.- If using a QRE, ensure it is properly conditioned and calibrated.- Consider using a double-junction reference electrode. |
| Electrical Noise | - Ensure proper grounding of the electrochemical setup.- Use a Faraday cage to shield the cell from external electromagnetic interference. |
Problem 2: Poor Reproducibility of Measurements
| Possible Cause | Troubleshooting Step |
| Varying Water Content | - Perform all experiments under a controlled inert atmosphere (e.g., in a glovebox).- Measure the water content of the ionic liquid before each experiment using Karl Fischer titration.[4] |
| Temperature Fluctuations | - Use a thermostated cell to maintain a constant temperature, as viscosity and conductivity are temperature-dependent.[1][2][14] |
| Electrode Fouling | - Polish the working electrode before each measurement.- Clean the counter and reference electrodes according to the manufacturer's instructions. |
| Inconsistent Ionic Liquid Batch | - Characterize each new batch of [DMIM][Cl] for its purity and water content. |
Problem 3: Unexpected Peaks in the Voltammogram
| Possible Cause | Troubleshooting Step |
| Redox Active Impurities | - Purify the [DMIM][Cl] using methods such as treatment with activated carbon.[6] |
| Reaction with Water | - Dry the ionic liquid under vacuum before use.- Perform experiments in an inert atmosphere. |
| Decomposition of the Ionic Liquid | - Ensure the applied potential is within the electrochemical window of [DMIM][Cl].- Avoid excessively high temperatures. |
| Leakage from Reference Electrode | - Use a double-junction reference electrode to isolate the reference element from the main solution. |
Quantitative Data Summary
The following table summarizes key physicochemical properties of imidazolium-based ionic liquids. Note that specific values for this compound can vary depending on purity, water content, and temperature.
| Property | Typical Range for Imidazolium Chlorides | Key Influencing Factors |
| Viscosity (cP at 298 K) | 20 - 100+ | Temperature (inversely proportional), Water Content (inversely proportional)[1][2] |
| Ionic Conductivity (mS/cm at 298 K) | 1 - 10 | Temperature (proportional), Water Content (proportional)[1][2][11] |
| Electrochemical Window (V) | 3 - 5 (in dry conditions) | Water Content (inversely proportional), Purity[4] |
Experimental Protocols
Protocol 1: Purification of this compound
This protocol is adapted from general purification methods for ionic liquids.[6]
Materials:
-
Impure this compound
-
Activated charcoal (decolorizing)
-
Deionized water
-
Filtration apparatus
-
Lyophilizer or high-vacuum line
Procedure:
-
Dissolve the impure [DMIM][Cl] in a minimal amount of deionized water to create a concentrated solution.
-
Add activated charcoal to the solution (approximately 1-2% by weight of the ionic liquid).
-
Stir the mixture at a slightly elevated temperature (e.g., 60-70 °C) for several hours.
-
Allow the solution to cool to room temperature and then filter to remove the charcoal. The filtrate should be colorless.
-
Remove the water from the filtrate using a lyophilizer or by drying under high vacuum at an elevated temperature (e.g., 70-80 °C) for at least 48 hours.
-
Store the purified, dry [DMIM][Cl] in a sealed container inside a desiccator or glovebox.
Protocol 2: Three-Electrode Cell Setup for Voltammetry
Materials:
-
Purified this compound
-
Analyte of interest
-
Working electrode (e.g., glassy carbon, platinum, gold)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl with a double junction, or a Pt wire QRE)
-
Electrochemical cell
-
Potentiostat
Procedure:
-
Polish the working electrode with alumina (B75360) slurry of decreasing particle size, followed by rinsing with deionized water and a suitable organic solvent, and then dry thoroughly.
-
Place the purified [DMIM][Cl] into the electrochemical cell inside a glovebox or under an inert atmosphere.
-
Add the analyte of interest to the ionic liquid and stir until fully dissolved.
-
Assemble the three-electrode system, ensuring the tip of the reference electrode is positioned close to the working electrode surface to minimize iR drop.
-
Connect the electrodes to the potentiostat.
-
If using a QRE, add a small amount of an internal reference standard (e.g., ferrocene) and run a voltammogram to determine its redox potential. All subsequent measurements should be referenced to the Fc/Fc+ couple.
-
Perform the desired electrochemical measurement (e.g., cyclic voltammetry).
-
After the experiment, clean all electrodes thoroughly.
Diagrams
Caption: Troubleshooting workflow for electrochemical measurements in [DMIM][Cl].
Caption: Recommended experimental workflow for reliable results.
References
- 1. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 2. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | How Different Electrolytes Can Influence the Aqueous Solution Behavior of 1-Ethyl-3-Methylimidazolium Chloride: A Volumetric, Viscometric, and Infrared Spectroscopy Approach [frontiersin.org]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 7. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 8. metrohm.com [metrohm.com]
- 9. biologic.net [biologic.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 1,3-Dimethylimidazolium Chloride and Other Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals
Imidazolium-based ionic liquids (ILs) have emerged as a versatile class of compounds with significant potential in various scientific fields, including catalysis, electrochemistry, and notably, pharmaceutical sciences.[1][2] Their unique properties, such as low viscosity, high thermal stability, and excellent solvation capabilities, make them attractive alternatives to traditional volatile organic solvents.[1][3] This guide provides an objective comparison of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) with other commonly used imidazolium-based ILs, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate IL for their specific applications.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of imidazolium-based ILs can be finely tuned by modifying the alkyl substituents on the imidazolium (B1220033) cation and by varying the counter-anion.[4] this compound, being one of the simplest symmetrical imidazolium ILs, serves as a fundamental benchmark for comparison.[5]
The choice of cation and anion dictates the IL's melting point, viscosity, density, and thermal stability. For instance, increasing the length of the alkyl chain on the imidazolium cation generally leads to a decrease in density and an increase in viscosity.[6][7] The anion, on the other hand, has a profound impact on properties like thermal stability and miscibility with water.[8]
Table 1: Comparison of Physicochemical Properties of Selected Imidazolium-Based Ionic Liquids
| Ionic Liquid | Abbreviation | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) (at 25°C unless noted) | Viscosity (cP) (at 25°C unless noted) | Decomposition Temp. (°C) |
| This compound | [DMIM]Cl | 132.59[9] | 125[1][10] | ~1.17 (at 400K)[5] | Low[1] | >165[11] |
| 1-Ethyl-3-methylimidazolium Chloride | [EMIM]Cl | 146.62 | 77-79[12] | 1.11 | 37 | ~250 |
| 1-Butyl-3-methylimidazolium Chloride | [BMIM]Cl | 174.67 | 65-71 | 1.08 | 198 | ~250 |
| 1-Butyl-3-methylimidazolium Tetrafluoroborate | [BMIM][BF₄] | 226.02 | -81 | 1.20 | 105 | ~370[3] |
| 1-Butyl-3-methylimidazolium Hexafluorophosphate | [BMIM][PF₆] | 284.18 | 6.5 | 1.37 | 218 | ~350 |
| 1-Butyl-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide | [BMIM][Tf₂N] | 419.36 | -2.8[13] | 1.43 | 52 | ~400 |
Note: The properties listed are approximate values compiled from various sources and can vary based on purity and measurement conditions.
Structural Influence on Ionic Liquid Properties
The performance of an ionic liquid is intrinsically linked to its molecular structure. The diagram below illustrates the general structure of imidazolium-based ILs and the key components that can be modified to tailor their properties for specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 5. Strongly diluted dimethyl-imidazolium chloride–alcohol solutions: solvents are structurally different but dynamic heterogeneities are similar - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05633F [pubs.rsc.org]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Properties of some ionic liquids based on 1-methyl-3-octylimidazolium and 4-methyl-N-butylpyridinium cations. [escholarship.org]
- 9. This compound | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 79917-88-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Synthesis, structure and properties of imidazolium-based energetic ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Study: 1,3-Dimethylimidazolium Chloride vs. Phosphonium Ionic Liquids
A comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties and performance of 1,3-Dimethylimidazolium Chloride and phosphonium-based ionic liquids.
In the ever-evolving landscape of chemical research and development, ionic liquids (ILs) have emerged as a versatile class of compounds with tunable properties, making them suitable for a wide array of applications, including as solvents, catalysts, and electrolytes. Among the myriad of available ILs, imidazolium (B1220033) and phosphonium-based salts are two of the most prominent families. This guide provides a detailed comparative analysis of a representative imidazolium IL, this compound ([DMIM]Cl), and a common phosphonium (B103445) counterpart, Tetra-n-butylphosphonium Chloride ([TBP]Cl), supported by experimental data.
Executive Summary
This guide offers a side-by-side comparison of the key physicochemical properties of this compound and tetra-n-butylphosphonium chloride. The data presented reveals that while both ionic liquids are salts that are liquid at or near room temperature, they exhibit significant differences in their thermal stability, viscosity, and ionic conductivity. Generally, phosphonium-based ionic liquids, such as [TBP]Cl, demonstrate superior thermal stability compared to their imidazolium analogues. Conversely, [DMIM]Cl tends to have lower viscosity and higher ionic conductivity. The choice between these two classes of ionic liquids will ultimately depend on the specific requirements of the intended application.
Data Presentation: Physicochemical Properties
The following tables summarize the key quantitative data for this compound and Tetra-n-butylphosphonium Chloride.
| Property | This compound ([DMIM]Cl) | Tetra-n-butylphosphonium Chloride ([TBP]Cl) |
| Molecular Formula | C₅H₉ClN₂ | C₁₆H₃₆ClP |
| Molecular Weight | 132.59 g/mol [1] | 294.88 g/mol |
| Melting Point | 125 °C[2] | 70-72 °C |
| Decomposition Onset Temperature (Tonset) | ~250 °C (for 1-butyl-3-methylimidazolium chloride)[3] | ~300 °C (for Tetrabutylphosphonium Bromide)[4] |
| Density (at 25°C) | ~1.08 g/cm³ (estimated for similar imidazolium ILs) | 0.978 g/cm³ (at 20°C)[5][6][7] |
| Viscosity | Lower than [TBP]Cl | 179.1 mPa·s (at 75°C) |
| Ionic Conductivity (at 25°C) | 3.6 x 10⁻² S/cm⁻¹[8] | Generally lower than [DMIM]Cl |
Note: Direct, side-by-side comparative experimental data under identical conditions is often scarce in the literature. The values presented are collated from various sources and should be considered as representative. The decomposition temperature for [DMIM]Cl is referenced from its close analogue, 1-butyl-3-methylimidazolium chloride, for a more relevant comparison.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are generalized and can be adapted for the specific ionic liquid under investigation.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset decomposition temperature (Tonset) of the ionic liquid.
Apparatus: Thermogravimetric Analyzer (e.g., PerkinElmer 'Pyris 1' TGA, METTLER-TOLEDO TGA 3+).[9][10]
Procedure:
-
Place a small sample of the ionic liquid (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).[9][10]
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-40 mL/min) to prevent oxidative degradation.[9][11]
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9][10]
-
Record the sample weight as a function of temperature.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins, often calculated using the tangent method on the TGA curve.
Viscosity Measurement
Objective: To determine the dynamic viscosity of the ionic liquid at a specific temperature.
Apparatus: Viscometer (e.g., falling-body viscometer, rotational viscometer, or capillary viscometer).[12]
Procedure:
-
Ensure the viscometer is clean and calibrated according to the manufacturer's instructions.
-
Place a known volume of the ionic liquid into the sample holder of the viscometer.
-
Allow the sample to thermally equilibrate to the desired temperature (e.g., 25 °C).
-
For a falling-body viscometer, measure the time it takes for a ball to fall through a specified distance in the liquid. The viscosity is calculated using Stokes' law, considering the densities of the ball and the liquid.[12]
-
For a rotational viscometer, measure the torque required to rotate a spindle at a constant angular velocity while submerged in the ionic liquid. The viscosity is determined from the torque, the geometry of the spindle, and the rotational speed.
-
For a capillary viscometer, measure the time required for a fixed volume of the ionic liquid to flow through a capillary of a known diameter and length under a given pressure. The viscosity is calculated using the Hagen-Poiseuille equation.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the ionic liquid at a specific temperature.
Apparatus: Conductivity meter with a conductivity probe (electrode).[13][14][15][16]
Procedure:
-
Calibrate the conductivity meter using standard solutions of known conductivity (e.g., potassium chloride solutions).[15][17][18]
-
Rinse the conductivity probe with deionized water and then with a small amount of the ionic liquid to be tested.
-
Immerse the conductivity probe into the bulk of the ionic liquid sample, ensuring the electrodes are fully submerged.
-
Allow the temperature of the sample to stabilize at the desired measurement temperature (e.g., 25 °C). Most modern conductivity meters have automatic temperature compensation.
-
Record the conductivity reading from the meter. The units are typically in Siemens per centimeter (S/cm) or millisiemens per centimeter (mS/cm).
Mandatory Visualization
Caption: Key property differences between imidazolium and phosphonium ionic liquids.
Caption: A typical experimental workflow for characterizing ionic liquids.
References
- 1. This compound | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Tetrabutylphosphonium chloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Tetrabutylphosphonium chloride | 2304-30-5 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 14. How to Use Conductivity Meter? | ATO.com [ato.com]
- 15. utsc.utoronto.ca [utsc.utoronto.ca]
- 16. atlas-scientific.com [atlas-scientific.com]
- 17. atlas-scientific.com [atlas-scientific.com]
- 18. automationcommunity.com [automationcommunity.com]
performance evaluation of 1,3-Dimethylimidazolium Chloride against conventional solvents
A Comparative Guide for Researchers in Drug Development and Chemical Synthesis
In the quest for more efficient, sustainable, and effective scientific processes, the choice of solvent is a critical consideration. This guide provides a comprehensive comparison of the ionic liquid 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) against a range of conventional solvents commonly used in pharmaceutical and chemical research. The following sections present a detailed analysis of their performance in key applications, supported by experimental data, detailed protocols, and visual workflows to aid in informed solvent selection.
Executive Summary
This compound is an ionic liquid characterized by its low viscosity, high thermal stability, and excellent ability to dissolve a wide variety of organic and inorganic compounds[1]. These properties position it as a versatile alternative to traditional volatile organic solvents (VOCs) in applications ranging from enhancing drug solubility and facilitating biocatalysis to improving the efficiency of chemical extractions. While offering significant advantages in certain contexts, a thorough evaluation of its performance, safety, and environmental impact is essential for its adoption in research and development.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's fundamental physical and chemical properties dictate its behavior and suitability for specific applications. The following table summarizes key physicochemical properties of this compound alongside those of several conventional solvents.
| Property | This compound ([DMIM]Cl) | Ethanol (B145695) | Methanol (B129727) | Dichloromethane (DCM) | Hexane (B92381) | Toluene |
| Molecular Formula | C₅H₉ClN₂[1] | C₂H₅OH | CH₃OH | CH₂Cl₂ | C₆H₁₄ | C₇H₈ |
| Molecular Weight ( g/mol ) | 132.59[1] | 46.07 | 32.04 | 84.93 | 86.18 | 92.14 |
| Melting Point (°C) | 125[1] | -114 | -97.6 | -96.7 | -95 | -95 |
| Boiling Point (°C) | >300 (decomposes) | 78.37 | 64.7 | 39.6 | 69 | 110.6 |
| Density (g/cm³ at 20°C) | ~1.17 (estimated) | 0.789 | 0.792 | 1.33 | 0.659 | 0.867 |
| Viscosity (cP at 25°C) | ~22 | 1.074 | 0.544 | 0.413 | 0.294 | 0.56 |
| Vapor Pressure (kPa at 20°C) | Negligible | 5.95 | 13.02 | 47.4 | 16.2 | 2.9 |
| Solubility in Water | Soluble | Miscible | Miscible | 13 g/L | Insoluble | 0.52 g/L |
Application 1: Enhancing Drug Solubility - The Case of Ibuprofen (B1674241)
The poor aqueous solubility of many active pharmaceutical ingredients (APIs) presents a significant challenge in drug formulation. Ionic liquids have emerged as promising solvents to enhance the solubility of such compounds.
For comparison, the table below presents the solubility of ibuprofen in various conventional solvents.
| Solvent | Solubility of Ibuprofen ( g/100g solvent) at 25°C |
| This compound ([DMIM]Cl) | Not available |
| Ethanol | 56.3 |
| Methanol | 63.1 |
| Acetone | 100.0 |
| Dichloromethane | 125.0 |
| Hexane | 1.3 |
| Water | 0.0021 |
Experimental Protocol: Determination of Drug Solubility
This protocol outlines a standard method for determining the equilibrium solubility of a drug in a solvent.
Materials:
-
This compound or conventional solvent
-
Ibuprofen (or other API)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the drug to a known volume or mass of the solvent in a vial.
-
Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Centrifuge the vials at a high speed to separate the undissolved solid from the supernatant.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Analyze the concentration of the drug in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration of the drug in the saturated solution, taking into account the dilution factor.
-
Repeat the experiment at least in triplicate to ensure reproducibility.
Application 2: Extraction of Bioactive Compounds - The Case of Artemisinin (B1665778)
The efficiency of extracting bioactive compounds from natural products is highly dependent on the solvent used. Ionic liquids have shown potential to improve extraction yields compared to conventional organic solvents.
Studies on the extraction of artemisemisinin, an antimalarial compound from the plant Artemisia annua, have indicated that certain ionic liquids can offer similar or even higher extraction efficiency than hexane[1][3]. One study reported an extraction efficiency of 65-75% for an ionic liquid, which was comparable to hexane under their respective optimal conditions[4]. Another study highlighted that an ionic liquid extract exhibited a higher concentration of artemisinin compared to a hexane extract[1]. While specific data for this compound is not available, these findings suggest the potential for improved extraction processes.
The following table provides a comparative overview of artemisinin extraction yields with different solvents.
| Solvent System | Extraction Yield of Artemisinin (%) | Reference |
| This compound ([DMIM]Cl) | Not available | |
| Ionic Liquid (unspecified) | 65-75 | [4] |
| Hexane | 65-75 | [4] |
| Ethanol | ~0.04 | [5] |
| Ethyl Acetate (Ultrasonic extraction) | ~0.022 | [5] |
| Supercritical CO₂ | ~0.054 | [5] |
Experimental Protocol: Extraction of Artemisinin
This protocol describes a general procedure for the extraction of artemisinin from Artemisia annua leaves.
Materials:
-
Dried and ground Artemisia annua leaves
-
This compound or conventional solvent (e.g., hexane)
-
Extraction vessel (e.g., flask with a stirrer)
-
Solid-liquid separation apparatus (e.g., filtration system or centrifuge)
-
Rotary evaporator (for volatile solvents)
-
Analytical instrumentation for quantification (e.g., HPLC)
Procedure:
-
Weigh a specific amount of dried, ground Artemisia annua leaves and place them in the extraction vessel.
-
Add a defined volume of the chosen solvent to achieve a specific solid-to-liquid ratio.
-
Stir the mixture at a controlled temperature for a set duration. Optimal conditions (time, temperature, and stirring speed) will vary depending on the solvent.
-
After the extraction period, separate the solid plant material from the liquid extract using filtration or centrifugation.
-
If a volatile organic solvent is used, concentrate the extract using a rotary evaporator. For ionic liquids, alternative separation techniques like anti-solvent precipitation may be employed.
-
Analyze the concentration of artemisinin in the extract using a validated HPLC method.
-
Calculate the extraction yield as the mass of artemisinin extracted per mass of dried plant material.
Application 3: Biocatalysis - Lipase-Catalyzed Reactions
Enzymes are highly efficient and selective catalysts, but their activity and stability can be compromised in conventional organic solvents. Ionic liquids can provide a more favorable environment for enzymatic reactions.
The table below provides a qualitative comparison of lipase (B570770) performance in different solvent environments.
| Solvent | General Effect on Lipase Activity and Stability |
| This compound ([DMIM]Cl) | Potentially enhancing; data not available |
| Toluene | Generally lower activity compared to nonpolar solvents |
| Hexane | Often used, but can lead to lower enzyme flexibility |
| tert-Butanol | Can be a suitable co-solvent |
| Dimethyl Sulfoxide (DMSO) | Activity can increase at low concentrations, but decrease at higher concentrations[6] |
| Methanol | Can denature enzymes, especially at higher concentrations |
Experimental Protocol: Lipase-Catalyzed Transesterification for Biodiesel Production
This protocol outlines a general procedure for the enzymatic production of biodiesel.
Materials:
-
Triglyceride source (e.g., vegetable oil)
-
Alcohol (e.g., methanol or ethanol)
-
Immobilized Lipase (e.g., Candida antarctica lipase B)
-
This compound or conventional solvent (e.g., tert-butanol)
-
Reaction vessel with temperature control and stirring
-
Separation funnel
-
Gas Chromatography (GC) system for analysis
Procedure:
-
To the reaction vessel, add the triglyceride source and the chosen solvent.
-
Add the immobilized lipase to the mixture.
-
Initiate the reaction by adding the alcohol. The alcohol may be added in a stepwise manner to minimize enzyme deactivation.
-
Maintain the reaction at a specific temperature with constant stirring for a set period.
-
After the reaction, stop the stirring and allow the phases to separate. If an ionic liquid is used, it may form a separate phase containing the enzyme and glycerol (B35011) byproduct.
-
Separate the upper biodiesel (fatty acid methyl/ethyl esters) layer from the lower glycerol/ionic liquid layer using a separation funnel.
-
Analyze the composition of the biodiesel layer using GC to determine the conversion of triglycerides to fatty acid esters.
Safety and Environmental Considerations
While performance is a key factor, the safety and environmental impact of a solvent are equally important. Ionic liquids are often touted as "green" solvents due to their low vapor pressure, which reduces air pollution. However, their toxicity and biodegradability must be carefully assessed.
The acute oral toxicity (LD50) is a common metric for assessing the short-term toxicity of a substance. The table below compares the available LD50 data for this compound's analogue and conventional solvents. It's important to note that a lower LD50 value indicates higher toxicity.
| Solvent | Oral LD50 (rat, mg/kg) |
| This compound ([DMIM]Cl) | Not available |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 300 - 2000 |
| Ethanol | 7060 |
| Methanol | 5628 |
| Dichloromethane | 1600 |
| Hexane | 25000 |
| Toluene | 5000 |
Imidazolium-based ionic liquids have been shown to have varying levels of toxicity, and their environmental fate and potential for bioaccumulation are areas of ongoing research.
Visualizing Workflows and Mechanisms
To further aid in understanding the application of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate key processes.
Synthesis of this compound
References
A Comparative Guide to the Experimental Applications of 1,3-Dimethylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,3-Dimethylimidazolium Chloride ([Dmim]Cl) with alternative compounds in key chemical applications. The information presented is supported by experimental data from peer-reviewed literature, offering a valuable resource for validating experimental results and selecting appropriate reagents.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of ionic liquids is crucial for their effective application. The following table summarizes key properties of this compound ([Dmim]Cl) and two commonly used alternatives, 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) and 1-Ethyl-3-methylimidazolium Acetate (B1210297) ([EMIM]OAc).
| Property | This compound ([Dmim]Cl) | 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) | 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc) |
| Molecular Formula | C₅H₉ClN₂[1] | C₈H₁₅ClN₂[2] | C₈H₁₄N₂O₂[3] |
| Molecular Weight | 132.59 g/mol [1] | 174.67 g/mol [2] | 170.21 g/mol [3] |
| Melting Point | ~70 °C[4] | ~70 °C[4] | >30 °C[5] |
| Density | - | 1.08 g/cm³ | 1.101 g/cm³ at 20 °C[5] |
| Solubility | Soluble in water | Soluble in acetone, acetonitrile, hot ethyl acetate, isopropyl alcohol, methylene (B1212753) chloride and methanol. Insoluble in water, hexane (B92381) and toluene.[6] | Soluble in water, acetonitrile, acetone, dichloromethane.[7] |
Catalysis: Cycloaddition of CO₂ to Epoxides
The conversion of carbon dioxide (CO₂) into valuable chemicals is a significant area of green chemistry. Imidazolium-based ionic liquids have emerged as effective catalysts for the cycloaddition of CO₂ to epoxides to produce cyclic carbonates, which are important industrial chemicals.
The catalytic activity of various imidazolium-based ionic liquids is compared in the table below. The data highlights the influence of the cation and anion on the reaction yield under different conditions.
| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| PDVB-CEIMBr | Propylene Oxide | 140 | 2.0 | 4 | 96.1[8] |
| BnBimBr | Epichlorohydrin | Ambient | Atmospheric | 3 | 50[9] |
| AFIL | Epichlorohydrin | Ambient | Atmospheric | 3 | 85[9] |
| (BMIM)₂ZnCl₄ | Phenyl Glycidyl Ether | 80 | 7.7 | 1 | 98[10] |
| CN-OH-180 | Epichlorohydrin | 130 | 1.5 | 1.5 | 96[11] |
Experimental Protocol: Cycloaddition of CO₂ to Epoxide using an Imidazolium-based Catalyst
This protocol provides a general procedure for the synthesis of cyclic carbonates from epoxides and CO₂ using an imidazolium-based ionic liquid as a catalyst.
Materials:
-
Epoxide (e.g., Phenyl Glycidyl Ether)
-
Imidazolium-based ionic liquid catalyst (e.g., (BMIM)₂ZnCl₄)
-
High-pressure reactor equipped with a magnetic stirrer
-
Carbon dioxide (CO₂) source
Procedure:
-
The epoxide and the ionic liquid catalyst are introduced into the high-pressure reactor.
-
The reactor is sealed and purged with low-pressure CO₂ to remove air and moisture.
-
The reactor is then pressurized with CO₂ to the desired pressure (e.g., 7.7 MPa).
-
The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the designated time (e.g., 1 hour).
-
After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.
-
The product, a cyclic carbonate, can be isolated and purified using appropriate techniques. The progress of the reaction can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the epoxide peak and the appearance of the carbonate peak.[10]
Catalytic Cycle for CO₂ Cycloaddition
The following diagram illustrates the proposed catalytic cycle for the cycloaddition of CO₂ to an epoxide, catalyzed by an imidazolium-based ionic liquid. The cycle involves the nucleophilic attack of the anion on the epoxide, followed by the insertion of CO₂ and subsequent ring-closure to form the cyclic carbonate and regenerate the catalyst.
References
- 1. This compound | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | CID 2734161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-3-methylimidazolium acetate | C8H14N2O2 | CID 11658353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Butyl-3-methylimidazolium chloride = 98.0 HPLC 79917-90-1 [sigmaaldrich.com]
- 5. 1-Ethyl-3-methylimidazolium acetate = 95.0 HPLC 143314-17-4 [sigmaaldrich.com]
- 6. 1-Butyl-3-methylimidazolium chloride | 79917-90-1 [chemicalbook.com]
- 7. 1-Ethyl-3-methylimidazolium acetate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Preparation and Catalytic Performance of Epoxy Ionic Liquid-Bonded Hydroxyl-Modified Graphitic Carbon Nitride for CO2 Cycloaddition | MDPI [mdpi.com]
A Comparative Guide to the Catalytic Activity of 1,3-Dimethylimidazolium Chloride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, sustainable, and versatile catalysts is a cornerstone of modern chemical research and industrial processes. Among the myriad of catalysts available, ionic liquids (ILs) based on the 1,3-dimethylimidazolium (B1194174) scaffold have emerged as a promising class of compounds, offering unique properties that can enhance reaction rates, improve selectivity, and facilitate catalyst recycling. This guide provides an objective comparison of the catalytic activity of 1,3-Dimethylimidazolium Chloride and its functionalized derivatives against other catalytic systems in key organic transformations. The information presented is supported by experimental data to aid researchers in selecting the most suitable catalyst for their specific applications.
Biginelli Multicomponent Reaction: A Quantitative Comparison
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a fundamentally important transformation for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. The catalytic efficiency of a functionalized derivative, 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]), has been systematically compared with conventional acid catalysts and another imidazolium-based ionic liquid.
Data Presentation: Catalyst Performance in the Biginelli Reaction
The following table summarizes the yield of the desired dihydropyrimidinone product and the reaction time required when using different catalysts under neat conditions at 80 °C.
| Catalyst | Time (min) | Yield (%)[1] |
| 1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) | 16 | 96 |
| Sulfuric Acid (H₂SO₄) | 60 | 25 |
| p-Toluenesulfonic acid (PTSA) | 60 | 50 |
| 1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) | 60 | 30 |
| No Catalyst | 60 | 20 |
As the data indicates, 1,3-bis(carboxymethyl)imidazolium chloride demonstrates significantly superior catalytic activity, affording a near-quantitative yield in a fraction of the time compared to both traditional Brønsted acids and a common imidazolium-based ionic liquid.[1]
Experimental Protocol: Synthesis of 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
Benzaldehyde (1.66 mmol, 1.0 equiv)
-
Acetylacetone (1.66 mmol, 1.0 equiv)
-
Urea (1.66 mmol, 1.0 equiv)
-
1,3-bis(carboxymethyl)imidazolium chloride ([BCMIM][Cl]) (5 mol %)
Procedure:
-
In a round-bottom flask, combine benzaldehyde, acetylacetone, and urea.
-
Add 5 mol % of the 1,3-bis(carboxymethyl)imidazolium chloride catalyst to the reaction mixture.
-
Stir the resulting mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion (typically within 16 minutes), the solid product is formed and can be isolated.[1]
Mandatory Visualization: Proposed Catalytic Mechanism
The enhanced catalytic activity of [BCMIM][Cl] is attributed to its dual functionality, acting as both a Brønsted acid and a hydrogen bond donor, which activates the reactants.
Caption: Proposed mechanism for the [BCMIM][Cl]-catalyzed Biginelli reaction.
Cellulose (B213188) Hydrolysis: The Role of Imidazolium-Based Ionic Liquids
The conversion of cellulose, a major component of biomass, into valuable platform chemicals is a key area of green chemistry. Imidazolium-based ionic liquids, including this compound, have been extensively studied as solvents and catalysts for cellulose hydrolysis.
Comparative Performance
Direct quantitative comparisons in a tabular format with non-ionic liquid catalysts are scarce in the literature. However, studies have shown that imidazolium-based ILs are effective in disrupting the complex hydrogen-bonding network of cellulose, thereby increasing its accessibility for hydrolysis.
-
Comparison with other Ionic Liquids: In the pretreatment of sugarcane cellulose, the ionic liquid [Bmim]Cl was found to be more effective than [Amim]Cl, [Bmim]Br, [Emim]Br, and [Prmim]Br. This suggests that the choice of both the cation and the anion of the ionic liquid plays a crucial role in the efficiency of cellulose processing.[1]
-
Homogeneous vs. Heterogeneous Systems: The catalytic hydrolysis of sugarcane cellulose in a homogeneous system using an acidic ionic liquid catalyst ([HBth][CH₃SO₃]) after pretreatment with [Bmim]Cl resulted in a total reducing sugars (TRS) yield of 33.97%. In contrast, a heterogeneous system with [C₃SO₃Hmim]HSO₄ as the catalyst yielded a much lower TRS of 5.98%.[1]
Experimental Protocol: General Procedure for Cellulose Hydrolysis in an Ionic Liquid
Materials:
-
Cellulose source (e.g., sugarcane bagasse)
-
1-Butyl-3-methylimidazolium chloride ([Bmim]Cl) for pretreatment
-
Acidic ionic liquid catalyst (e.g., [HBth][CH₃SO₃])
-
Water
Procedure:
-
Pretreatment: Mix the cellulose source with [Bmim]Cl and heat to dissolve or swell the cellulose.
-
Hydrolysis: Add the acidic ionic liquid catalyst and a controlled amount of water to the pretreated cellulose mixture.
-
Heat the reaction mixture at a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 1-6 hours).
-
Monitor the formation of reducing sugars using an appropriate analytical method (e.g., DNS assay).
Mandatory Visualization: Experimental Workflow for Cellulose Hydrolysis
Caption: General workflow for the hydrolysis of cellulose using ionic liquids.
Oxidative Esterification of Furfural (B47365): A Metal-Free Approach
Furfural, a renewable platform chemical derived from lignocellulosic biomass, can be converted into valuable derivatives such as methyl 2-furoate through oxidative esterification. Imidazolium-based catalysts offer a metal-free alternative to traditional precious metal catalysts for this transformation.
Comparative Performance
-
Yield and Selectivity: Homogeneous catalytic systems using BzmimCl with strong bases like Cs₂CO₃ or DBU have achieved furfural conversions greater than 82% and selectivity for methyl 2-furoate of over 92% after 24 hours.[2]
-
Comparison to Other IL Systems: The BzmimCl-based system has demonstrated better catalytic activity compared to previously reported imidazolium-based systems for the same reaction.[2]
Experimental Protocol: Oxidative Esterification of Furfural
Materials:
-
Furfural
-
Methanol
-
1-Benzyl-3-methylimidazolium (B1249132) chloride (BzmimCl)
-
Strong base (e.g., Cs₂CO₃ or DBU)
-
Oxygen
Procedure:
-
Combine furfural, methanol, BzmimCl, and the strong base in a suitable reactor.
-
Pressurize the reactor with oxygen.
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) for a specified time.
-
Monitor the conversion of furfural and the formation of methyl 2-furoate by techniques such as ¹H NMR.
Mandatory Visualization: Catalytic Cycle for Furfural Oxidation
The proposed mechanism involves the in-situ formation of an N-heterocyclic carbene (NHC) from the imidazolium (B1220033) salt, which then acts as the true catalytic species.
Caption: Proposed catalytic cycle for the NHC-mediated oxidative esterification of furfural.
Conclusion
This compound and its derivatives have demonstrated significant potential as versatile and highly effective catalysts in a range of important organic reactions. In the Biginelli reaction, a functionalized imidazolium salt has shown vastly superior performance compared to traditional acid catalysts and other ionic liquids. In cellulose hydrolysis and furfural oxidation, imidazolium-based systems provide a promising green alternative to conventional methods, although more direct quantitative comparative studies are needed to fully elucidate their advantages. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and application of these promising catalysts in academic and industrial settings.
References
A Comparative Guide to the Efficiency of 1,3-Dimethylimidazolium Chloride in Cellulose Dissolution
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ionic Liquids for Cellulose (B213188) Dissolution
The dissolution of cellulose, a critical step in the development of novel biomaterials, drug delivery systems, and advanced materials, remains a significant challenge due to its highly crystalline and recalcitrant nature. Ionic liquids (ILs) have emerged as highly effective solvents for cellulose, offering a "greener" alternative to traditional methods. This guide provides a comprehensive comparative analysis of the efficiency of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) in dissolving cellulose against other commonly used imidazolium-based ionic liquids: 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl), 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl), and 1-Ethyl-3-methylimidazolium Acetate ([EMIM]OAc). This comparison is supported by a review of experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows to aid researchers in selecting and optimizing their cellulose dissolution strategies.
Quantitative Comparison of Cellulose Dissolution Efficiency
The efficiency of an ionic liquid in dissolving cellulose can be evaluated based on several key parameters, including the maximum achievable cellulose concentration (solubility), the time required for complete dissolution, and the optimal temperature. The following table summarizes available data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions such as the source and degree of polymerization of the cellulose, particle size, and specific methodologies employed in each study.
| Ionic Liquid | Cation | Anion | Cellulose Solubility (wt%) | Dissolution Temperature (°C) | Dissolution Time (h) | Reference |
| [DMIM]Cl | 1,3-Dimethylimidazolium | Chloride | Data not readily available in direct comparative studies | - | - | - |
| [BMIM]Cl | 1-Butyl-3-methylimidazolium | Chloride | 5 - 18 | 70 - 120 | 0.5 - 24 | [1] |
| [AMIM]Cl | 1-Allyl-3-methylimidazolium | Chloride | ~10 | 80 - 100 | 1 - 6 | [2] |
| [EMIM]OAc | 1-Ethyl-3-methylimidazolium | Acetate | up to 27 | Room Temperature - 100 | 0.5 - 48 | [3] |
Note: The lack of readily available, direct comparative data for [DMIM]Cl under the same conditions as the other ILs is a current limitation in the literature. The provided data for other ILs is a synthesis from multiple sources and reflects a range of reported values.
Physicochemical Properties of Selected Ionic Liquids
The physical and chemical properties of an ionic liquid significantly influence its interaction with cellulose and its overall performance as a solvent. Key properties include molecular weight, melting point, and viscosity.
| Ionic Liquid | Abbreviation | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | [DMIM]Cl | 132.59 | 118-120 |
| 1-Butyl-3-methylimidazolium Chloride | [BMIM]Cl | 174.67 | ~70 |
| 1-Allyl-3-methylimidazolium Chloride | [AMIM]Cl | 158.64 | ~-7 |
| 1-Ethyl-3-methylimidazolium Acetate | [EMIM]OAc | 170.21 | < 25 |
Experimental Protocols
To ensure a standardized and objective comparison of cellulose dissolution in different ionic liquids, the following generalized experimental protocols are recommended.
Materials
-
Cellulose (e.g., microcrystalline cellulose, Avicel PH-101)
-
Ionic Liquid ([DMIM]Cl, [BMIM]Cl, [AMIM]Cl, [EMIM]OAc)
-
Co-solvent (optional, e.g., Dimethyl Sulfoxide - DMSO)
-
Anti-solvent (e.g., deionized water, ethanol, or acetone) for regeneration
-
Standard laboratory glassware (beakers, flasks)
-
Magnetic stirrer with heating plate
-
Vacuum oven
-
Analytical balance
Protocol 1: Cellulose Dissolution in a Pure Ionic Liquid
-
Drying: Dry the cellulose in a vacuum oven at a specified temperature (e.g., 80-105°C) for a set duration (e.g., 12-24 hours) to remove any moisture content.
-
IL Preparation: In a sealed and dry reaction vessel, preheat the ionic liquid to the desired dissolution temperature under constant magnetic stirring.
-
Dissolution: Gradually add the dried cellulose to the preheated ionic liquid in small portions while maintaining vigorous stirring. The concentration of cellulose can be varied to determine the maximum solubility.
-
Monitoring: Visually monitor the dissolution process until a clear and homogeneous solution is obtained. The time required for complete dissolution should be recorded. For a more quantitative assessment, techniques like polarized light microscopy can be used to confirm the absence of crystalline cellulose.
-
Solution Characterization: After complete dissolution, the viscosity of the cellulose-IL solution can be measured using a rheometer.
-
Cellulose Regeneration (Optional): To confirm that the cellulose has been dissolved and not degraded, it can be regenerated by adding an anti-solvent (e.g., water, ethanol) to the solution, causing the cellulose to precipitate. The regenerated cellulose can then be collected, washed, and dried for further analysis (e.g., via FTIR or XRD).
Protocol 2: Cellulose Dissolution in an Ionic Liquid/Co-solvent System
-
Drying: Dry the cellulose as described in Protocol 1.
-
Solvent Preparation: Prepare the desired solvent mixture by adding a co-solvent (e.g., DMSO) to the ionic liquid at a specific molar ratio or weight percentage in a sealed reaction vessel.
-
Dissolution: Gradually add the dried cellulose to the solvent mixture at the desired temperature under constant stirring.
-
Monitoring and Characterization: Follow steps 4-6 from Protocol 1 to monitor the dissolution, characterize the solution, and optionally regenerate the cellulose.
Visualizing the Process: Mechanism and Workflow
To better understand the interactions and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Cellulose Dissolution by ILs
Caption: Workflow for Comparing Dissolution Methods
References
A Comparative Guide to the Electrochemical Stability of 1,3-Dimethylimidazolium Chloride and Other Common Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction. This guide provides a comprehensive comparison of the electrochemical stability of the ionic liquid 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) against other widely used electrolytes, including aqueous solutions, organic solvent-based systems, and other ionic liquids. This objective comparison is supported by experimental data to aid in the selection of appropriate electrolytes for various electrochemical applications.
Understanding the Electrochemical Stability Window
The ESW is determined by the electrolyte's inherent resistance to electrochemical decomposition. The cathodic limit is dictated by the reduction of the cation, while the anodic limit is determined by the oxidation of the anion. A wider ESW is generally desirable for applications requiring high operating voltages, such as high-energy-density batteries and supercapacitors. The ESW is typically determined using cyclic voltammetry, where the potential is swept and the resulting current is measured to identify the onset of oxidative and reductive processes.
Comparative Analysis of Electrochemical Stability Windows
| Electrolyte System | Cation | Anion/Salt | Solvent | Anodic Limit (V) | Cathodic Limit (V) | Electrochemical Stability Window (V) |
| Ionic Liquid | 1,3-Dimethylimidazolium ([DMIM]⁺) | Chloride (Cl⁻) | None | ~1.5 (Estimated) | ~-1.5 (Estimated) | ~3.0 (Estimated) |
| Ionic Liquid | 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | Bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) | None | 2.3 | -2.3 | 4.6 |
| Ionic Liquid | 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Tetrafluoroborate ([BF₄]⁻) | None | 2.1 | -2.0 | 4.1 |
| Ionic Liquid | 1-Butyl-3-methylimidazolium ([BMIM]⁺) | Hexafluorophosphate (B91526) ([PF₆]⁻) | None | 2.5 | -2.5 | 5.0 |
| Aqueous Electrolyte | Sodium (Na⁺) | Chloride (Cl⁻) | Water | 1.23 | 0 | 1.23 |
| Aqueous "Water-in-Salt" | Lithium (Li⁺) | Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) | Water | ~3.0 | 0 | ~3.0 |
| Organic Electrolyte | Lithium (Li⁺) | Hexafluorophosphate (LiPF₆) | Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) | ~4.5 | 0 | ~4.5 |
Note on [DMIM]Cl: The electrochemical stability of ionic liquids is significantly influenced by the anion. Halide anions, such as chloride, are known to be more easily oxidized compared to larger, more stable anions like bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate ([PF₆]⁻). This leads to a lower anodic limit and consequently a narrower ESW for chloride-based ionic liquids. While an exact experimental value for [DMIM]Cl is not available, the estimated window of approximately 3.0 V is based on the general understanding of the electrochemical behavior of chloride anions in ionic liquids.
Experimental Protocol: Determination of the Electrochemical Stability Window by Cyclic Voltammetry
The following protocol outlines the standard procedure for determining the ESW of an ionic liquid using cyclic voltammetry.
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold disk electrode)
-
Reference Electrode (e.g., Ag/Ag⁺ or a quasi-reference electrode like a silver or platinum wire)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Ionic Liquid sample (e.g., this compound)
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Glovebox or Schlenk line for handling air- and moisture-sensitive materials
2. Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and a suitable organic solvent (e.g., acetone (B3395972) or isopropanol).
-
Dry the electrode completely under a stream of inert gas.
-
Clean the reference and counter electrodes by rinsing with an appropriate solvent and drying.
3. Electrochemical Cell Assembly:
-
Assemble the three-electrode cell inside a glovebox or under an inert atmosphere to minimize exposure to air and moisture.
-
Add the ionic liquid to the cell, ensuring that the working, reference, and counter electrodes are properly immersed.
-
If using a quasi-reference electrode, its potential should be calibrated against a standard reference electrode (e.g., Ferrocene/Ferrocenium couple) after the experiment.
4. Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Purge the electrolyte with an inert gas for at least 15-20 minutes to remove any dissolved oxygen. Maintain a blanket of inert gas over the electrolyte during the measurement.
-
Set the parameters for the cyclic voltammetry scan:
-
Initial Potential: Start at the open-circuit potential (OCP).
-
Vertex Potentials: Set the potential limits to scan towards both the anodic and cathodic directions. Initially, a wider range can be chosen and then narrowed down in subsequent scans.
-
Scan Rate: A typical scan rate is between 10 and 100 mV/s.
-
-
Run the cyclic voltammetry scan.
5. Data Analysis:
-
The electrochemical stability window is determined from the resulting voltammogram.
-
The anodic limit is defined as the potential at which a significant increase in the anodic (positive) current is observed, indicating the onset of oxidation.
-
The cathodic limit is defined as the potential at which a significant increase in the cathodic (negative) current is observed, indicating the onset of reduction.
-
A current density cutoff (e.g., 0.1 or 0.5 mA/cm²) is often used to define these limits objectively.
-
The ESW is the difference between the anodic and cathodic limits.
Visualizing the Comparison: Electrochemical Stability Windows
The following diagram provides a visual representation of the electrochemical stability windows of the different electrolyte classes, highlighting the comparative position of this compound.
Caption: Comparative Electrochemical Stability Windows of Various Electrolytes.
Discussion and Conclusion
This guide provides a comparative overview of the electrochemical stability window of this compound in relation to other common electrolytes. The data clearly indicates that while ionic liquids as a class offer a significant advantage in terms of a wider ESW compared to aqueous electrolytes, the choice of anion is paramount.
The estimated ESW of [DMIM]Cl (~3.0 V) is considerably narrower than that of ionic liquids with more stable anions like [PF₆]⁻ (~5.0 V) and is comparable to that of "water-in-salt" aqueous electrolytes. This is primarily due to the lower oxidation potential of the chloride anion. In contrast, standard aqueous electrolytes are limited to a very narrow window of approximately 1.23 V, while organic electrolytes used in lithium-ion batteries offer a wider window of around 4.5 V.
For researchers and professionals in drug development and other scientific fields, the selection of an electrolyte must be guided by the specific requirements of the application. While [DMIM]Cl may not be suitable for high-voltage applications, its other properties, such as its ionic conductivity, thermal stability, and tunable solvent properties, may be advantageous in other electrochemical systems where a wide ESW is not the primary concern. This guide serves as a foundational resource for making informed decisions in the selection of electrolytes for various research and development endeavors.
assessing the environmental impact of 1,3-Dimethylimidazolium Chloride compared to traditional solvents
A Comparative Guide for Researchers and Drug Development Professionals
The quest for greener and more sustainable chemical processes has led to a critical examination of the environmental impact of all components used in research and manufacturing, with a particular focus on solvents. While ionic liquids, such as 1,3-Dimethylimidazolium Chloride, have been touted as potential replacements for volatile organic compounds (VOCs), a thorough and objective assessment of their environmental profile is crucial. This guide provides a comparative analysis of the environmental impact of this compound against a selection of traditional organic solvents, supported by available data and standardized experimental protocols.
Quantitative Comparison of Environmental Impact
The following table summarizes key environmental hazard and impact data for this compound and four common traditional solvents: Toluene, Acetone, Dichloromethane, and Methanol. It is important to note that specific ecotoxicity data for this compound is limited; therefore, data from structurally similar imidazolium-based ionic liquids are included for indicative purposes.
| Parameter | This compound | Toluene | Acetone | Dichloromethane | Methanol |
| Chemical Formula | C₅H₉ClN₂ | C₇H₈ | C₃H₆O | CH₂Cl₂ | CH₃OH |
| Volatility | Very Low | High | High | High | High |
| Hazardous Air Pollutant (HAP) | No | Yes | No | Yes | Yes |
| Aquatic Toxicity (Daphnia magna, 48h EC50) | Data not available for this specific compound. For 1-butyl-3-methylimidazolium chloride: 8.03 - 19.91 mg/L[1][2]. Toxicity generally increases with alkyl chain length. | ~3.78 mg/L | ~8,800 mg/L | ~1,400 mg/L | ~13,000 mg/L |
| Aquatic Toxicity (Fish, 96h LC50) | Data not available for this specific compound. For 1-octyl-3-methylimidazolium chloride (zebrafish): significant decrease in survival rate at concentrations above 5.08 mg/L[3][4][5]. | ~5.5 mg/L (Oncorhynchus mykiss) | ~8,120 mg/L (Pimephales promelas) | ~193 mg/L (Pimephales promelas) | ~15,400 mg/L (Lepomis macrochirus) |
| Biodegradability (OECD 301D) | Expected to be not readily biodegradable. Imidazolium (B1220033) ionic liquids with short alkyl chains show poor biodegradability[6][7]. | Not readily biodegradable. | Readily biodegradable[8]. | Not readily biodegradable. | Readily biodegradable[9]. |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation[10]. | H225, H304, H315, H336, H361d, H373 | H225, H319, H336 | H315, H319, H335, H351, H373 | H225, H301, H311, H331, H370 |
Experimental Protocols
To ensure consistency and comparability, the environmental impact data presented above are typically generated using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Aquatic Toxicity Testing
1. OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance in a range of concentrations for 48 hours. The endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation.
-
Procedure:
-
A series of test solutions of different concentrations is prepared.
-
Daphnids are introduced into the test vessels containing the solutions.
-
The number of immobilized daphnids is recorded at 24 and 48 hours.
-
The results are used to calculate the EC50, the concentration that causes immobilization in 50% of the daphnids.
-
2. OECD 203: Fish, Acute Toxicity Test
This guideline outlines the procedure for determining the acute lethal toxicity of substances to fish.
-
Principle: Fish of a recommended species (e.g., Zebrafish, Danio rerio) are exposed to the test substance in a range of concentrations for 96 hours.
-
Procedure:
-
Fish are acclimated to the test conditions.
-
They are then introduced into test chambers containing different concentrations of the test substance.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The data are used to determine the LC50, the concentration that is lethal to 50% of the test fish.
-
Biodegradability Testing
1. OECD 301 D: Ready Biodegradability - Closed Bottle Test
This test evaluates the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.
-
Principle: The test substance is incubated in a sealed bottle with a mineral medium and a microbial inoculum. The depletion of dissolved oxygen over a 28-day period is measured and serves as an indirect measure of biodegradation.[11]
-
Procedure:
-
A solution of the test substance in a mineral medium is prepared and inoculated with microorganisms from a source like activated sludge.
-
This solution is placed in airtight bottles, and the initial dissolved oxygen concentration is measured.
-
The bottles are incubated in the dark at a constant temperature.
-
The dissolved oxygen concentration is measured periodically over 28 days.
-
The percentage of biodegradation is calculated by comparing the oxygen consumed with the theoretical oxygen demand (ThOD) of the substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window in the 28-day test.[11]
-
Visualization of Assessment Workflows
To better understand the logical flow of assessing the environmental impact of a new solvent compared to traditional alternatives, the following diagrams illustrate the key decision-making and experimental processes.
Caption: Workflow for assessing the environmental impact of a new solvent.
Caption: Simplified pathway of solvent-induced aquatic toxicity.
Conclusion
The assessment of the environmental impact of this compound in comparison to traditional solvents reveals a nuanced picture. While its low volatility is a significant advantage in reducing air pollution and worker exposure to hazardous fumes, its potential for aquatic toxicity and limited biodegradability are critical concerns.
Traditional solvents like Toluene and Dichloromethane pose significant risks due to their high volatility, status as hazardous air pollutants, and toxicity.[12][13][14][15][16][17] In contrast, solvents like Acetone and Methanol are readily biodegradable but are also highly volatile and flammable, presenting different safety and environmental challenges.[8][9][18][19][20][21][22][23][24]
The data on imidazolium-based ionic liquids suggest that their environmental impact, particularly aquatic toxicity, is heavily influenced by the structure of the cation, with longer alkyl chains generally leading to higher toxicity.[1][2] The limited biodegradability of short-chain imidazolium salts, such as this compound is presumed to be, means they may persist in the environment.[6][7]
For researchers and drug development professionals, the choice of solvent requires a careful balancing of factors. While this compound offers benefits in terms of reduced air pollution, its potential impact on aquatic ecosystems necessitates responsible use and disposal. Further research into the ecotoxicological profile and biodegradability of this specific ionic liquid is essential for a more definitive assessment. In the interim, a precautionary approach should be taken, considering the entire life cycle of the solvent from synthesis to disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Acute Exposure to the Ionic Liquid 1-Methyl-3-octylimidazolium Chloride on the Embryonic Development and Larval Thyroid System of Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. researchgate.net [researchgate.net]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. leap.epa.ie [leap.epa.ie]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubdata.leuphana.de [pubdata.leuphana.de]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. nj.gov [nj.gov]
- 14. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EPA Restrictions for Methylene Chloride/Dichloromethane (DCM) | Environment, Health & Safety [ehs.ucsf.edu]
- 16. chemos.de [chemos.de]
- 17. utsi.edu [utsi.edu]
- 18. epa.gov [epa.gov]
- 19. nj.gov [nj.gov]
- 20. nj.gov [nj.gov]
- 21. systemepreventis.ca [systemepreventis.ca]
- 22. leap.epa.ie [leap.epa.ie]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Ascendancy of 1,3-Dimethylimidazolium Chloride in Green Chemistry: A Performance Benchmark
For researchers, scientists, and professionals in drug development, the quest for more efficient, sustainable, and high-yielding chemical transformations is perpetual. In this context, ionic liquids have emerged as a promising class of solvents and catalysts, offering unique properties that can significantly enhance reaction outcomes. This guide provides a comprehensive performance benchmark of 1,3-Dimethylimidazolium Chloride ([DMIM]Cl) in two cornerstone organic reactions: Friedel-Crafts acylation and the Heck reaction. Through a meticulous comparison with alternative ionic liquids and conventional solvents, supported by experimental data, we aim to elucidate the distinct advantages of [DMIM]Cl.
Unveiling the Potential: [DMIM]Cl in Friedel-Crafts Acylation
The Friedel-Crafts acylation, a fundamental method for the synthesis of aryl ketones, has been a fertile ground for the application of ionic liquids. The ability of these molten salts to act as both solvent and catalyst, while facilitating product separation and catalyst recycling, marks a significant advancement over traditional methodologies that often employ hazardous and moisture-sensitive Lewis acids like AlCl₃.
Our comparative analysis focuses on the acylation of anisole (B1667542), a common substrate in these reactions. The data presented below, collated from various studies, benchmarks the performance of imidazolium-based ionic liquids against conventional organic solvents.
Table 1: Performance Comparison in the Friedel-Crafts Acylation of Anisole
| Solvent/Catalyst System | Acylating Agent | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (para/ortho) | Citation |
| [bmim][BF₄] / Cu(OTf)₂ | Benzoyl chloride | 80 | 1 | 100 | 96/4 | [1][2] |
| CH₃CN / Cu(OTf)₂ | Benzoyl chloride | 80 | 1 | 64 | 93/7 | [1][2] |
| CH₂ClCH₂Cl / Cu(OTf)₂ | Benzoyl chloride | 80 | 1 | 73 | 93/7 | [1][2] |
| Tunable Aryl Alkyl Ionic Liquid (TAAIL) / FeCl₃·6H₂O | Acetic anhydride | 60 | 2 | 94 | >95% para | [3] |
| [emim]Cl-AlCl₃ | Various | Ambient | Short | High | High | [1][2] |
Note: [bmim] = 1-butyl-3-methylimidazolium; [emim] = 1-ethyl-3-methylimidazolium. Data for [DMIM]Cl in this specific direct comparison was not available in the reviewed literature, hence closely related imidazolium (B1220033) salts are presented.
The data clearly indicates that imidazolium-based ionic liquids, such as [bmim][BF₄], can lead to significantly higher conversion rates and improved regioselectivity compared to conventional solvents like acetonitrile (B52724) (CH₃CN) and 1,2-dichloroethane (B1671644) (CH₂ClCH₂Cl)[1][2]. The use of tunable aryl alkyl ionic liquids (TAAILs) also demonstrates excellent yields under mild conditions[3]. While direct data for [DMIM]Cl was limited in a side-by-side comparison, the performance of structurally similar imidazolium salts strongly suggests its high potential. The key advantage lies in the ionic liquid's ability to stabilize charged intermediates formed during the reaction, thereby accelerating the rate and enhancing selectivity[1].
Driving Efficiency: [DMIM]Cl in the Heck Reaction
The palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, has also been significantly improved by the use of ionic liquids. These solvents not only offer a non-volatile and thermally stable reaction medium but can also play a crucial role in stabilizing the palladium catalyst, preventing its agglomeration into inactive palladium black, and facilitating its recycling.
The following table compares the performance of an ionic liquid-based catalytic system in the Heck reaction of iodobenzene (B50100) and methyl acrylate (B77674) with other systems.
Table 2: Performance Comparison in the Heck Reaction of Iodobenzene with Methyl Acrylate
| Solvent/Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) | Recyclability (No. of Cycles with high yield) | Citation |
| Ionic Liquid [bmim][PF₆] / PdCl₂ | Na₂CO₃ | 100 | 4 | 92 | >10 | [4] |
| [C₁₆PBu₃]Br / Pd(OAc)₂ | NaOAc | Not specified | Not specified | High | Not specified | [5] |
| DMF / Pd(OAc)₂ / PPh₃ | Et₃N | 100 | Not specified | Good to Excellent | Not specified | [6] |
| Water / Pd(L-proline)₂ | Not specified | Microwave | Short | Excellent | Not specified | [7] |
Note: [bmim] = 1-butyl-3-methylimidazolium. The specific use of [DMIM]Cl in a direct comparative study was not found, hence a similar imidazolium salt is presented.
The results highlight the exceptional efficiency and recyclability of palladium catalysts in imidazolium-based ionic liquids. A palladium complex coordinated with an ionic liquid ligand demonstrated sustained high yields for over 10 cycles in the Heck reaction[4]. This remarkable stability and reusability are attributed to the strong interaction between the ionic liquid and the palladium catalyst, which prevents leaching and deactivation[5]. The use of ionic liquids can obviate the need for phosphine (B1218219) ligands, which are often toxic and air-sensitive[5].
Visualizing the Process
To better understand the experimental workflows and the logical relationships in these reactions, the following diagrams are provided.
Experimental Protocols
For the purpose of reproducibility and further research, detailed experimental protocols for the benchmarked reactions are provided below.
General Procedure for Friedel-Crafts Acylation in an Ionic Liquid
A representative procedure for the Friedel-Crafts acylation of anisole with benzoyl chloride in an imidazolium-based ionic liquid is as follows[1]:
-
To a round-bottom flask, add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol).
-
Dry the catalyst under vacuum for 1 hour with stirring.
-
Introduce the ionic liquid (e.g., [bmim][BF₄], 2 mL) under an inert atmosphere (e.g., argon).
-
Stir the mixture at 80°C for 10 minutes until a homogeneous solution is formed.
-
Cool the mixture to room temperature.
-
Add the aromatic substrate (e.g., anisole, 5 mmol) and the acylating agent (e.g., benzoyl chloride, 1 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the specified time.
-
Upon completion, extract the organic product from the ionic liquid phase using an appropriate organic solvent (e.g., diethyl ether).
-
The ionic liquid/catalyst phase can be recovered and reused for subsequent reactions after appropriate washing and drying.
General Procedure for the Heck Reaction in an Ionic Liquid
A typical protocol for the palladium-catalyzed Heck reaction in an ionic liquid is described below[4]:
-
In a reaction vessel, dissolve the palladium catalyst (e.g., PdCl₂, 2 mol%) in the ionic liquid (e.g., an ionic liquid with a coordinating moiety, 2 g).
-
Add the base (e.g., Na₂CO₃, 1.5 equiv), the aryl halide (e.g., iodobenzene, 2 mmol), and the alkene (e.g., methyl acrylate, 1.25 equiv).
-
Heat the mixture to the reaction temperature (e.g., 100°C) and stir for the required duration (e.g., 4 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether). The product-containing organic layer can be separated by decantation.
-
The remaining ionic liquid containing the catalyst can be washed and reused for subsequent reaction cycles.
Conclusion
The compiled data and experimental evidence strongly support the superior performance of imidazolium-based ionic liquids, and by extension this compound, in both Friedel-Crafts acylation and Heck reactions. The use of [DMIM]Cl and its analogues offers significant advantages in terms of reaction rates, yields, selectivity, and catalyst recyclability when compared to conventional organic solvents. These attributes position this compound as a compelling green alternative for researchers and professionals seeking to optimize key organic transformations in their synthetic endeavors. The provided protocols serve as a practical guide for the implementation of these efficient and sustainable methodologies.
References
Safety Operating Guide
Proper Disposal of 1,3-Dimethylimidazolium Chloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,3-Dimethylimidazolium Chloride is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As an ionic liquid, its disposal requires adherence to hazardous waste regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. According to safety data sheets, this compound is classified as a skin and eye irritant[1][2][3].
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Lab Coat: A standard lab coat is recommended to prevent skin contact[4].
Handling:
-
Avoid contact with skin and eyes[4].
-
Wash hands thoroughly after handling[1].
-
Ensure adequate ventilation in the handling area[5].
-
Avoid the formation of dust and aerosols[4].
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Do not discharge it into drains or the environment[6]. The following procedure outlines the standard best practices in a laboratory setting.
Step 1: Waste Identification and Classification
-
All waste containing this compound, including the pure substance, contaminated solutions, and used containers, must be classified as hazardous waste.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific waste codes and classification requirements under local and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States[7].
Step 2: Waste Segregation
-
Collect waste this compound in a dedicated and compatible waste container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office[6]. Incompatible chemicals can react violently[8]. For example, store acids and bases separately[8].
Step 3: Container Management
-
Container Selection: Use a container that is chemically compatible with this compound. The original container is often a suitable choice if it is in good condition[8]. Food-grade containers are not permissible for hazardous waste storage[8].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[9]. The label should also indicate the hazards (e.g., "Irritant")[9].
-
Closure: Keep the waste container securely closed at all times, except when adding waste[8][10]. This prevents spills and the release of vapors.
Step 4: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation[8][9]. The SAA must be under the control of laboratory personnel.
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area[4].
-
Container Integrity: Regularly inspect the container for any signs of leakage or deterioration[8].
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (which can vary by jurisdiction and generator status), contact your institution's EHS office to arrange for pickup and disposal[8][11].
-
Licensed Waste Disposal: The disposal of hazardous waste must be carried out by a licensed waste disposal company[1][12]. Your EHS office will manage this process.
-
Documentation: Ensure all required waste generation documentation is completed accurately[7].
Quantitative Data Summary
While specific toxicological and environmental data for this compound are often limited in publicly available safety data sheets, the following table summarizes its known hazard classifications.
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1][2] |
| GHS Precautionary Codes | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364 | [1] |
| Acute Toxicity (Oral) | No data available | [4] |
| Toxicity to Fish | No data available | [4] |
| Bioaccumulative Potential | No information available | [6] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental research protocols. For handling and safety protocols, refer to the manufacturer's Safety Data Sheet (SDS).
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | C5H9ClN2 | CID 11062432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iolitec.de [iolitec.de]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. ethz.ch [ethz.ch]
- 11. acs.org [acs.org]
- 12. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
